Product packaging for DL-Cystine(Cat. No.:CAS No. 56-89-3)

DL-Cystine

Número de catálogo: B1669687
Número CAS: 56-89-3
Peso molecular: 240.3 g/mol
Clave InChI: LEVWYRKDKASIDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cystine is a sulfur-containing amino acid obtained by the oxidation of two cysteine molecules which are then linked via a disulfide bond. It has a role as a human metabolite and a mouse metabolite. It is an organic disulfide, a sulfur-containing amino acid and a cysteine derivative. It is a tautomer of a cystine zwitterion.
Cystine has been reported in Drosophila melanogaster with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2 B1669687 DL-Cystine CAS No. 56-89-3

Propiedades

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859005
Record name Cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS]
Record name DL-Cystine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13562
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

923-32-0, 56-89-3
Record name Cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cystine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-CYSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cystine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Metabolic Maze: A Technical Guide to DL-Cystine Metabolism in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the disulfide-linked dimer of the amino acid cysteine, plays a pivotal role in mammalian physiology. As a crucial source of cysteine, it is integral to protein synthesis, the maintenance of the cellular redox state through glutathione (B108866) production, and the synthesis of other vital metabolites such as taurine (B1682933). While the L-isomer of cystine is the well-established, biologically predominant form, the presence and metabolic implications of the D-isomer are of increasing interest in neuroscience and endocrinology. This technical guide provides an in-depth analysis of the metabolic pathways of both L- and D-cystine in mammals, offering a comprehensive resource for researchers and professionals in drug development. We will explore the absorption, cellular uptake, enzymatic conversions, and physiological and pathological significance of these stereoisomers, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Metabolic Journey of L-Cystine

The metabolism of L-cystine is a well-orchestrated process essential for cellular function and antioxidant defense. It begins with its transport into cells, followed by its reduction to L-cysteine (B1669680), which then enters several key metabolic pathways.

Absorption and Cellular Uptake

Following ingestion, L-cystine is absorbed in the intestine. In the extracellular space, L-cystine is the predominant form of cysteine.[1][2] Cellular uptake of L-cystine is mediated by various amino acid transport systems, a critical one being the cystine/glutamate antiporter, system xc-.[3] This transporter imports one molecule of L-cystine into the cell in exchange for one molecule of intracellular glutamate.[3] Defects in the transport of cystine and other dibasic amino acids in the kidneys are the basis for the genetic disorder cystinuria, which leads to the formation of cystine kidney stones due to the low solubility of cystine in urine.[4][5][6]

Intracellular Reduction and the L-Cysteine Pool

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily carried out by the thioredoxin and glutaredoxin systems, utilizing NADPH as a reducing equivalent.[1][2] The resulting L-cysteine contributes to the intracellular cysteine pool, a critical determinant of cellular redox status and biosynthetic capacity.

Key Metabolic Fates of L-Cysteine

The intracellular L-cysteine pool is directed into three main pathways:

  • Protein Synthesis: L-cysteine is incorporated into polypeptides, where its sulfhydryl group can form disulfide bonds, crucial for the tertiary and quaternary structure of many proteins.[7]

  • Glutathione (GSH) Synthesis: A major fate of L-cysteine is the synthesis of the tripeptide antioxidant, glutathione (γ-glutamyl-cysteinyl-glycine). This process occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[8][9] GSH is a cornerstone of cellular antioxidant defense, detoxifying reactive oxygen species and xenobiotics.[7]

  • Taurine and Sulfate Synthesis (Catabolism): L-cysteine can be catabolized through an oxidative pathway initiated by cysteine dioxygenase (CDO), which converts cysteine to cysteine sulfinic acid.[8][10] This intermediate can then be decarboxylated to hypotaurine (B1206854) and subsequently oxidized to taurine, a molecule with roles in osmoregulation, bile acid conjugation, and neurotransmission. Alternatively, cysteine sulfinic acid can be transaminated to yield pyruvate (B1213749) and inorganic sulfate, which is excreted.[10]

A distinct catabolic route involves the desulfuration of cysteine, which can be catalyzed by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), leading to the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule.[10]

A genetic disorder known as cystinosis arises from a defect in the lysosomal cystine transporter, cystinosin, encoded by the CTNS gene.[11][12][13][14] This leads to the accumulation and crystallization of cystine within lysosomes, causing widespread tissue damage, particularly in the kidneys and eyes.[11][12][14][15]

The Emerging Picture of D-Cystine Metabolism

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their biological roles in mammals. Endogenous D-cysteine (B559563) has been identified in the mammalian brain and pancreas and is implicated in neuronal development and insulin (B600854) secretion.[16][17]

Absorption and Potential for Racemization

The absorption mechanism of D-cystine from the diet is not as well-characterized as that of its L-isomer. However, the presence of endogenous D-cysteine suggests mechanisms for its formation and metabolism. Serine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, has been shown to catalyze the racemization of L-cysteine to D-cysteine, providing an endogenous source of this D-amino acid.[8][18]

Enzymatic Catabolism of D-Cysteine

The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[7][11][19] Notably, D-cysteine is a preferred substrate for human DAAO, suggesting an efficient pathway for its degradation.[11]

Physiological Roles and Toxicity

Endogenous D-cysteine has been shown to regulate neural progenitor cell dynamics and control insulin secretion.[16][17] However, high doses of exogenous D-cysteine have been associated with toxicity. Studies in rats have shown that high oral doses of D-cysteine can lead to renal and epididymal toxicity, as well as anemia.[1][6][20] The no-observed-adverse-effect level (NOAEL) for D-cysteine in rats was determined to be 500 mg/kg/day.[1]

Quantitative Data on Cystine Metabolism

Understanding the quantitative aspects of DL-cystine metabolism is crucial for researchers. The following tables summarize key quantitative data related to plasma concentrations and enzyme kinetics.

Table 1: Plasma Concentrations of Cysteine and Cystine in Humans

AnalyteConcentration Range (µM)Notes
L-Cysteine240–360The major form in plasma.[21]
L-CystineVaries, can increase postprandiallyLevels are influenced by dietary intake of sulfur amino acids.[9]

Table 2: Kinetic Parameters of Key Enzymes in Cysteine Metabolism

EnzymeSubstrate(s)Km (mM)Vmax or kcatOrganism/Tissue
Glutamate-Cysteine Ligase (GCL) L-Cysteine~0.35-Rat Kidney
L-Glutamate--
ATP--
Glutathione Synthetase (GS) γ-Glutamylcysteine--Arabidopsis thaliana
Glycine--
ATP--
Cystathionine β-Synthase (CBS) L-Serine--Human
L-Homocysteine--
D-Amino Acid Oxidase (DAAO) D-Cysteine-Highest catalytic efficiency among D-amino acidsHuman
D-Serine-44-fold lower than D-cysteineHuman

Note: Comprehensive kinetic data for all enzymes across different mammalian species and tissues is extensive and can vary. The values presented are indicative and sourced from the available literature. Further specific investigation is recommended for precise applications.

Experimental Protocols

Detailed and reliable experimental protocols are fundamental for the accurate study of this compound metabolism. The following sections provide methodologies for key experiments.

Measurement of Cystine in Leukocytes

This method is crucial for the diagnosis and monitoring of cystinosis.

Principle: Intracellular cystine is measured after the alkylation of interfering free cysteine with N-ethylmaleimide (NEM). The stable cystine is then reduced to cysteine, which is derivatized with a fluorescent tag and quantified by HPLC.[4][12]

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • N-ethylmaleimide (NEM) solution

  • Sulfosalicylic acid (SSA)

  • Sodium borohydride

  • Monobromobimane (fluorescent labeling agent)

  • HPLC system with a fluorescence detector

Procedure:

  • Leukocyte Isolation: Isolate leukocytes from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis and Alkylation: Resuspend the leukocyte pellet in NEM solution to alkylate free sulfhydryl groups, preventing the oxidation of cysteine to cystine and disulfide exchange reactions. Lyse the cells by sonication.[12]

  • Protein Precipitation: Precipitate proteins by adding SSA. Centrifuge and collect the supernatant.

  • Reduction of Cystine: Reduce the cystine in the supernatant to cysteine using sodium borohydride.

  • Fluorescent Derivatization: Derivatize the resulting cysteine with monobromobimane.

  • HPLC Analysis: Separate the derivatized cysteine using reverse-phase HPLC and detect it using a fluorescence detector.

  • Quantification: Quantify the cystine concentration by comparing the peak area to a standard curve prepared with known concentrations of cystine.

Cystathionine β-Synthase (CBS) Activity Assay

Principle: CBS activity is determined by measuring the production of cystathionine from its substrates, L-serine and L-homocysteine. A coupled enzyme assay can be used where cystathionine is converted to cysteine by cystathionine γ-lyase (CSE), and the resulting cysteine is detected colorimetrically with ninhydrin (B49086).[14]

Materials:

  • Tissue or cell extract

  • L-serine

  • L-homocysteine

  • Pyridoxal 5'-phosphate (PLP)

  • Cystathionine γ-lyase (CSE) as the ancillary enzyme

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, PLP, L-serine, and the tissue/cell extract.

  • Initiation of Reaction: Start the reaction by adding L-homocysteine. Incubate at 37°C.

  • Coupled Enzyme Reaction: After a defined incubation period, add CSE to convert the produced cystathionine to cysteine.

  • Colorimetric Detection: Stop the reaction and add ninhydrin reagent. Heat the mixture to develop a color.

  • Spectrophotometric Measurement: Measure the absorbance at 560 nm.

  • Calculation of Activity: Calculate the CBS activity based on the amount of cysteine produced, determined from a standard curve.

Cystathionine γ-Lyase (CSE) Activity Assay

Principle: CSE activity can be measured by monitoring the formation of α-ketobutyrate from the substrate L-cystathionine. The α-ketobutyrate produced can be quantified by reacting it with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored product.[22]

Materials:

  • Tissue or cell extract

  • L-cystathionine

  • Pyridoxal 5'-phosphate (PLP)

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH)

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing buffer, PLP, and L-cystathionine.

  • Enzyme Reaction: Initiate the reaction by adding the tissue or cell extract. Incubate at 37°C.

  • Quenching and Derivatization: Stop the reaction at various time points by adding trichloroacetic acid. Add MBTH to the supernatant to derivatize the α-ketobutyrate.

  • Color Development: Incubate to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 316 nm.

  • Activity Calculation: Determine the CSE activity from the rate of α-ketobutyrate formation using a standard curve.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

L_Cystine_Metabolism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space L-Cystine_ext L-Cystine L-Cystine_int L-Cystine L-Cystine_ext->L-Cystine_int System xc- L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction (Thioredoxin/ Glutaredoxin) Protein Protein Synthesis L-Cysteine->Protein GSH Glutathione (GSH) L-Cysteine->GSH GCL, GS Taurine_Sulfate Taurine / Sulfate L-Cysteine->Taurine_Sulfate CDO H2S H₂S L-Cysteine->H2S CBS, CSE D_Cystine_Metabolism cluster_Source Source cluster_Metabolism Metabolism This compound Dietary this compound D-Cystine D-Cystine This compound->D-Cystine L-Cysteine_rac L-Cysteine D-Cysteine D-Cysteine L-Cysteine_rac->D-Cysteine Serine Racemase D-Cystine->D-Cysteine Reduction Metabolites α-Keto Acid + NH₃ + H₂O₂ D-Cysteine->Metabolites D-Amino Acid Oxidase (DAAO) Cystine_Measurement_Workflow Start Whole Blood Sample Leukocyte_Isolation Leukocyte Isolation (Ficoll-Paque) Start->Leukocyte_Isolation Lysis_Alkylation Cell Lysis & Alkylation (Sonication, NEM) Leukocyte_Isolation->Lysis_Alkylation Protein_Precipitation Protein Precipitation (SSA) Lysis_Alkylation->Protein_Precipitation Reduction Cystine Reduction (Sodium Borohydride) Protein_Precipitation->Reduction Derivatization Fluorescent Derivatization (Monobromobimane) Reduction->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification

References

DL-Cystine as a Precursor for Glutathione Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant in mammalian cells. It plays a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various cellular processes. The availability of cysteine is the rate-limiting step in glutathione synthesis.[1] L-cystine, the oxidized dimer of L-cysteine, is the predominant form of this amino acid in the extracellular environment. It is transported into cells and subsequently reduced to two molecules of L-cysteine, which then become available for glutathione synthesis.

This technical guide provides a comprehensive overview of the role of cystine as a precursor for glutathione biosynthesis, with a specific focus on the racemic mixture DL-cystine. While research has extensively focused on the L-isoform, the metabolic fate and efficacy of the D-isoform in contributing to the glutathione pool are less understood. This document will delve into the established metabolic pathways of L-cystine, explore the current understanding of D-cysteine metabolism, present available quantitative data from related studies, and provide detailed experimental protocols for the measurement of glutathione.

Metabolic Pathways

The metabolic utilization of this compound for glutathione biosynthesis involves distinct pathways for the L- and D-isomers.

L-Cystine Metabolism and Glutathione Synthesis

The pathway for L-cystine's contribution to glutathione synthesis is well-established.[2][3] Extracellular L-cystine is transported into the cell, where it is reduced to L-cysteine. This reduction is a critical step, primarily mediated by the thioredoxin (Trx) system and glutathione itself. Once inside the cell, L-cysteine, along with glutamate and glycine, is used to synthesize glutathione in a two-step enzymatic process catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).[1]

L_Cystine_to_Glutathione cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space L_Cystine_ext L-Cystine xCT xCT Transporter L_Cystine_ext->xCT Uptake L_Cystine_int L-Cystine xCT->L_Cystine_int Reducer Reduction (e.g., Thioredoxin, GSH) L_Cystine_int->Reducer L_Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC gamma_GC->GS GSH Glutathione (GSH) GS->GSH Reducer->L_Cysteine yields 2x

Metabolic pathway of L-cystine to glutathione.
Metabolic Fate of D-Cysteine

The direct contribution of D-cysteine to the glutathione pool is not well-established in mammals. While D-amino acids are present endogenously, and serine racemase can convert L-cysteine to D-cysteine, a direct enzymatic pathway for the reverse reaction is not clearly defined.[4][5] However, some research suggests an indirect role. D-cysteine can be metabolized by D-amino acid oxidase (DAO) to produce 3-mercaptopyruvate, which can then be a source of hydrogen sulfide (B99878) (H₂S).[6] One study has indicated that D-cysteine supplementation can help maintain intracellular L-cysteine and glutathione levels under conditions of cystine transporter dysfunction, although it is not a direct precursor for glutathione synthesis.[7] The exact mechanism for this observation remains to be fully elucidated but may involve the production of H₂S, which has reducing properties.

D_Cysteine_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space D_Cystine_ext D-Cystine transporter Transporter (mechanism unclear) D_Cystine_ext->transporter Uptake D_Cystine_int D-Cystine transporter->D_Cystine_int Reducer Reduction D_Cystine_int->Reducer D_Cysteine D-Cysteine DAO D-Amino Acid Oxidase (DAO) D_Cysteine->DAO L_Cysteine_pool L-Cysteine Pool D_Cysteine->L_Cysteine_pool Indirect Effect / Hypothesized Conversion Mercaptopyruvate 3-Mercaptopyruvate DAO->Mercaptopyruvate MST 3-Mercaptopyruvate Sulfurtransferase (MST) Mercaptopyruvate->MST H2S Hydrogen Sulfide (H₂S) MST->H2S GSH Glutathione (GSH) L_Cysteine_pool->GSH Glutathione Synthesis Reducer->D_Cysteine yields 2x

Hypothesized metabolic fate of D-cystine.

Quantitative Data from Supplementation Studies

Direct quantitative data on the effects of this compound supplementation on glutathione levels are scarce in the scientific literature. However, studies using L-cysteine, L-cystine, or N-acetylcysteine (NAC), a stable cysteine derivative, provide valuable insights into the potential efficacy of cysteine precursors in modulating glutathione levels.

Table 1: Effects of L-Cysteine and L-Cystine Supplementation on Glutathione Levels

Study TypeModel SystemSupplementDosageDurationKey FindingsReference
Human Clinical TrialElderly HumansL-Cysteine and GlycineNot specified14 daysRBC glutathione concentration increased by 94.6%; Glutathione synthesis rate increased by 230.9%[8]
Human Clinical TrialWomen with facial dark spotsL-Cystine500 mg/day12 weeksSkin lightening effect observed, suggesting an influence on melanin (B1238610) synthesis pathways which are related to glutathione.[9][10]
Human Clinical TrialChildren with edematous malnutritionN-acetylcysteine (NAC)0.5 mmol/kg/day~11 daysErythrocyte glutathione concentration and synthesis rate significantly increased.[11]

Table 2: Summary of Findings on D-Cysteine

Study TypeModel SystemSupplementKey FindingsReference
In vitroHepa 1-6 cellsD-CysteineD-cysteine is not a direct source for glutathione synthesis, but it can temporarily maintain intracellular cysteine and glutathione levels when the primary cystine transporter (xCT) is inhibited.[7]
In vivoMiceD-CysteineAdministration of D-cysteine protects against ischemia-reperfusion injury in the kidney, a protective effect often associated with antioxidant activity. This study focused on H₂S production.[6]

Experimental Protocols

Accurate measurement of glutathione is crucial for assessing the efficacy of precursor supplementation. The following are summaries of commonly used experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Glutathione Quantification

Objective: To separate and quantify reduced glutathione (GSH) and oxidized glutathione (GSSG) in biological samples.

Sample Preparation:

  • For Tissues: Homogenize fresh tissue in ice-cold buffer (e.g., PBS) to remove blood. Add a protein precipitating agent like 5% sulfosalicylic acid (SSA) and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.[12] The supernatant contains the glutathione.

  • For Cells: Wash cultured cells with ice-cold PBS, then lyse the cells using a suitable buffer containing a protein precipitating agent. Centrifuge to remove cell debris.

Derivatization (Optional but common for fluorescence detection):

  • The sulfhydryl group of GSH can be derivatized with a fluorescent agent such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride to enhance detection sensitivity.

Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV or fluorescence detector is required.[12]

  • Column: A C8 or C18 reverse-phase column is typically used.[12]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly employed for separation.[12]

  • Detection: Detection is performed at a specific wavelength depending on the derivatizing agent or by UV absorbance around 210 nm for non-derivatized GSH.

Quantification:

  • A standard curve is generated using known concentrations of GSH and GSSG standards. The concentration in the samples is determined by comparing their peak areas to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific quantification of GSH and GSSG.

Sample Preparation:

  • Similar to HPLC, samples are deproteinized, and the supernatant is used for analysis. An internal standard (e.g., a stable isotope-labeled version of glutathione) is often added at the beginning of the sample preparation to account for any loss during the process.

LC-MS/MS Analysis:

  • The sample is injected onto an LC column for separation.

  • The eluent from the column is introduced into the mass spectrometer, typically using electrospray ionization (ESI).[12]

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for GSH, GSSG, and the internal standard (Multiple Reaction Monitoring - MRM mode). This provides high specificity.

Quantification:

  • The concentration of GSH and GSSG is determined by comparing the signal of the analyte to that of the internal standard.[12]

DTNB-Based Colorimetric Assay (Ellman's Reagent)

Objective: A simple and cost-effective method for measuring total glutathione.

Principle:

  • This assay is based on the reaction of the sulfhydryl group of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The absorbance of TNB is measured at 405-412 nm.

Procedure:

  • Prepare deproteinized sample supernatants as described for HPLC.

  • Add the sample to a reaction mixture containing DTNB and glutathione reductase in a buffer.

  • To measure total glutathione, NADPH is included in the reaction mixture to reduce any GSSG to GSH.

  • The rate of TNB formation is proportional to the concentration of glutathione in the sample.

  • Quantification is achieved by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.[13]

Experimental Workflow for Assessing this compound as a Glutathione Precursor

The following diagram outlines a logical workflow for a research study designed to evaluate the efficacy of this compound in promoting glutathione synthesis.

experimental_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Biochemical Analysis cluster_data Data Interpretation model Select Model System (e.g., Cell Culture, Animal Model) groups Define Treatment Groups: 1. Control (Vehicle) 2. L-Cystine 3. D-Cystine 4. This compound model->groups dosing Determine Dosage and Duration of Supplementation groups->dosing treatment Administer Supplements to respective groups dosing->treatment sampling Collect Samples at predetermined time points (e.g., blood, tissue, cells) treatment->sampling gsh_measurement Measure GSH and GSSG levels (e.g., using HPLC or LC-MS/MS) sampling->gsh_measurement enzyme_activity Assay activity of key enzymes (GCL, GS) sampling->enzyme_activity gene_expression Analyze gene expression of GCL and GS (e.g., qPCR) sampling->gene_expression data_analysis Statistical analysis of quantitative data gsh_measurement->data_analysis enzyme_activity->data_analysis gene_expression->data_analysis conclusion Draw conclusions on the efficacy of This compound as a GSH precursor data_analysis->conclusion

Workflow for evaluating this compound as a GSH precursor.

Conclusion

L-cystine is a well-established and effective precursor for glutathione biosynthesis, providing the rate-limiting amino acid, L-cysteine. The use of a racemic mixture, this compound, introduces the D-isomer, whose metabolic contribution to the glutathione pool is not direct and remains an area for further investigation. While D-cysteine can be metabolized in the body and may have indirect effects on cellular redox status, its efficiency in being converted to L-cysteine for glutathione synthesis in mammals is not clearly established.

For researchers and drug development professionals, this distinction is critical. When the objective is to directly and efficiently increase intracellular glutathione levels, L-cystine or its derivatives like N-acetyl-L-cysteine are the precursors with robust scientific backing. Future studies are warranted to fully elucidate the metabolic fate of D-cysteine and to determine if and under what conditions the D-isomer in this compound can contribute to the cellular cysteine pool for glutathione synthesis. The experimental protocols and workflow provided in this guide offer a framework for conducting such investigations.

References

The Role of DL-Cystine in Protein Folding and Disulfide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfide bond formation is a critical post-translational modification that dictates the tertiary and quaternary structure, stability, and biological activity of a vast number of proteins, particularly those secreted or displayed on the cell surface. In the context of in vitro protein refolding, a common challenge in the manufacturing of recombinant protein therapeutics, the establishment of a proper redox environment is paramount to facilitate the correct pairing of cysteine residues. The cysteine/cystine redox couple serves as a viable, albeit less common, alternative to the glutathione (B108866) system for this purpose. This technical guide provides an in-depth exploration of the function of DL-Cystine in promoting protein folding and disulfide bond formation, addressing its mechanism of action, quantitative parameters, and detailed experimental protocols. While the scientific literature predominantly focuses on the biologically relevant L-isomers of cysteine and cystine, this guide will also address the implications of using the racemic this compound mixture.

The Core Function of the Cysteine/Cystine Redox Buffer in Protein Folding

The primary role of a cysteine/cystine redox couple in a refolding buffer is to create a controlled electrochemical potential that facilitates both the oxidation of free thiols to form disulfide bonds and the reduction of incorrectly formed disulfide bonds, allowing for their rearrangement. This process of "shuffling" continues until the protein achieves its thermodynamically most stable conformation, which, for many proteins, corresponds to the native structure with the correct disulfide linkages.

The key reactions governing this process are thiol-disulfide exchange reactions. A free thiol group (from cysteine) can attack a disulfide bond (in cystine or an incorrectly folded protein), leading to the formation of a new disulfide bond and a new free thiol. This dynamic equilibrium allows the protein to explore various disulfide bond pairings until the native, most stable configuration is reached.

While L-cysteine is the naturally occurring amino acid incorporated into proteins, this compound, a racemic mixture of D- and L-isomers, can also be used to establish a redox buffer. In this scenario, the L-cysteine/L-cystine components would participate in the thiol-disulfide exchange reactions as described. The D-cysteine, not being a substrate for ribosomal protein synthesis, would not be incorporated into the refolding polypeptide chain. However, it is expected to contribute to the overall redox potential of the buffer. The precise impact of the D-isomer on the kinetics and efficiency of refolding is not well-documented in peer-reviewed literature, and its presence may necessitate empirical optimization of the refolding conditions.

Quantitative Data on Cysteine/Cystine Redox Buffers

The effectiveness of a cysteine/cystine redox buffer is determined by the absolute concentrations of the reduced (cysteine) and oxidized (cystine) forms, their molar ratio, and the pH of the buffer. These parameters collectively determine the redox potential of the solution.

ParameterTypical RangeNotes
Total Cysteine/Cystine Concentration 1-10 mMHigher concentrations can accelerate the refolding process but may also increase the risk of protein aggregation.
Cysteine:Cystine Molar Ratio 1:1 to 10:1A higher ratio of reduced to oxidized form generally favors the reduction of non-native disulfide bonds and allows for their reshuffling. A 3:1 ratio has been found to be optimal for the refolding of some proteins, such as Interferon-α2b.[1]
pH 7.0 - 9.0The pKa of the cysteine thiol group is approximately 8.3. A pH above this value increases the concentration of the more nucleophilic thiolate anion, which can accelerate the rate of thiol-disulfide exchange reactions. However, higher pH can also lead to air oxidation and potential protein degradation.
Temperature 4 - 25 °CLower temperatures generally slow down both correct folding and aggregation, providing a larger kinetic window for proper folding.
Additives VariesDenaturants (e.g., urea, guanidine (B92328) hydrochloride), aggregation suppressors (e.g., L-arginine), and stabilizers (e.g., glycerol, sucrose) are often included in refolding buffers.

Note on Solubility: A significant practical challenge in using cysteine/cystine redox buffers is the poor solubility of cystine at neutral pH.[2][3] Stock solutions of cystine are often prepared in dilute HCl to achieve dissolution before being added to the final refolding buffer. Careful pH adjustment is critical to prevent precipitation.[2]

Experimental Protocols

Preparation of a Cysteine/Cystine Refolding Buffer

This protocol provides a general framework for preparing a refolding buffer using a cysteine/cystine redox couple. The optimal concentrations and ratio should be determined empirically for each target protein.

Materials:

  • L-Cysteine (or DL-Cysteine)

  • L-Cystine (or this compound)

  • Buffer components (e.g., Tris-HCl)

  • Denaturant (e.g., Urea or Guanidine Hydrochloride, as needed)

  • Additives (e.g., L-Arginine, EDTA)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • High-purity water

Procedure:

  • Prepare the main buffer solution: Dissolve all buffer components, except for cysteine and cystine, in high-purity water to approximately 90% of the final volume. If required, include denaturants and other additives at this stage. Adjust the pH to the desired value (e.g., 8.5).

  • Prepare the cystine stock solution: In a separate container, weigh the required amount of cystine. Add a small volume of 1 M HCl to dissolve the cystine completely.

  • Prepare the cysteine stock solution: In another container, weigh the required amount of cysteine and dissolve it in a small volume of the main buffer solution from step 1.

  • Combine the solutions: Slowly add the dissolved cystine stock solution to the main buffer while stirring gently. Immediately follow by adding the dissolved cysteine stock solution.

  • Final pH and volume adjustment: Carefully adjust the pH of the final solution to the desired value using 1 M HCl or 1 M NaOH. Bring the buffer to the final volume with high-purity water.

  • Filtration and storage: Filter the buffer through a 0.22 µm filter to sterilize and remove any undissolved particles. Store the buffer at 4°C and use it promptly, as the redox potential can change over time due to air oxidation.

Protein Refolding by Dilution

This is a common method for refolding proteins from inclusion bodies.

Materials:

  • Purified and denatured protein in a solubilization buffer (e.g., 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, 100 mM DTT, pH 8.5).

  • Prepared cysteine/cystine refolding buffer (see section 3.1).

Procedure:

  • Preparation: Cool the refolding buffer to the desired temperature (typically 4°C).

  • Dilution: Slowly add the denatured protein solution to the refolding buffer with gentle and constant stirring. A dilution factor of 50-100 fold is common to reduce the concentration of the denaturant and the protein, thereby minimizing aggregation.

  • Incubation: Incubate the refolding mixture at the chosen temperature for a period ranging from several hours to a few days, with gentle agitation. The optimal incubation time needs to be determined experimentally.

  • Analysis of Refolding: Monitor the refolding process by taking aliquots at different time points and analyzing them for the formation of native protein structure and biological activity. Techniques such as non-reducing SDS-PAGE, size-exclusion chromatography, circular dichroism, and functional assays can be employed.

  • Purification: Once the refolding is complete, the correctly folded protein can be purified from misfolded species, aggregates, and refolding buffer components using standard chromatographic techniques.

Visualizations of Pathways and Workflows

Thiol-Disulfide Exchange Mechanism

Thiol_Disulfide_Exchange P_SH1 Protein-SH P_S_S_P Incorrectly Folded Protein (P-S-S-P) P_SH1->P_S_S_P Oxidation P_SH2 Protein-SH Cystine Cystine (Cys-S-S-Cys) Cysteine Cysteine (Cys-SH) P_S_S_Cys Mixed Disulfide Intermediate (P-S-S-Cys + P-SH) Cysteine->P_S_S_Cys P_S_S_P->P_S_S_Cys Thiol-Disulfide Exchange P_Native Natively Folded Protein (Correct P-S-S-P) P_S_S_Cys->P_Native Isomerization Refolding_Workflow cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis & Purification InclusionBodies Inclusion Bodies Solubilization Solubilization & Reduction (e.g., 6M GdnHCl, DTT) InclusionBodies->Solubilization DenaturedProtein Denatured & Reduced Protein Solubilization->DenaturedProtein Dilution Rapid Dilution DenaturedProtein->Dilution RefoldingBuffer Cysteine/Cystine Redox Buffer RefoldingBuffer->Dilution Incubation Incubation (4-25°C, hours to days) Dilution->Incubation Analysis Analysis of Refolding (e.g., non-reducing SDS-PAGE, RP-HPLC, Activity Assay) Incubation->Analysis Purification Purification (e.g., SEC, IEX) Analysis->Purification FoldedProtein Purified, Natively Folded Protein Purification->FoldedProtein

References

An In-depth Technical Guide to the Biochemical Properties of DL-Cystine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical properties of DL-Cystine, a critical amino acid derivative for a wide range of in vitro studies. Understanding these characteristics is paramount for designing robust experiments and obtaining reproducible results. This document details quantitative data, experimental methodologies, and key signaling pathways associated with this compound.

Core Biochemical and Physical Properties

This compound is the oxidized dimer form of cysteine, formed by a disulfide bond between two cysteine molecules. This conversion readily occurs in vitro, making cystine a more stable form for supplementation in cell culture media compared to the highly reactive L-cysteine.[1][2] However, its utility is often hampered by its low solubility at physiological pH.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₂N₂O₄S₂[3]
Molecular Weight 240.29 g/mol [2][3]
Appearance White to off-white solid/crystalline powder[3][4]
Melting Point 225 °C (decomposes)[5]
Solubility in Water Poorly soluble.[2] Can be dissolved at 10 mg/mL (41.62 mM) with ultrasonication, warming, and pH adjustment to 12 with 1M NaOH.[3]
Solubility in Media Low at neutral pH; can precipitate at concentrations greater than 1 mM.[6][6][7]
Storage Condition (Solid)Expected StabilityPrimary Degradation ProductReference(s)
-80°C, desiccated, dark, under Argon> 1 yearNegligible[8]
-20°C, desiccated, darkSeveral yearsCystine (slow formation)[8]
4°C, desiccated, darkMonthsCystine[8]
Room Temperature, exposed to air/lightDays to weeksCystine[8]
Storage Condition (Aqueous Solution)Recommended DurationReference(s)
4°CNo longer than a week[8]
-20°CUp to 1 month[3]
-80°CUp to 6 months[3]

Experimental Protocols for In Vitro Studies

The following are detailed methodologies for key experiments involving this compound, based on established research practices.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 0.5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 mM to 1.6 mM) for the desired duration (e.g., 24, 48, or 72 hours).[9] Include a vehicle-treated control group.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C with 5% CO₂.[10]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density of each well at a wavelength of 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies changes in intracellular ROS levels in response to this compound treatment, often in the context of an oxidative challenge.

Methodology:

  • Cell Seeding and Pre-treatment: Seed cells in a 96-well plate. Pre-treat cells with this compound (e.g., 0.8 mM) for 16 hours.[9][11]

  • DCFDA Staining: Incubate the cells with 2′,7′-dichlorofluorescein diacetate (DCFDA) for 30 minutes.[9][11]

  • Oxidative Challenge: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at varying concentrations (e.g., 50 µM, 100 µM).[9][11]

  • Fluorescence Measurement: Record the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.[11]

  • Data Analysis: Compare the fluorescence levels between control and treated groups to determine the effect of this compound on ROS generation.

Western Blot Analysis for Nrf2 Pathway Activation

This protocol is used to assess the induction of the Nrf2 signaling pathway by this compound.

Methodology:

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2 and its downstream targets (e.g., NQO1, HMOX1, GCLC) and a loading control (e.g., β-actin or GAPDH).[9]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Cellular Mechanisms

This compound plays a crucial role in cellular redox homeostasis and signaling, primarily through its conversion to cysteine and subsequent incorporation into glutathione (B108866) (GSH).

The Cystine-Glutamate Antiporter (xCT) and Glutathione Synthesis

Cells import cystine primarily through the xCT antiporter (encoded by the SLC7A11 gene), which exchanges one molecule of extracellular cystine for one molecule of intracellular glutamate.[12] Once inside the cell, cystine is reduced to two molecules of cysteine. Cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione.[6][13]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound xCT xCT (SLC7A11) Antiporter This compound->xCT Uptake Glutamate_out Glutamate xCT->Glutamate_out Export Cystine_in Cystine xCT->Cystine_in Cysteine 2x Cysteine Cystine_in->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis Glutamate_in Glutamate Glutamate_in->xCT

Cellular uptake of this compound via the xCT antiporter.
Nrf2-Mediated Antioxidant Response

This compound is a known inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon cellular stress, such as that induced by changes in the redox state influenced by cystine uptake, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cystine This compound (via xCT) Keap1_Nrf2 Keap1-Nrf2 Complex Cystine->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (NQO1, HMOX1, GCLC) ARE->Antioxidant_Genes Activates Transcription cluster_workflow Experimental Workflow start Select Cell Line viability Cell Viability Assay (e.g., MTT) start->viability ros ROS Measurement (e.g., DCFDA) viability->ros Determine Sub-lethal Dose western Western Blot (Nrf2, etc.) ros->western qpcr RT-qPCR (Target Genes) ros->qpcr analysis Data Analysis and Interpretation western->analysis qpcr->analysis conclusion Conclusion analysis->conclusion

References

The Double-Edged Sword: DL-Cystine's Profound Impact on Cancer Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The non-essential amino acid L-cystine, and by extension its racemic mixture DL-cystine, plays a pivotal, yet paradoxical, role in the life and death of cancer cells. While essential for the synthesis of proteins and the master antioxidant glutathione (B108866) (GSH), the metabolic pathways fueled by cystine create unique dependencies and vulnerabilities in malignant cells. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in cancer, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and therapeutic development.

The Central Axis: Cystine Import, Glutathione Synthesis, and Ferroptosis Regulation

The primary mechanism by which cystine exerts its influence is through its uptake by the System xc⁻ antiporter , a disulfide-linked heterodimer composed of the light chain SLC7A11 (also known as xCT) and the heavy chain SLC3A2. SLC7A11 is the catalytic subunit responsible for importing extracellular cystine while simultaneously exporting intracellular glutamate (B1630785) in a 1:1 ratio.[1][2][3] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[4][5]

This SLC7A11-GSH axis is a critical defense mechanism for cancer cells, which often exhibit high levels of reactive oxygen species (ROS) due to their accelerated metabolism and proliferation.[6] GSH, in concert with glutathione peroxidase 4 (GPX4), detoxifies lipid peroxides, thereby preventing a specific form of iron-dependent regulated cell death known as ferroptosis .[2][7] Consequently, many cancer types, particularly aggressive malignancies like triple-negative breast cancer (TNBC) and KRAS-mutant lung adenocarcinoma, overexpress SLC7A11 and are considered "cystine-addicted," rendering them highly susceptible to cystine deprivation or SLC7A11 inhibition.[8][9]

ext_cystine Extracellular This compound slc7a11 SLC7A11 (xCT) Transporter ext_cystine->slc7a11 Import int_glutamate Intracellular Glutamate slc7a11->int_glutamate Export int_cystine Intracellular Cystine slc7a11->int_cystine cysteine Cysteine int_cystine->cysteine Reduction gsh Glutathione (GSH) Synthesis cysteine->gsh gpx4 GPX4 gsh->gpx4 Cofactor lipid_peroxides Lipid Peroxides gpx4->lipid_peroxides Detoxifies ferroptosis Ferroptosis lipid_peroxides->ferroptosis Induces ros ROS ros->lipid_peroxides Generates

Figure 1: The core SLC7A11-GSH-Ferroptosis signaling axis.

Key Signaling Pathway Intersections

Cystine metabolism does not operate in isolation. It is deeply integrated with several critical cancer signaling pathways.

The p53-SLC7A11 Regulatory Loop

The tumor suppressor protein p53 can act as a negative regulator of SLC7A11. In its wild-type form, p53 can suppress the expression of SLC7A11, thereby sensitizing cells to ferroptosis. This represents a key tumor-suppressive function of p53. Conversely, cancer cells that overexpress SLC7A11 can counteract this p53-mediated growth inhibition, highlighting a mechanism of resistance to p53 activity.[10]

mTORC1 and Amino Acid Sensing

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, activated by nutrient availability. As an amino acid, cysteine can regulate mTORC1 activity.[6] Cystine deprivation leads to reduced intracellular cysteine, which can inhibit mTORC1 signaling. This inhibition can, in turn, reduce the expression of GPX4, further promoting ferroptosis.[11] This positions cystine availability as a crucial input for the mTORC1 nutrient-sensing pathway.

cluster_p53 p53 Pathway cluster_mtor mTORC1 Pathway p53 p53 slc7a11 SLC7A11 p53->slc7a11 Suppresses ferroptosis_p53 Ferroptosis slc7a11->ferroptosis_p53 Inhibits cysteine Cysteine mtorc1 mTORC1 cysteine->mtorc1 Activates gpx4 GPX4 Expression mtorc1->gpx4 Promotes ferroptosis_mtor Ferroptosis gpx4->ferroptosis_mtor Inhibits

Figure 2: Interaction of cystine metabolism with p53 and mTORC1 pathways.

TNFα/MEKK4/p38-Noxa Axis in TNBC

In triple-negative breast cancer (TNBC) cells exhibiting a mesenchymal-like state, a strong "cystine addiction" is linked to the hyperactivation of the TNFα and MEKK4-p38-Noxa signaling pathways. While this state promotes metastasis, it also renders the cells highly susceptible to programmed necrosis upon cystine deprivation. Silencing of TNFα or MEKK4 has been shown to dramatically reduce this cystine-deprived cell death, indicating that these pathways are essential executioners of this metabolic vulnerability.[9]

GCN2-ATF4-CHAC1 Amino Acid Starvation Response

Cystine starvation triggers a broader amino acid stress response. The kinase GCN2 is activated, which in turn phosphorylates eIF2α, leading to the preferential translation of the transcription factor ATF4. ATF4 then upregulates the expression of target genes, including CHAC1 , a specific cytosolic GSH-degrading enzyme.[12] This creates a positive feedback loop where cystine starvation not only halts GSH synthesis but also actively promotes its degradation, accelerating the onset of ferroptosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of modulating cystine availability and SLC7A11 activity in different cancer cell lines.

Table 1: Effect of SLC7A11 Inhibitors on Cancer Cell Viability

CompoundCancer Cell LineAssayDuration (h)IC50 / EffectReference
Sulfasalazine (SAS)MDA-MB-231 (TNBC)CCK-824IC50 ≈ 1.2 mM[13]
Sulfasalazine (SAS)T47D (Breast Cancer)CCK-824IC50 ≈ 1.5 mM[13]
Sulfasalazine (SAS)Rheumatoid Arthritis FLSCCK-848Dose-dependent decrease in viability[10]
ErastinHEY (Ovarian Cancer)PI Staining825.1% death at 8 µM; 91.8% death at 25 µM[14]
ErastinA2780CP (Ovarian Cancer)PI Staining829.3% death at 8 µM; 59.1% death at 25 µM[14]
Sulforaphane (SFN)H69 (SCLC)MTT96>50% viability loss at 20 µM[15]
Sulforaphane (SFN)H69AR (SCLC, resistant)LDH96~40% cell death at 20 µM[15]

Table 2: Modulation of Intracellular Markers and Protein Expression

ConditionCancer Cell LineMarker/ProteinChangeMethodReference
Cystine Deprivation (9h)HepG2Intracellular GSH>50% reductionColorimetric Assay[16]
SAS (1.0-2.0 mM, 24h)MDA-MB-231ROSIncreased productionFlow Cytometry (DCFH-DA)[2]
SAS (0.5-2.0 mM, 24h)MDA-MB-231GPX4 ProteinDose-dependent decreaseWestern Blot[2]
SAS (0.5-2.0 mM, 24h)MDA-MB-231xCT (SLC7A11) ProteinDose-dependent decreaseWestern Blot[2]
SFN (20 µM)H69 (SCLC)SLC7A11 mRNASignificant decrease (P<0.0001)RT-qPCR[15]
SFN (20 µM)H69 (SCLC)SLC7A11 ProteinSignificant decrease (P=0.0006)Western Blot[15]
CHAC1 OverexpressionDU145 (Prostate)Intracellular GSHSignificant decreaseCCK-8 based assay[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.

Western Blotting for Signaling Pathway Proteins (e.g., p-p38, GPX4)

This protocol is a synthesized standard procedure for analyzing protein expression and phosphorylation status.

1. Cell Lysis:

  • Culture cells to desired confluency and treat with this compound, inhibitors (e.g., sulfasalazine), or place in cystine-deprived media for the specified time.

  • Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells on ice by adding 1 mL (for a 10-cm dish) of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's protocol.

3. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysate, resulting in a 1x final concentration.

  • Boil samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38 MAPK, anti-GPX4, anti-SLC7A11) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like GAPDH or β-actin.

Measurement of Intracellular Glutathione (GSH)

This protocol is based on commercially available colorimetric or fluorometric assay kits.

start Start: Treat Cells harvest Harvest & Count Cells (e.g., 1x10^6 cells) start->harvest lyse Lyse cells with 5% Metaphosphoric Acid (MPA) harvest->lyse freeze_thaw Freeze-Thaw Cycle (x2) to ensure complete lysis lyse->freeze_thaw centrifuge Centrifuge to remove protein precipitate freeze_thaw->centrifuge supernatant Collect Supernatant (contains GSH) centrifuge->supernatant reaction Mix Supernatant with Assay Mix in 96-well plate supernatant->reaction assay_mix Prepare Assay Mix (DTNB, GSH Reductase, NADPH) assay_mix->reaction measure Measure Absorbance (e.g., 412 nm) kinetically reaction->measure calculate Calculate GSH Concentration using a standard curve measure->calculate end End: Quantified GSH calculate->end

References

The Role of DL-Cystine as a Sulfur Source in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur is an essential element for all living organisms, playing a critical role in the structure and function of proteins, as a component of coenzymes, and in maintaining cellular redox balance.[1] Microorganisms have evolved diverse strategies to acquire sulfur from their environment, utilizing both inorganic and organic sulfur compounds.[2] Among the organic sulfur sources, the amino acid L-cysteine holds a central position in sulfur metabolism.[3] Its oxidized dimer, L-cystine, is a common extracellular form and can be transported into the cell to serve as a sulfur and carbon source.[4]

DL-cystine, a racemic mixture of L-cystine and D-cystine, represents a potential, and in some contexts, readily available sulfur source. While the metabolism of L-cysteine and L-cystine is well-documented, the utilization of the D-enantiomer is less commonly understood but represents a fascinating aspect of microbial metabolic versatility. This technical guide provides a comprehensive overview of the mechanisms by which microorganisms utilize this compound as a sulfur source, with a focus on the transport, enzymatic breakdown, and regulatory networks involved.

Uptake of this compound: Transport Systems

The initial step in the utilization of this compound is its transport across the cell membrane. Microorganisms employ several distinct transport systems for the uptake of cystine. It is important to note that these systems primarily recognize and transport L-cystine. The transport of D-cystine is less well-characterized, and it is likely that it is either transported by the same systems with lower affinity or undergoes extracellular reduction to D-cysteine prior to transport.

In bacteria such as Escherichia coli and Bacillus subtilis, multiple L-cystine transport systems have been identified, often exhibiting redundancy.[5] These can be broadly categorized into two main types:

  • ABC (ATP-Binding Cassette) Transporters: These are high-affinity systems that utilize the energy from ATP hydrolysis to transport substrates across the membrane. In E. coli, the FliY-YecSC system is a well-characterized ABC transporter for L-cystine.[5] Similarly, B. subtilis possesses two ABC transporters for L-cystine, TcyJKLMN and TcyABC.[5]

  • Symporters: These secondary transporters couple the uptake of L-cystine to the electrochemical gradient of an ion, typically a proton. The TcyP symporter in B. subtilis is an example of this type of transporter.[5]

The expression of these transport systems is often regulated by the availability of sulfur in the environment, typically under the control of regulatory proteins such as CysB.[6]

Experimental Protocol: Cystine Uptake Assay

This protocol outlines a method for measuring the uptake of radiolabeled L-cystine, which can be adapted to study the transport of this compound.

Materials:

  • Bacterial cells grown to mid-exponential phase in a defined minimal medium with a non-cystine sulfur source (e.g., sulfate).

  • Wash buffer (e.g., potassium phosphate (B84403) buffer with MgSO₄, pH 6.5).

  • Energy source (e.g., 40% D-glucose solution).

  • Radiolabeled L-[¹⁴C]-cystine.

  • Unlabeled L-cystine or this compound for competition assays.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Harvest bacterial cells by centrifugation and wash them three times with cold wash buffer.

  • Resuspend the cells in cold wash buffer to a defined optical density (e.g., OD₆₆₀ = 0.4).

  • Energize the cell suspension by adding the energy source and incubate for 10 minutes at 37°C.

  • Initiate the uptake assay by adding a known concentration of L-[¹⁴C]-cystine. For competition assays, unlabeled L-cystine or this compound can be added simultaneously.

  • At various time points, take aliquots of the cell suspension and immediately filter them through a glass fiber filter.

  • Wash the filter rapidly with three volumes of ice-cold wash buffer to remove extracellular radiolabel.

  • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the rate of cystine uptake in pmol per 10⁹ cells per minute.[7]

Metabolic Pathways for this compound Utilization

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the action of glutathione (B108866) and thioredoxin systems.[4] L-cysteine can then be directly incorporated into proteins or serve as a sulfur donor for the synthesis of other essential sulfur-containing compounds like methionine, coenzyme A, and iron-sulfur clusters.[3]

The metabolism of the D-enantiomer follows a distinct pathway. Microorganisms that can utilize D-cysteine possess specific enzymes to catabolize it. The key enzyme in this process is D-cysteine desulfhydrase , encoded by genes such as dcyD or yedO in E. coli.[8] This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the degradation of D-cysteine into pyruvate (B1213749), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S).[9] The released hydrogen sulfide can then enter the sulfur assimilation pathway and be used for the synthesis of L-cysteine, thus serving as a sulfur source.[8]

The ability to utilize D-cysteine as a sole sulfur source has been demonstrated in E. coli, and this ability is dependent on the presence of a functional yedO gene.[8]

DL_Cystine_Metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound L-Cystine L-Cystine This compound->L-Cystine D-Cystine D-Cystine This compound->D-Cystine Transporter Cystine Transporter L-Cystine->Transporter Uptake D-Cystine->Transporter Uptake (hypothesized) L-Cystine_in L-Cystine Transporter->L-Cystine_in D-Cystine_in D-Cystine Transporter->D-Cystine_in Reduction_L Reduction (GSH/Trx) L-Cystine_in->Reduction_L Reduction_D Reduction D-Cystine_in->Reduction_D L-Cysteine L-Cysteine Biomass Biomass L-Cysteine->Biomass D-Cysteine D-Cysteine D-Cysteine_Desulfhydrase D-Cysteine Desulfhydrase (DcyD/YedO) D-Cysteine->D-Cysteine_Desulfhydrase Pyruvate Pyruvate NH3 Ammonia H2S Hydrogen Sulfide Sulfur_Assimilation Sulfur Assimilation (L-Cysteine Biosynthesis) H2S->Sulfur_Assimilation Sulfur_Assimilation->L-Cysteine D-Cysteine_Desulfhydrase->Pyruvate D-Cysteine_Desulfhydrase->NH3 D-Cysteine_Desulfhydrase->H2S Reduction_L->L-Cysteine Reduction_D->D-Cysteine

Fig. 1: Proposed metabolic pathway for this compound utilization.
Experimental Protocol: D-Cysteine Desulfhydrase Activity Assay

This protocol describes a colorimetric assay to measure the activity of D-cysteine desulfhydrase by quantifying the pyruvate produced.

Materials:

  • Cell-free extract containing D-cysteine desulfhydrase.

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.6).

  • D-cysteine solution (e.g., 8 mM).

  • L-cysteine solution (as a negative control).

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in HCl.

  • NaOH solution (e.g., 0.5 M).

  • Pyruvic acid standards.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the cell-free extract and Tris-HCl buffer.

  • Initiate the reaction by adding the D-cysteine solution. A parallel reaction with L-cysteine should be run as a control.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding DNPH solution. This will react with the pyruvate to form a colored phenylhydrazone.

  • After a short incubation, add NaOH solution to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Quantify the amount of pyruvate produced by comparing the absorbance to a standard curve generated with known concentrations of pyruvic acid.

  • Calculate the enzyme activity in units (e.g., µmol of pyruvate formed per minute per mg of protein).[10]

Regulation of this compound Metabolism

The genes involved in the transport and metabolism of cystine are often part of a larger regulatory network that responds to sulfur availability. In many Gram-negative bacteria, the CysB regulon plays a central role in controlling sulfur metabolism.[6] CysB is a transcriptional activator that, in the presence of its co-inducer N-acetyl-L-serine, activates the expression of genes required for sulfur assimilation and cysteine biosynthesis.[11] The genes encoding L-cystine transporters are often under the control of CysB.[6]

The expression of D-cysteine desulfhydrase (dcyD/yedO) is also regulated by sulfur availability. In E. coli, the expression of yedO is induced under conditions of sulfate (B86663) limitation, suggesting that the cell prepares to utilize alternative sulfur sources like D-cysteine when preferred sources are scarce.[8]

Regulation_of_D_Cysteine_Metabolism Sulfur_Limitation Sulfur Limitation CysB_Activation CysB Activation Sulfur_Limitation->CysB_Activation Induces dcyD_Expression dcyD/yedO Expression CysB_Activation->dcyD_Expression Activates D-Cysteine_Desulfhydrase_Synthesis D-Cysteine Desulfhydrase Synthesis dcyD_Expression->D-Cysteine_Desulfhydrase_Synthesis Leads to D-Cysteine_Degradation D-Cysteine Degradation D-Cysteine_Desulfhydrase_Synthesis->D-Cysteine_Degradation Enables

Fig. 2: Regulatory control of D-cysteine metabolism.

Quantitative Data on Microbial Growth with Cystine

While comprehensive quantitative data on microbial growth using this compound as the sole sulfur source is limited, studies have demonstrated that various microorganisms can utilize either L-cysteine or D-cysteine for growth. The efficiency of utilization can vary between species and even strains.

MicroorganismSulfur SourceObservationReference
Escherichia coliD-cysteineCan serve as the sole sulfur source, dependent on the yedO gene.[8]
Gammaproteobacteria isolatesL-cysteine vs. D-cysteineUtilized L- and D-cysteine at similar rates.[10]
Chryseobacterium pisciumL-cysteine vs. D-cysteineUtilized D-cysteine at a greater rate than L-cysteine.[10]
Legionella pneumophilaL-cysteine vs. L-cystineWild-type cannot utilize L-cystine, but a mutant strain was isolated that could.[12]

Experimental Workflow for Assessing this compound as a Sulfur Source

The following workflow outlines a general approach to investigate the ability of a microorganism to utilize this compound as a sulfur source.

Experimental_Workflow Start Start Prepare_Media Prepare Minimal Media with Different Sulfur Sources (Sulfate, L-Cystine, this compound) Start->Prepare_Media Inoculate Inoculate with Microorganism Prepare_Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Monitor_Growth Monitor Growth (OD600) Incubate->Monitor_Growth Analyze_Data Plot Growth Curves and Calculate Growth Rates Monitor_Growth->Analyze_Data Biochemical_Assays Perform Biochemical Assays Analyze_Data->Biochemical_Assays End End Analyze_Data->End Uptake_Assay Cystine Uptake Assay Biochemical_Assays->Uptake_Assay Enzyme_Assay D-Cysteine Desulfhydrase Activity Assay Biochemical_Assays->Enzyme_Assay Uptake_Assay->End Enzyme_Assay->End

Fig. 3: Workflow for studying this compound utilization.

Conclusion

The ability of microorganisms to utilize this compound as a sulfur source highlights their metabolic adaptability. While the uptake and metabolism of L-cystine are integral parts of central sulfur metabolism, the capacity to degrade D-cysteine via D-cysteine desulfhydrase provides a mechanism to harness the sulfur from the D-enantiomer. The regulation of these pathways is tightly controlled and integrated with the overall sulfur-sensing and assimilation machinery of the cell. For researchers in drug development, understanding these unique metabolic pathways may offer novel targets for antimicrobial strategies, particularly against pathogens that rely on scavenging diverse sulfur sources from their host environment. Further research into the specifics of D-cystine transport and the prevalence and regulation of D-cysteine metabolic pathways across a broader range of microorganisms will undoubtedly provide deeper insights into the microbial sulfur cycle and its potential for biotechnological applications.

References

Understanding the Stereoisomerism of DL-Cystine in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stereoisomerism of Cystine

Cystine, the oxidized dimer of the amino acid cysteine, exists in three stereoisomeric forms: L-Cystine, D-Cystine, and the meso compound, DL-Cystine. These stereoisomers, while possessing identical chemical formulas, exhibit distinct three-dimensional arrangements of their atoms, leading to significant differences in their biological recognition and function. L-Cysteine (B1669680) is a proteinogenic amino acid, fundamental to protein structure and function, while its D-enantiomer is less common but plays crucial roles in specific physiological processes.[1] The disulfide bond in cystine is critical for stabilizing the tertiary structure of proteins, particularly those secreted into the extracellular space.[1][2] Within the reducing environment of the cell, cystine is readily converted to two molecules of cysteine.[3] This technical guide delves into the core differences between L- and D-cystine in biological systems, from their metabolic fates to their implications in health and disease.

Biological Roles and Significance of L-Cystine and D-Cystine

The biological roles of cystine stereoisomers are dictated by the stereospecificity of enzymes and transport systems.

L-Cystine: As the precursor to L-cysteine, L-cystine is vital for numerous cellular functions:

  • Protein Synthesis: L-cysteine is a building block for proteins.[4]

  • Glutathione (B108866) (GSH) Synthesis: L-cysteine is the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione.[1][4] Extracellular L-cystine is transported into the cell and reduced to L-cysteine to support GSH production.[4]

  • Redox Balance: The cysteine/cystine redox couple is a major determinant of the extracellular redox environment.[4]

  • Other Biomolecules: L-cysteine is a precursor for the synthesis of taurine, coenzyme A, and hydrogen sulfide (B99878) (H₂S).[4]

D-Cystine: While not incorporated into proteins, D-cysteine (B559563) (derived from D-cystine) has specific and important biological functions:

  • Neuromodulation: D-cysteine can act as a signaling molecule in the mammalian nervous system.[1]

  • Hydrogen Sulfide (H₂S) Production: In specific tissues like the cerebellum and kidney, D-cysteine is a substrate for H₂S production via the action of D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[4][5]

  • Regulation of Cell Proliferation: D-cysteine has been shown to be an endogenous negative regulator of neural progenitor cell dynamics in the mammalian brain.[6]

Metabolic Pathways

The metabolic pathways for L- and D-cystine are distinct, reflecting their different enzymatic handling.

L-Cystine Metabolism:

Extracellular L-cystine is taken up by cells through various transport systems, most notably the cystine/glutamate (B1630785) antiporter, system xc-.[3] Once inside the cell, L-cystine is rapidly reduced to L-cysteine by glutathione and thioredoxin.[4] L-cysteine can then be utilized for protein synthesis, converted to other essential molecules, or catabolized.

D-Cystine Metabolism:

The metabolism of D-cysteine is primarily mediated by D-amino acid oxidase (DAO), a flavoenzyme with high stereoselectivity.[5][7] DAO catalyzes the oxidative deamination of D-amino acids. In the case of D-cysteine, this leads to the formation of 3-mercaptopyruvate, which is then converted to H₂S by 3-mercaptopyruvate sulfurtransferase (3MST).[5] This pathway is particularly active in the kidney and brain.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stereoisomers of cystine.

Table 1: Toxicity of L-Cysteine and D-Cysteine in Rats (4-week oral gavage study) [8][9][10]

ParameterL-CysteineD-Cysteine
NOAEL < 500 mg/kg/day500 mg/kg/day
Key Toxicological Findings Renal injuries (basophilic tubules), focal erosion in stomach mucosa, increased reticulocyte counts (at 2,000 mg/kg/day).Anemia, renal injuries (basophilic tubules, crystal deposition), sperm granuloma in the epididymis, focal erosion in stomach mucosa.
Clinical Observations Transient salivation (at ≥ 1,000 mg/kg/day).Transient salivation (all doses), significantly lower body weight (at 2,000 mg/kg/day).

Table 2: Kinetic Parameters of L-Cystine Transport

Transport System/TissueSubstrateK_m (μM)IC_50 (μM)Notes
Rat Brain Synaptosomes (Sodium-dependent) L-Cystine473 ± 146-Mediated by the X(AG)- family of glutamate transporters.[11][12]
Rat Brain Synaptosomes L-Glutamate (inhibitor of L-Cystine transport)-9.1 ± 0.4Non-competitive inhibition.[11][12]
Rat Brain Synaptosomes L-Cysteine (inhibitor of L-Cystine transport)-363 ± 63Competitive inhibition.[11][12]

Table 3: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO) [13][14]

SubstrateRelative Catalytic EfficiencyNotes
D-Cysteine HighestConsidered a key physiological substrate for H₂S production.
D-Serine 44-fold lower than D-CysteineImportant neuromodulator.
D-Kynurenine Apparent K_m of 0.7 mMSimilar to that of D-cysteine.

Experimental Protocols

Protocol for Separation and Quantification of Cysteine and Cystine by HPLC

This protocol is based on methods described for the analysis of amino acids.[15][16]

Objective: To separate and quantify L-cysteine and L-cystine in a biological sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., Eclipce XDB C18, 150mm × 4.6mm, 5μm).

  • Mobile Phase A: 10mM Ammonium Acetate buffer, pH 6.3.

  • Mobile Phase B: Acetonitrile.

  • Derivatizing agent: Dansyl Chloride.

  • Standards: L-cysteine and L-cystine.

  • Sample (e.g., plasma, cell lysate).

Procedure:

  • Sample Preparation:

    • For plasma samples, a reduction step may be necessary to measure total cysteine (from both free cysteine and cystine).[17]

    • Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or acetonitrile), vortex, and centrifuge.

    • Collect the supernatant.

  • Derivatization (Pre-column):

    • To an aliquot of the supernatant, add the derivatizing agent (Dansyl Chloride) and a buffer to maintain alkaline pH.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time to allow the reaction to complete. The derivatization allows for detection by UV or fluorescence.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds.

    • Set the detector to the appropriate wavelength for the derivatized amino acids (e.g., 222 nm for Dansyl Chloride derivatives).[16]

    • Identify and quantify the peaks corresponding to L-cysteine and L-cystine by comparing their retention times and peak areas to those of the standards.

Protocol for D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is based on the principles of enzyme kinetics and the reaction catalyzed by DAAO.[7]

Objective: To determine the activity of DAAO with D-cysteine as a substrate.

Materials:

  • Spectrophotometer.

  • Purified D-amino acid oxidase.

  • D-cysteine solution (substrate).

  • FAD solution (cofactor).

  • Buffer solution (e.g., sodium pyrophosphate buffer, pH 8.3).

  • Reagents for detecting hydrogen peroxide (a product of the DAAO reaction), such as horseradish peroxidase and a chromogenic substrate (e.g., o-dianisidine).

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the buffer, FAD, and the hydrogen peroxide detection reagents.

  • Enzyme Addition:

    • Add a known amount of DAAO to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

  • Reaction Initiation:

    • Initiate the reaction by adding the D-cysteine solution.

  • Spectrophotometric Measurement:

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate. The rate of change in absorbance is proportional to the rate of hydrogen peroxide production and thus to the DAAO activity.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the chromogenic substrate. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Mandatory Visualizations

Diagram 1: Metabolic Pathways of L-Cystine and D-Cystine

Metabolic Fates of L- and D-Cystine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Cystine_ext L-Cystine Transport System xc- L-Cystine_ext->Transport Uptake D-Cystine_ext D-Cystine D-Cysteine D-Cysteine D-Cystine_ext->D-Cysteine Uptake & Reduction L-Cystine_int L-Cystine Reduction Reduction (GSH, Thioredoxin) L-Cystine_int->Reduction L-Cysteine L-Cysteine GSH Glutathione (GSH) L-Cysteine->GSH Proteins Protein Synthesis L-Cysteine->Proteins Taurine_CoA Taurine, Coenzyme A L-Cysteine->Taurine_CoA DAO D-Amino Acid Oxidase (DAO) D-Cysteine->DAO 3MP 3-Mercaptopyruvate 3MST 3-Mercaptopyruvate Sulfurtransferase (3MST) 3MP->3MST H2S Hydrogen Sulfide (H₂S) DAO->3MP 3MST->H2S Reduction->L-Cysteine Transport->L-Cystine_int

Caption: Overview of L-Cystine and D-Cystine metabolic pathways.

Diagram 2: Experimental Workflow for HPLC Analysis of Cystine Stereoisomers

Workflow for HPLC Analysis of Cystine Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Deproteinization) Sample->Preparation Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Preparation->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: Step-by-step workflow for HPLC-based analysis of cystine.

Diagram 3: Signaling Role of D-Cysteine in Neural Progenitor Cells

D-Cysteine Signaling in Neural Progenitor Cells D-Cysteine D-Cysteine Akt Inhibition of Akt Signaling D-Cysteine->Akt FoxO Activation of FoxO Transcription Factors D-Cysteine->FoxO leads to Akt->FoxO normally inhibits Proliferation Inhibition of NPC Proliferation FoxO->Proliferation Apoptosis Induction of Apoptosis FoxO->Apoptosis

Caption: D-Cysteine's inhibitory effect on neural progenitor cell proliferation.

Implications in Drug Development and Disease

The distinct biological roles of cystine stereoisomers have significant implications for drug development and understanding disease pathophysiology.

  • Cystinuria: This inherited disorder is characterized by the defective reabsorption of L-cystine and dibasic amino acids in the kidneys, leading to the formation of cystine stones.[18][19][20] Therapeutic strategies aim to increase the solubility of L-cystine in the urine.[19][21]

  • Cancer: The high demand for cysteine for glutathione synthesis in rapidly proliferating cancer cells makes the cystine transport system, x_c_-, a potential therapeutic target.[22] Inhibition of cystine uptake can lead to oxidative stress and cell death in cancer cells.[23]

  • Neurodegenerative Diseases: Given the role of D-amino acids and H₂S in the central nervous system, modulating D-cysteine metabolism through DAAO is an area of interest for therapeutic intervention in neurological disorders.

  • Drug Delivery: L-cystine derivatives are being explored as pharmaceutical intermediates for the synthesis of complex therapeutic molecules.[24]

  • Ferroptosis: The availability of cysteine is critical for the synthesis of glutathione, which is essential for protecting against ferroptosis, a form of iron-dependent cell death.[25] D-cysteine has been shown to partially protect against ferroptosis under conditions of cystine transporter dysfunction.[25]

This guide provides a comprehensive overview of the stereoisomerism of this compound in biological systems, highlighting the distinct and critical roles of both L- and D-isomers. A thorough understanding of these differences is essential for researchers and professionals in the fields of biochemistry, medicine, and drug development.

References

Methodological & Application

Application Note: Quantification of DL-Cystine in Plasma Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the oxidized dimeric form of the amino acid cysteine, plays a crucial role in various physiological and pathological processes. It is the primary source for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] Accurate and reliable quantification of cystine levels in plasma is essential for diagnosing and monitoring diseases such as cystinosis, a rare lysosomal storage disorder characterized by the abnormal accumulation of cystine.[2][3] Furthermore, monitoring plasma cystine concentrations is vital in pharmacokinetic (PK) studies and for assessing therapeutic adherence to cystine-depleting agents like cysteamine.[4][5]

This application note provides a detailed protocol for the robust and sensitive quantification of DL-cystine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, a critical requirement for clinical research and drug development.

Experimental Protocols

Materials and Reagents
  • Cystine standard

  • This compound-d4 (Internal Standard, IS)

  • N-Ethylmaleimide (NEM)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Control human plasma

Sample Preparation

A significant challenge in the accurate measurement of cystine is the potential for auto-oxidation of cysteine to cystine during sample handling.[6] To mitigate this, the following sample preparation protocol incorporating a thiol-alkylating agent is recommended.

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at 1,300 x g for 10 minutes at 4°C to separate the plasma.

  • Alkylation Step: To 100 µL of plasma, immediately add 10 µL of 10 mg/mL NEM solution in water to prevent the oxidation of cysteine.[6] Vortex briefly.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d4 in ultrapure water).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[6] Alternatively, 20 µL of 20% (w/v) trichloroacetic acid can be used.[6]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that may require optimization for specific instruments.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System Agilent 1290 Infinity LC System or equivalent[8][9]
Column Hamilton PRP-X110S (2.1x100mm) with a Targa C18 pre-column[7]
Mobile Phase A 0.1% aqueous formic acid/acetonitrile (1:1)[7]
Mobile Phase B 2.0% aqueous formic acid/acetonitrile (1:1)[7]
Flow Rate 0.35 mL/min[7]
Gradient 0 min, 0% B; 2 min, 0% B; 6 min, 100% B; 8 min, 100% B; 8.1 min, 0% B; 9 min, 0% B[7]
Injection Volume 10 µL[7]
Column Temperature 40°C

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System Agilent 6530 Accurate-Mass Q-TOF or equivalent Triple Quadrupole MS[8][9]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Cystine: m/z 241.0 -> optimized fragment; D4-Cystine: m/z 245.1 -> optimized fragment. Another study used m/z 353.1 → 208.1 for cystine and m/z 357.1 → 210.1 for D4-CYSS.[10]
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Quantitative Data Summary

The presented method is validated for its sensitivity, linearity, precision, and accuracy. The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 5 - 5000 ng/mL[1][10]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][10]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery 97.3% - 102.9%[3]

Table 4: Representative Plasma Cystine Concentrations

PopulationMean Cystine Concentration (µmol/L)Reference
Young Adults (mean age 25.7)51.72 ± 4.2[7]
Older Adults (mean age 67.8)104.8 ± 4.8[7]
Healthy Control Cells0.21[3]
Cystinotic Cells3.90[3]

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample nem Add NEM (Alkylation) plasma->nem is Spike Internal Standard nem->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

Cysteine Metabolic Pathway

Understanding the metabolic context of cystine is crucial for interpreting the quantitative data. The following diagram illustrates the simplified metabolic pathway of cysteine, from which cystine is formed.[6]

cysteine_metabolism methionine Methionine homocysteine Homocysteine methionine->homocysteine Transmethylation cystathionine Cystathionine homocysteine->cystathionine Transsulfuration serine Serine serine->cystathionine cysteine Cysteine cystathionine->cysteine cystine Cystine cysteine->cystine Redox Cycle glutathione Glutathione (GSH) cysteine->glutathione Synthesis taurine Taurine cysteine->taurine h2s Hydrogen Sulfide (H2S) cysteine->h2s

Caption: Simplified cysteine metabolic pathway.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in plasma samples using LC-MS/MS. The described method, which includes a critical sample stabilization step, is sensitive, specific, and reliable for applications in clinical research and drug development. The provided quantitative data and experimental parameters serve as a valuable resource for method implementation and validation.

References

Preparation of DL-Cystine Stock Solutions for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Cystine, a disulfide-linked dimer of cysteine, is an essential amino acid for the in vitro growth and maintenance of many cell lines. It is a crucial component of cell culture media, serving as a primary source of cysteine, which is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH).[1][2][3] Glutathione is a major intracellular antioxidant, protecting cells from oxidative stress. However, this compound's low solubility at neutral pH presents a significant challenge in the preparation of stock solutions for cell culture applications.[4][5] This application note provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions to ensure optimal performance in cell culture experiments.

Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions in cell culture.

ParameterValueReference
Solubility
In Water (25°C)0.112 mg/mL[6]
In 1M HCl10 mg/mL (with heat)[7]
In Alkaline Solution (pH 12)10 mg/mL (with ultrasonic and warming to 60°C)[8]
Stock Solution
Recommended Concentration10 mM - 100 mM[8]
Recommended Solvent1M HCl or 1M NaOH[3]
Working Concentration
In Cell Culture Media0.1 mM - 1.6 mM[5]
Storage Conditions
Solid this compound Powder-20°C for up to 3 years[8]
Stock Solution (Aliquoted)-20°C for up to 1 month; -80°C for up to 6 months[8][9]

Experimental Protocols

This section provides two detailed protocols for preparing this compound stock solutions using either acidic or basic solubilization methods. The acidic method is generally preferred to minimize the risk of pH spikes when adding the stock to the culture medium.

Protocol 1: Acidic Solubilization of this compound

This protocol describes the preparation of a 10 mM this compound stock solution using 1M Hydrochloric Acid (HCl).

Materials:

  • This compound powder (Molecular Weight: 240.3 g/mol )

  • 1M Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh 24.03 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Solubilization: Add 1 mL of 1M HCl to the conical tube containing the this compound powder.

  • Dissolution: Gently vortex or swirl the tube to dissolve the powder. If necessary, warm the solution to 37°C to aid dissolution.

  • Dilution: Once the this compound is completely dissolved, add 9 mL of sterile, deionized water to the tube to achieve a final volume of 10 mL and a final concentration of 10 mM.

  • Sterilization: Sterilize the 10 mM this compound stock solution by filtering it through a sterile 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9] Avoid repeated freeze-thaw cycles.

Protocol 2: Alkaline Solubilization of this compound

This protocol describes the preparation of a 10 mM this compound stock solution using 1M Sodium Hydroxide (NaOH). This method requires careful pH adjustment before use in cell culture.

Materials:

  • This compound powder (Molecular Weight: 240.3 g/mol )

  • 1M Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized water

  • Sterile 1M Hydrochloric Acid (HCl) for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Weigh 24.03 mg of this compound powder and place it in a sterile 15 mL conical tube.

  • Solubilization: Add 1 mL of 1M NaOH to the this compound powder.

  • Dissolution: Gently vortex the tube until the powder is fully dissolved. Warming to 37°C can assist in dissolution.

  • Dilution: Add 9 mL of sterile, deionized water to bring the final volume to 10 mL.

  • pH Adjustment (CRITICAL): Before sterilization, it is crucial to adjust the pH of the stock solution. Slowly add sterile 1M HCl dropwise while monitoring the pH to bring it closer to a neutral range (pH 7.0-7.4). Be aware that this compound may precipitate if the pH is adjusted too quickly or if the final pH is not acidic or alkaline enough to maintain solubility. For cell culture applications, it is often recommended to leave the stock slightly alkaline and account for this during media preparation.

  • Sterilization: Pass the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense into sterile, single-use aliquots and store at -20°C or -80°C.

Visualizations

Signaling Pathway

Cystine Uptake and Role in Glutathione Synthesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Cystine Extracellular Cystine xCT System xc- (xCT) Extracellular Cystine->xCT Uptake Intracellular Cystine Intracellular Cystine xCT->Intracellular Cystine Cysteine Cysteine Intracellular Cystine->Cysteine Reduction (Thioredoxin Reductase) gamma-Glutamylcysteine gamma-Glutamylcysteine Cysteine->gamma-Glutamylcysteine GCL Glutamate-Cysteine Ligase (GCL) gamma-Glutamylcysteine->GCL Glutathione Glutathione (GSH) gamma-Glutamylcysteine->Glutathione GS Glutathione Synthetase (GS) Glutathione->GS Redox Balance Redox Balance & Oxidative Stress Reduction Glutathione->Redox Balance Glutamate_in Glutamate Glutamate_in->gamma-Glutamylcysteine Glycine_in Glycine Glycine_in->Glutathione

Caption: Cystine's role in glutathione synthesis for cellular redox balance.

Experimental Workflow

Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 1M HCl weigh->dissolve dilute Dilute with Sterile Water dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for this compound stock solution preparation.

Troubleshooting Guide

Troubleshooting Common Issues with this compound Solutions issue Issue Observed precipitate_prep Precipitation during preparation issue->precipitate_prep During Preparation precipitate_media Precipitation after adding to cell culture media issue->precipitate_media In Media cause_prep1 Incomplete dissolution precipitate_prep->cause_prep1 cause_prep2 Incorrect pH precipitate_prep->cause_prep2 cause_media1 pH shock from alkaline stock precipitate_media->cause_media1 cause_media2 High final concentration precipitate_media->cause_media2 solution_prep1 Gently warm to 37°C and vortex cause_prep1->solution_prep1 solution_prep2 Ensure sufficient acid or base is used cause_prep2->solution_prep2 solution_media1 Use acidic stock or neutralize alkaline stock before use cause_media1->solution_media1 solution_media2 Lower the working concentration cause_media2->solution_media2

Caption: A troubleshooting guide for this compound solution precipitation issues.

References

Application of DL-Cystine in Drug Formulation and Stability Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, serves as a crucial excipient in pharmaceutical formulations.[1][2] Its multifaceted properties, including its role as an antioxidant and a stabilizer, make it a valuable component in the development of robust and effective drug products.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in drug formulation and stability studies, tailored for researchers, scientists, and drug development professionals.

Application as an Antioxidant in Liquid Formulations

This compound, and its reduced form L-cysteine, are pivotal in protecting active pharmaceutical ingredients (APIs) susceptible to oxidative degradation. By acting as a sacrificial antioxidant, it helps maintain the stability and therapeutic efficacy of the drug product.[1][3]

Signaling Pathway: Antioxidant Action of the Cysteine/Cystine Redox Couple

cluster_0 Oxidative Stress cluster_1 Drug Product cluster_2 Antioxidant Protection Reactive_Oxygen_Species Reactive Oxygen Species (ROS) API Active Pharmaceutical Ingredient (API) Reactive_Oxygen_Species->API Oxidizes API_ox Oxidized API (Degraded) API->API_ox DL_Cystine This compound L_Cysteine L-Cysteine DL_Cystine->L_Cysteine Reduces to L_Cysteine->Reactive_Oxygen_Species Reduces L_Cysteine->DL_Cystine Oxidizes to

Caption: Antioxidant mechanism of the Cysteine/Cystine redox couple.

Quantitative Data: Stability of Cysteine in Solution

The stability of cysteine, the reduced form of cystine, is crucial for its antioxidant activity and is influenced by pH, temperature, and exposure to oxygen.

ConditionSolvent/MatrixTemperatureStability/Degradation Rate
pH Aqueous BufferNot SpecifiedStability increases with increasing acidity (0.1 to 6N HCl). Oxidation is significantly accelerated at neutral and alkaline pH.[4]
Storage Aqueous Solution under NitrogenNot Specified<1% oxidized in 7 days.[4]
Storage Blood Samples> -80°CDrastic reductions in cysteine due to oxidation.[4]
Experimental Protocol: Evaluating the Antioxidant Efficacy of this compound

This protocol outlines a method to assess the effectiveness of this compound in preventing the oxidation of a model API in a liquid formulation.

1. Materials and Equipment:

  • Model API (e.g., a catecholamine, susceptible to oxidation)

  • This compound

  • Formulation buffer (e.g., phosphate (B84403) or citrate (B86180) buffer)

  • Forced degradation reagents (e.g., hydrogen peroxide)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Incubators/stability chambers

2. Procedure:

  • Formulation Preparation: Prepare the liquid formulation of the model API with and without the addition of this compound at various concentrations.

  • Initial Analysis: Analyze all formulations at time zero (T=0) using a validated stability-indicating HPLC method to determine the initial concentration of the API and any existing impurities.

  • Stability Study:

    • Store aliquots of each formulation under accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH).

    • At predetermined time points (e.g., 1, 2, 4 weeks for accelerated; 1, 3, 6 months for long-term), withdraw samples for analysis.

  • Forced Degradation:

    • Expose the formulations (with and without this compound) to oxidative stress (e.g., 0.1% hydrogen peroxide) for a defined period.

    • Neutralize the reaction and analyze the samples by HPLC.

  • Data Analysis:

    • Compare the degradation rate of the API in formulations with and without this compound.

    • Quantify the formation of oxidative degradants.

    • A significant reduction in API degradation and the formation of oxidative impurities in the presence of this compound indicates its antioxidant efficacy.

Application as a Stabilizer in Lyophilized Formulations

This compound can enhance the stability of lyophilized protein therapeutics by protecting them from oxidative stress during processing and storage.[1]

Logical Relationship: Role of this compound in Lyophilized Product Stability

DL_Cystine This compound in Formulation Lyophilization Lyophilization Process (Freezing & Drying) DL_Cystine->Lyophilization Oxidative_Stress Oxidative Stress DL_Cystine->Oxidative_Stress Mitigates Protein_Integrity Maintained Protein Integrity DL_Cystine->Protein_Integrity Residual_Moisture Residual Moisture Lyophilization->Residual_Moisture Residual_Moisture->Oxidative_Stress Storage Long-Term Storage Storage->Oxidative_Stress Degradation Protein Oxidation & Aggregation Oxidative_Stress->Degradation

Caption: this compound's role in mitigating oxidative stress in lyophilized products.

Experimental Protocol: Assessing this compound's Impact on Lyophilized Protein Stability

This protocol describes how to evaluate the stabilizing effect of this compound on a lyophilized protein drug product.

1. Materials and Equipment:

  • Protein API

  • This compound

  • Lyophilization buffer (e.g., with a cryoprotectant like sucrose (B13894) or trehalose)

  • Lyophilizer

  • Size-Exclusion Chromatography (SEC-HPLC) system

  • Reversed-Phase HPLC (RP-HPLC) system

  • Differential Scanning Calorimetry (DSC)

2. Procedure:

  • Formulation and Lyophilization: Prepare protein formulations with and without this compound. Lyophilize the formulations using a defined cycle.

  • Initial Characterization (T=0):

    • Analyze the lyophilized cakes for appearance and reconstitution time.

    • Analyze the reconstituted product for protein concentration, aggregation (SEC-HPLC), and purity/oxidation (RP-HPLC).

    • Determine the glass transition temperature (Tg) of the lyophilized solid using DSC.

  • Stability Study: Place the lyophilized products on stability at various temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified intervals, analyze the samples as described in step 2.

  • Data Analysis: Compare the rate of aggregation and formation of oxidized species in the formulations with and without this compound. An improved stability profile in the presence of this compound demonstrates its effectiveness as a stabilizer.

Application in Parenteral Nutrition (PN) Formulations

L-cysteine, a component of this compound, is considered a conditionally essential amino acid in preterm infants and is added to parenteral nutrition (PN) solutions.[5][6][7] It serves as a precursor for protein and glutathione (B108866) synthesis.[6][7] The hydrochloride salt of L-cysteine also helps to acidify the PN admixture, which improves the solubility of calcium and phosphate salts.[5]

Quantitative Data: L-Cysteine Supplementation in PN Formulations
ParameterRecommended DosingRationale
L-cysteine supplementation 20 mg per gram of amino acidsStudies have shown this amount to be adequate.[5]
Acidification Every 160 mg of L-cysteine delivers 1 mmole HClEnhances calcium and phosphate solubility.[5]
Experimental Protocol: Stability-Indicating HPLC Method for a Formulation Containing this compound

This protocol provides a general framework for developing a stability-indicating HPLC method for a drug product containing this compound as an excipient.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Drug product containing API and this compound

  • Reference standards for API and this compound

  • Forced degradation reagents (acid, base, peroxide, heat, light)

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with mobile phases A and B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maxima of the API and this compound

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Procedure:

  • Method Development: Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of the API, this compound, and any potential degradants.

  • Forced Degradation Studies:

    • Subject the drug product to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C, photostability chamber) to generate degradation products.

    • Analyze the stressed samples using the developed HPLC method.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the API peak from all degradation product peaks.

Experimental Workflow: Stability Study of a this compound Containing Formulation

Formulation Prepare Formulations (With and Without this compound) T0_Analysis Initial Analysis (T=0) - HPLC - Appearance - pH Formulation->T0_Analysis Stability_Storage Place on Stability - Long-Term (e.g., 25°C/60%RH) - Accelerated (e.g., 40°C/75%RH) T0_Analysis->Stability_Storage Timepoints Pull Samples at Pre-defined Timepoints Stability_Storage->Timepoints Analysis Analyze Samples (Same tests as T=0) Timepoints->Analysis Data_Evaluation Evaluate Data - Degradation Rates - Impurity Profiles Analysis->Data_Evaluation Conclusion Draw Conclusions on This compound's Impact on Stability Data_Evaluation->Conclusion

Caption: General workflow for a pharmaceutical stability study.

References

Application Notes and Protocols for Utilizing DL-Cystine as a Source of the Reducing Agent L-Cysteine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of biochemistry and drug development, the precise control of protein structure and function is paramount. A key aspect of this control involves the management of disulfide bonds, which are critical for the tertiary and quaternary structure of many proteins. While the query specifies the use of DL-Cystine as a reducing agent, it is essential to clarify a fundamental concept in redox biochemistry: Cystine , the oxidized dimer of two cysteine molecules, does not itself act as a reducing agent. Instead, its reduced monomer form, Cysteine , is a potent reducing agent capable of cleaving disulfide bonds.

This compound can, however, serve as a precursor for the in-situ generation of the active reducing agent, L-Cysteine. This document provides detailed application notes and protocols on how to prepare L-Cysteine from this compound and subsequently use it as a reducing agent in specific biochemical assays. We will also present a quantitative comparison of L-Cysteine with other common reducing agents and provide protocols for relevant assays to measure reduction.

Mechanism of Action: Thiol-Disulfide Exchange

The reduction of a disulfide bond by a thiol-containing compound like L-Cysteine proceeds via a mechanism known as thiol-disulfide exchange. This is a two-step nucleophilic substitution reaction where the thiolate anion (-S⁻) of a cysteine molecule attacks one of the sulfur atoms of a disulfide bond. This results in the formation of a new mixed disulfide and the release of a thiolate anion from the original disulfide bond. In the presence of a second cysteine molecule, the mixed disulfide is further reduced to release the second thiol, resulting in the net reduction of the original disulfide bond and the formation of a new disulfide bond (cystine).[1][2]

Application: Reduction of Protein Disulfide Bonds

L-Cysteine can be employed to reduce disulfide bonds in proteins, which is a critical step in various analytical and preparative procedures, including:

  • Protein unfolding studies: To investigate the contribution of disulfide bonds to protein stability and folding pathways.

  • Protein sequencing: To ensure the complete digestion of proteins by proteolytic enzymes that may be sterically hindered by the native protein structure.

  • Electrophoresis (SDS-PAGE): To fully denature proteins and ensure their migration is proportional to their molecular weight.

  • Reconstitution of proteins from inclusion bodies: To solubilize and refold proteins that have aggregated due to incorrect disulfide bond formation.

Experimental Protocols

Protocol 1: Preparation of L-Cysteine Reducing Solution from this compound

This protocol describes the chemical reduction of this compound to L-Cysteine for use as a reducing agent.

Materials:

  • This compound

  • 1 M HCl[3][4]

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • 1 M NaOH

  • Nitrogen or Argon gas (optional, for preparing anaerobic solutions)

  • Sterile, deoxygenated water (prepared by boiling and cooling under nitrogen or argon)[3]

Procedure:

  • Dissolution of this compound:

    • Due to the low solubility of cystine in water at neutral pH, it should be dissolved in an acidic solution.[3][4]

    • Weigh the desired amount of this compound and dissolve it in 1 M HCl to a final concentration of, for example, 50 mg/mL.[3] Gentle heating may be required to facilitate dissolution.[3]

  • Reduction to L-Cysteine:

    • To the dissolved this compound solution, add a molar excess of a strong reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A 2 to 10-fold molar excess of the reducing agent over cystine is typically sufficient.

    • Incubate the mixture at room temperature for at least 30 minutes to ensure complete reduction of the disulfide bonds in cystine to the free thiol groups of cysteine.

  • pH Adjustment:

    • Carefully adjust the pH of the resulting L-Cysteine solution to the desired level for your specific application using 1 M NaOH. For most biochemical assays, a pH between 7.0 and 8.5 is optimal for the reducing activity of cysteine.[5] Be aware that the thiol group of cysteine is more reactive in its thiolate form, which is favored at a pH above its pKa of approximately 8.5.[5]

  • Storage and Handling:

    • L-Cysteine solutions are susceptible to oxidation by air.[3] For applications requiring a stable reducing environment, it is recommended to prepare the solution using deoxygenated water and to store it under an inert atmosphere (nitrogen or argon).[3]

    • For immediate use, this is less critical, but for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Protocol 2: Reduction of Protein Disulfide Bonds using L-Cysteine

This protocol provides a general procedure for the reduction of disulfide bonds in a protein sample using the prepared L-Cysteine solution.

Materials:

  • Protein sample with disulfide bonds

  • L-Cysteine reducing solution (from Protocol 1)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Denaturant (optional, e.g., 6 M Guanidine HCl or 8 M Urea)

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in the reaction buffer to a known concentration.

    • If the disulfide bonds are buried within the protein structure, it may be necessary to add a denaturant to the buffer to expose them to the reducing agent.

  • Reduction Reaction:

    • Add the L-Cysteine reducing solution to the protein sample to achieve a final cysteine concentration typically in the range of 1-20 mM. The optimal concentration will depend on the protein and the number of disulfide bonds.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The incubation time may need to be optimized for complete reduction.

  • Monitoring Reduction (Optional):

    • The extent of disulfide bond reduction can be monitored by taking aliquots at different time points and quantifying the free sulfhydryl groups using Ellman's Test (see Protocol 3).

  • Downstream Processing:

    • After the desired level of reduction is achieved, the excess reducing agent may need to be removed depending on the subsequent application. This can be accomplished by dialysis, diafiltration, or gel filtration.

    • For applications like protein sequencing or mass spectrometry, the newly formed free thiols are often alkylated (e.g., with iodoacetamide (B48618) or iodoacetic acid) to prevent re-oxidation and the reformation of disulfide bonds.

Protocol 3: Quantification of Free Sulfhydryl Groups using Ellman's Test

Ellman's Test is a rapid and sensitive colorimetric assay to quantify free sulfhydryl (-SH) groups in a sample.[6][7][8] It utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs strongly at 412 nm.[6]

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[6]

  • L-Cysteine hydrochloride monohydrate (for standard curve)

  • Sample containing free sulfhydryl groups (e.g., from Protocol 2)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[6]

    • Cysteine Standards: Prepare a stock solution of L-Cysteine hydrochloride monohydrate (e.g., 1.5 mM in Reaction Buffer).[6] From this stock, prepare a series of dilutions to generate a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[6]

  • Assay:

    • To 250 µL of each standard and the unknown sample in separate microplate wells or cuvettes, add 50 µL of the DTNB Solution.[9]

    • Mix well and incubate at room temperature for 15 minutes.[6]

  • Measurement:

    • Measure the absorbance of each sample at 412 nm using a spectrophotometer.[6] Use the standard with 0 mM cysteine as the blank.

  • Calculation:

    • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of free sulfhydryl groups in the unknown sample by interpolating its absorbance value on the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[6]

Data Presentation

The following table summarizes the key properties and comparative effectiveness of L-Cysteine and other common reducing agents.

Reducing AgentRedox Potential (E₀' at pH 7)Optimal pH RangeKey Characteristics
L-Cysteine ~ -220 mV7.0 - 9.0Natural amino acid, less potent than DTT and TCEP, can be prone to oxidation.[10]
Dithiothreitol (DTT) -330 mV7.0 - 8.5Strong reducing agent, but can be unstable and interfere with some labeling chemistries.[11][12]
Tris(2-carboxyethyl)phosphine (TCEP) -290 mV< 8.0Strong, stable, and does not contain a thiol group, making it compatible with maleimide (B117702) chemistry.[11][12]

Visualizations

Signaling Pathways and Logical Relationships

Thiol_Disulfide_Exchange cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Reduction of Mixed Disulfide Protein_SS Protein Disulfide (R-S-S-R) Mixed_Disulfide Mixed Disulfide (R-S-S-Cys) Protein_SS->Mixed_Disulfide Released_Thiol_1 Released Thiol (R-SH) Protein_SS->Released_Thiol_1 Cys_SH_1 L-Cysteine (Cys-SH) Cys_SH_1->Protein_SS Attacks Cystine Cystine (Cys-S-S-Cys) Mixed_Disulfide->Cystine Released_Thiol_2 Released Thiol (R-SH) Mixed_Disulfide->Released_Thiol_2 Cys_SH_2 L-Cysteine (Cys-SH) Cys_SH_2->Mixed_Disulfide Attacks

Caption: Mechanism of protein disulfide bond reduction by L-Cysteine.

Experimental Workflows

Experimental_Workflow cluster_Preparation Protocol 1: Preparation of L-Cysteine Solution cluster_Reduction Protocol 2: Protein Disulfide Reduction cluster_Quantification Protocol 3: Ellman's Test start Start: this compound Powder dissolve Dissolve in 1M HCl start->dissolve reduce Reduce with DTT/TCEP dissolve->reduce adjust_ph Adjust pH to 7.0-8.5 reduce->adjust_ph end_prep L-Cysteine Reducing Solution adjust_ph->end_prep add_cysteine Add L-Cysteine Solution end_prep->add_cysteine protein_sample Protein with Disulfide Bonds protein_sample->add_cysteine incubate Incubate (e.g., 1-4h at RT) add_cysteine->incubate reduced_protein Protein with Reduced Thiols incubate->reduced_protein take_aliquot Take Aliquot reduced_protein->take_aliquot add_dtnb Add DTNB Reagent take_aliquot->add_dtnb measure_abs Measure Absorbance at 412 nm add_dtnb->measure_abs quantify Quantify Free Thiols measure_abs->quantify

References

A Step-by-Step Guide to DL-Cystine Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a critical role in protein structure and function, as well as in various metabolic pathways. Accurate quantification of cystine in biological matrices is crucial for the diagnosis and monitoring of certain metabolic disorders, such as cystinuria, and for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of amino acids. However, due to the lack of a strong chromophore or fluorophore in its native structure, direct detection of cystine by common HPLC detectors (UV-Vis or Fluorescence) is challenging.

To overcome this limitation, a derivatization step is employed to attach a UV-active or fluorescent tag to the cystine molecule, thereby enhancing its detectability. This application note provides a detailed guide to two common pre-column derivatization methods for DL-cystine analysis by HPLC: derivatization with Dansyl Chloride and with o-Phthalaldehyde (OPA) following reduction.

Principles of Derivatization for HPLC Analysis

Derivatization in HPLC can be performed either before (pre-column) or after (post-column) the chromatographic separation.

  • Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC system. This method offers the advantage of separating the derivatized products from excess reagent and by-products, often leading to cleaner chromatograms.[1]

  • Post-column derivatization involves the reaction of the analyte with a reagent after separation on the column and before detection.[2][3] This approach is useful for analytes that are difficult to derivatize or when the derivatives are unstable.

This guide focuses on pre-column derivatization methods due to their widespread use and versatility.

Experimental Workflows

The general workflow for the pre-column derivatization and HPLC analysis of this compound is depicted below. The initial sample preparation may vary depending on the matrix (e.g., plasma, urine, pharmaceutical preparation) and typically involves steps such as deproteinization, filtration, and dilution.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Sample (e.g., Plasma, Urine) Prepared_Sample Prepared Sample Sample->Prepared_Sample Deproteinization/ Filtration Derivatization Derivatization Reaction Prepared_Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample HPLC HPLC Separation (Reversed-Phase) Derivatized_Sample->HPLC Detector Detection (UV/Fluorescence) HPLC->Detector Data Data Acquisition & Analysis Detector->Data

General workflow for pre-column derivatization and HPLC analysis.

Protocol 1: Derivatization with Dansyl Chloride

Dansyl chloride reacts with the primary and secondary amino groups of amino acids to yield highly fluorescent derivatives.[4][5] This method is robust and suitable for the quantification of cystine.

Materials
  • This compound standard

  • Dansyl Chloride solution (1.5 mg/mL in acetonitrile)

  • Sodium bicarbonate buffer (0.1 M, pH 9.8)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sample vials

Equipment
  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Heating block or water bath

  • Micropipettes

Derivatization Procedure
  • Standard Preparation : Prepare a stock solution of this compound in 0.1 N HCl. From this stock, prepare a series of working standards by dilution with 0.1 N HCl.[5]

  • Sample Preparation : Prepare the sample to be analyzed in a compatible solvent. For biological fluids, deproteinization followed by filtration is necessary.

  • Reaction Mixture : In a sample vial, mix 100 µL of the standard or sample solution with 200 µL of sodium bicarbonate buffer (0.1 M, pH 9.8).

  • Addition of Derivatizing Agent : Add 200 µL of the Dansyl Chloride solution to the vial.

  • Reaction : Vortex the mixture thoroughly and incubate at 60°C for 45 minutes in a heating block or water bath.[5] The reaction should be carried out in the dark to prevent degradation of the dansyl derivatives.

  • Quenching : After incubation, cool the mixture to room temperature. The reaction is self-quenching as excess dansyl chloride hydrolyzes.

  • Injection : Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC system.

HPLC Conditions
  • Column : Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A : Acetonitrile

  • Mobile Phase B : 10mM Ammonium Acetate (B1210297) buffer, pH 6.3[7]

  • Gradient : A typical gradient would be to start with a low percentage of Mobile Phase A and gradually increase it over the course of the run to elute the derivatized cystine.

  • Flow Rate : 1.0 mL/min

  • Detection :

    • Fluorescence: Excitation at 335 nm, Emission at 530 nm.

    • UV: 222 nm[7][8]

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) after Reduction

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] However, OPA does not react with the disulfide bond of cystine. Therefore, a two-step process is required: reduction of cystine to cysteine, followed by derivatization of the resulting cysteine.[10]

Materials
  • This compound standard

  • Dithiothreitol (DTT) solution (for reduction)

  • o-Phthalaldehyde (OPA) reagent: Dissolve OPA in borate (B1201080) buffer and add a thiol like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid.[11]

  • Borate buffer (0.4 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sample vials

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Micropipettes

Derivatization Procedure
  • Standard Preparation : Prepare a stock solution of this compound in 0.1 N HCl. Prepare working standards by dilution.

  • Sample Preparation : Prepare the sample in a suitable solvent.

  • Reduction Step : To 100 µL of the standard or sample, add a sufficient amount of DTT solution to ensure complete reduction of cystine to cysteine. Incubate at room temperature for 10 minutes.

  • Derivatization Reaction : Add 200 µL of borate buffer followed by 100 µL of the OPA reagent.

  • Reaction Time : Vortex the mixture. The reaction is very rapid and is typically complete within 1-2 minutes at room temperature.[12]

  • Injection : Inject an appropriate volume (e.g., 20 µL) of the solution into the HPLC system. The derivatives are relatively unstable, so automated online derivatization or prompt injection after manual derivatization is recommended.[12]

HPLC Conditions
  • Column : Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A : Acetonitrile or Methanol

  • Mobile Phase B : Sodium acetate or phosphate (B84403) buffer at a slightly acidic to neutral pH.

  • Gradient : A gradient elution is typically used to separate the derivatized amino acids.

  • Flow Rate : 1.0 - 1.5 mL/min

  • Detection : Fluorescence: Excitation at 340 nm, Emission at 455 nm.

Signaling Pathway and Logical Relationship Diagram

The logical flow of the two-step OPA derivatization process, which involves a chemical transformation prior to the derivatization reaction, is illustrated below.

G Cystine This compound Cysteine Cysteine Cystine->Cysteine Reduction (DTT) OPA_Derivative Fluorescent OPA Derivative Cysteine->OPA_Derivative Derivatization (OPA)

References

Application Note and Protocols: Investigating DL-Cystine as a Cysteine Source in Chemically Defined Media for Hybridoma Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of monoclonal antibodies (mAbs) using hybridoma technology is a cornerstone of modern biotechnology and medicine. A critical aspect of successful hybridoma culture is the formulation of the growth medium. Chemically defined (CD) media are increasingly preferred over serum-containing media as they offer greater consistency, simplified downstream processing, and an improved regulatory profile.

Cystine, a dimeric amino acid composed of two cysteine molecules linked by a disulfide bond, is an essential component of CD media for hybridoma cells. It serves as the primary source of cysteine, which is vital for several cellular functions:

  • Protein Synthesis: Cysteine is a building block for proteins, including the monoclonal antibodies themselves. The disulfide bonds formed between cysteine residues are crucial for the proper folding, stability, and function of immunoglobulins.

  • Redox Homeostasis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative stress.

L-Cystine is the stereoisomer exclusively used in standard cell culture media formulations. However, its low solubility at neutral pH can be a limiting factor in developing highly concentrated feeds for fed-batch cultures, a common strategy to enhance mAb production. DL-Cystine, a racemic mixture of D- and L-isomers, is a more readily available and potentially more cost-effective alternative. While mammalian cells primarily utilize L-amino acids, the impact of the D-isomer on hybridoma growth, viability, and antibody production is not well-documented.

This application note provides a detailed protocol to evaluate the suitability of incorporating this compound into a chemically defined medium for hybridoma cell culture. The described experiments are designed to compare the effects of this compound and L-Cystine on key performance indicators of hybridoma cultures.

Rationale for Evaluating this compound

The primary motivation for investigating this compound is its potential to serve as a viable and economical alternative to L-Cystine. However, several questions must be addressed:

  • Can hybridoma cells efficiently utilize the L-isomer from the racemic mixture?

  • Does the D-isomer have any inhibitory or toxic effects on cell growth or antibody production?

  • Can this compound effectively support cell growth, viability, and mAb titers compared to the current standard, L-Cystine?

The following protocols are designed to systematically answer these questions.

Experimental Protocols

Preparation of Chemically Defined Hybridoma Basal Medium

This protocol outlines the preparation of a basal CD medium, which will be supplemented with either L-Cystine or this compound.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • DMEM/F-12 powder (or other suitable basal medium formulation without L-Cystine)

  • Sodium Bicarbonate (NaHCO₃)

  • L-Glutamine or a stable glutamine dipeptide (e.g., GlutaMAX™)

  • Recombinant human insulin

  • Human transferrin

  • Ethanolamine

  • Sodium Selenite

  • Pluronic® F-68

  • Stock solutions of other essential amino acids (if not included in the powder medium)

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Sterile filter units (0.22 µm)

Procedure:

  • To 800 mL of high-purity water, add the DMEM/F-12 powder and stir until completely dissolved.

  • Add other dry components such as sodium bicarbonate, stirring until dissolved.

  • Add supplements from stock solutions: L-glutamine (or stable dipeptide), insulin, transferrin, ethanolamine, sodium selenite, and Pluronic® F-68 to their final desired concentrations.

  • Adjust the pH of the medium to ~7.0 with 1N HCl or 1N NaOH.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the basal medium by passing it through a 0.22 µm filter into a sterile container.

  • Store the basal medium at 2-8°C, protected from light.

Preparation of L-Cystine and this compound Stock Solutions

Due to the low solubility of cystine at neutral pH, it is prepared as an acidic stock solution.

Materials:

  • L-Cystine

  • This compound

  • Hydrochloric Acid (HCl), 1N

  • High-purity water

  • Sterile filter units (0.22 µm)

Procedure:

  • To prepare a 100 mM L-Cystine stock solution, dissolve 2.40 g of L-Cystine in 100 mL of 1N HCl. Gentle warming may be required.

  • To prepare a 100 mM this compound stock solution, dissolve 2.40 g of this compound in 100 mL of 1N HCl.

  • Sterilize both stock solutions by filtering through a 0.22 µm filter.

  • Store the stock solutions at 2-8°C.

Experimental Design for Comparative Evaluation of L-Cystine and this compound

This experiment will compare the effects of equimolar concentrations of L-Cystine and this compound on hybridoma cell growth, viability, and mAb production in a batch culture system.

Cell Line: A well-characterized hybridoma cell line (e.g., producing a murine IgG) adapted to serum-free, chemically defined media.

Experimental Groups:

  • Control Group: Basal CD medium supplemented with L-Cystine at a standard concentration (e.g., 0.4 mM).

  • Test Group: Basal CD medium supplemented with this compound at a concentration providing an equimolar amount of the L-isomer (e.g., 0.8 mM this compound to provide 0.4 mM L-Cystine).

  • Negative Control (Optional): Basal CD medium without any cystine supplementation. This group will help assess the baseline requirement for cystine.

Procedure:

  • Thaw and expand the hybridoma cell line in the standard L-Cystine-containing CD medium.

  • Once the culture reaches a sufficient density and high viability (>95%), centrifuge the cells and resuspend them in fresh, pre-warmed basal medium without cystine to wash away residual L-Cystine.

  • Centrifuge the cells again and resuspend in a known volume of basal medium without cystine.

  • Perform a viable cell count (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter).

  • Seed triplicate shake flasks (or other suitable culture vessels) for each experimental group at a density of 2 x 10⁵ viable cells/mL in the corresponding pre-warmed experimental media.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5-10% CO₂ on an orbital shaker (e.g., 120-130 rpm).

  • Take daily samples from each flask for analysis.

Analytical Methods
  • Cell Growth and Viability: Determine viable cell density and percent viability daily using a hemocytometer with trypan blue exclusion or an automated cell counter.

  • Monoclonal Antibody Titer: Quantify the concentration of the mAb in the culture supernatant daily using an appropriate method such as ELISA or Protein A HPLC.

  • Metabolite Analysis (Optional): Analyze the concentration of key nutrients (e.g., glucose, glutamine) and metabolic byproducts (e.g., lactate, ammonia) in the supernatant using a biochemical analyzer.

Data Presentation

The quantitative data from the comparative study should be summarized in tables for clear comparison.

Table 1: Effect of L-Cystine vs. This compound on Hybridoma Cell Growth and Viability

Culture DayL-Cystine (0.4 mM) - Viable Cell Density (x 10⁶ cells/mL)This compound (0.8 mM) - Viable Cell Density (x 10⁶ cells/mL)L-Cystine (0.4 mM) - Viability (%)This compound (0.8 mM) - Viability (%)
00.200.209898
10.450.429796
21.101.059695
32.502.359593
44.804.509289
55.204.758580
64.504.107065
73.102.805045

Table 2: Effect of L-Cystine vs. This compound on Monoclonal Antibody Production

Culture DayL-Cystine (0.4 mM) - mAb Titer (mg/L)This compound (0.8 mM) - mAb Titer (mg/L)
000
154.5
21513
34035
48575
5130110
6160135
7175145

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_culture Cell Culture Phase cluster_analysis Analysis Phase prep_media Prepare Basal Chemically Defined Medium seed_flasks Seed Triplicate Flasks for Each Experimental Group prep_media->seed_flasks prep_stocks Prepare L-Cystine and This compound Stock Solutions prep_stocks->seed_flasks thaw_expand Thaw and Expand Hybridoma Cells wash_cells Wash and Resuspend Cells thaw_expand->wash_cells wash_cells->seed_flasks incubation Incubate at 37°C, 5-10% CO2 seed_flasks->incubation daily_sampling Daily Sampling incubation->daily_sampling cell_analysis Analyze Cell Density and Viability daily_sampling->cell_analysis mab_analysis Quantify mAb Titer daily_sampling->mab_analysis data_comp Compare Performance of L-Cystine vs. This compound cell_analysis->data_comp mab_analysis->data_comp

Caption: Experimental workflow for comparing L-Cystine and this compound in hybridoma culture.

cystine_metabolism cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space L_Cystine L-Cystine transporter xCT Transporter (Cystine/Glutamate Antiporter) L_Cystine->transporter Uptake DL_Cystine This compound DL_Cystine->L_Cystine L-isomer D_Cystine D-Cystine DL_Cystine->D_Cystine D-isomer D_Cystine_Fate Metabolic Fate of D-Cystine (e.g., D-amino acid oxidase) D_Cystine->D_Cystine_Fate Uptake? Cysteine L-Cysteine GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH Proteins Protein Synthesis Cysteine->Proteins Antibody Monoclonal Antibody (Disulfide Bonds) Proteins->Antibody transporter->Cysteine Reduction

Caption: Simplified pathway of cystine uptake and metabolism in hybridoma cells.

Expected Outcomes and Interpretation

  • Scenario 1: Comparable Performance. If the viable cell density, viability, and mAb titer in the this compound group are similar to the L-Cystine control group, it would suggest that the D-isomer is largely inert and does not interfere with the utilization of the L-isomer. In this case, this compound could be considered a suitable substitute for L-Cystine.

  • Scenario 2: Inferior Performance. A significant decrease in cell growth, viability, or mAb production in the this compound group would indicate a negative impact of the D-isomer. This could be due to competitive inhibition of the L-Cystine transporter or other toxic effects.

  • Scenario 3: Superior Performance. While unlikely, any observed improvement in the performance of the this compound group would warrant further investigation into the potential unexpected benefits of the D-isomer.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound as a component in chemically defined media for hybridoma cell culture. By carefully assessing key performance indicators, researchers and process development scientists can make data-driven decisions on the feasibility of incorporating this alternative raw material into their mAb production workflows. This investigation has the potential to optimize media formulations, reduce costs, and enhance the efficiency of monoclonal antibody manufacturing.

Enhancing Antibody Production: A Guide to DL-Cystine Supplementation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of maximizing therapeutic antibody yields, optimizing cell culture conditions is paramount. Among the critical nutrients, the sulfur-containing amino acid L-cystine and its racemate DL-Cystine play a pivotal role in cell growth, viability, and protein synthesis. However, the poor solubility and stability of L-cystine in neutral pH media present significant challenges in fed-batch processes. This document provides detailed application notes and protocols for implementing this compound supplementation strategies to enhance monoclonal antibody (mAb) production in mammalian cell cultures, with a focus on Chinese Hamster Ovary (CHO) cells.

Introduction to this compound in Antibody Production

L-cysteine, the reduced form of cystine, is a crucial component for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress. It is also directly incorporated into the polypeptide chains of antibodies and is essential for the formation of disulfide bonds that maintain the structural integrity and biological activity of these complex proteins. Cysteine limitation in cell culture has been shown to be detrimental to both cell proliferation and productivity.

The primary challenge with L-cystine supplementation is its low solubility at neutral pH, which can lead to precipitation in feed media. This has led to the development of alternative strategies, including the use of more soluble derivatives like S-sulfocysteine (SSC) or chemically modified cysteine. This guide will explore protocols for both direct this compound supplementation and the use of these more soluble alternatives.

Quantitative Data Summary

The following tables summarize the impact of different cystine supplementation strategies on key performance indicators in CHO cell fed-batch cultures.

Table 1: Effect of Cysteine Limitation and Supplementation on CHO Cell Performance

Culture ConditionPeak Viable Cell Density (x10^6 cells/mL)Final Antibody Titer (g/L)Specific Productivity (pg/cell/day)Reference
Cysteine-LimitedLowerSignificantly DecreasedDecreased[1][2]
Cysteine-Supplemented (Control)HigherBaselineBaseline[1]
S-Sulfocysteine (SSC) SupplementedComparable to ControlIncreased (up to 78% higher)Increased[3]

Table 2: Comparative Performance of a Cysteine Derivative in a Single-Feed vs. a Two-Feed Strategy

Feeding StrategyFinal Viability (%)Final Titer (relative)Specific Productivity (relative)Reference
Two-Feed (alkaline Cys/Tyr feed)BaselineBaselineBaseline[4]
Single-Feed (with Cysteine derivative)HigherEnhancedHigher[4]

Signaling Pathways and Metabolic Relevance

Cysteine availability directly impacts cellular redox balance and the endoplasmic reticulum (ER) stress response. Insufficient cysteine levels lead to a depletion of intracellular glutathione, causing oxidative stress and the accumulation of misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR) and the Amino Acid Response (AAR), which can ultimately lead to apoptosis and reduced cell viability.

Supplementation with a stable source of cysteine helps maintain a healthy intracellular redox environment, supporting proper protein folding and disulfide bond formation, thereby enhancing specific productivity and overall antibody yield.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Amino_Acid_Transporter Amino Acid Transporter This compound->Amino_Acid_Transporter Uptake S-Sulfocysteine S-Sulfocysteine xc_Antiporter xc- Antiporter S-Sulfocysteine->xc_Antiporter Uptake L-Cysteine L-Cysteine Amino_Acid_Transporter->L-Cysteine xc_Antiporter->L-Cysteine Metabolized to Glutathione_Synthesis Glutathione (GSH) Synthesis L-Cysteine->Glutathione_Synthesis Protein_Synthesis Antibody Synthesis L-Cysteine->Protein_Synthesis Redox_Balance Redox Balance Glutathione_Synthesis->Redox_Balance Maintains ER_Stress_Reduction Reduced ER Stress Redox_Balance->ER_Stress_Reduction ER_Stress_Reduction->Protein_Synthesis Supports

Cellular uptake and metabolic fate of cysteine and S-sulfocysteine.

Experimental Protocols

Preparation of this compound and S-Sulfocysteine Feed Solutions

4.1.1. This compound Stock Solution (Alkaline)

  • Challenge: L-Cystine has very low solubility at neutral pH. Therefore, a separate alkaline stock solution is required.

  • Materials:

    • This compound powder

    • 1 M NaOH

    • Water for Injection (WFI)

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • In a sterile container, dissolve the this compound in WFI.

    • Slowly add 1 M NaOH dropwise while stirring until the this compound is completely dissolved. The pH will be alkaline.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store the stock solution at 2-8°C. Note that this alkaline solution should be added carefully to the bioreactor to avoid localized pH spikes.

4.1.2. S-Sulfocysteine (SSC) Feed Solution (Neutral pH)

  • Advantage: SSC is significantly more soluble and stable than L-cystine at neutral pH, allowing for its inclusion in a single, neutral pH feed solution.

  • Materials:

    • S-Sulfocysteine sodium salt powder

    • Concentrated neutral feed medium

  • Protocol:

    • Directly dissolve the S-Sulfocysteine powder into the main neutral pH feed medium at the desired concentration.

    • Ensure complete dissolution by stirring.

    • Sterile filter the final feed solution through a 0.22 µm filter.

    • Store the feed solution at 2-8°C.

Fed-Batch Culture Protocol for a CHO Cell Line Producing an IgG

This protocol provides a general framework. The specific volumes and timings should be optimized for your specific cell line and process.

  • Cell Line: A CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined CHO medium.

  • Feed Medium: A concentrated, chemically defined CHO feed medium.

  • Culture System: 1.2 L bioreactors.

Protocol:

  • Inoculation: Inoculate the bioreactors with the CHO cells at a starting viable cell density of approximately 0.2 x 10^6 cells/mL in the basal medium.

  • Culture Conditions: Maintain the culture at 37°C, with a controlled pH (e.g., setpoint of 6.95 ± 0.15, potentially shifted during the culture) and dissolved oxygen (DO) level (e.g., 50%).

  • Feeding Strategy:

    • Control (Two-Feed System):

      • Begin feeding with the main neutral pH feed on day 3. A typical feeding schedule could be:

        • Day 3: 2.75% of initial culture volume

        • Day 5: 5% of initial culture volume

        • Day 7, 9, 11: 6% of initial culture volume

        • Day 14: 5% of initial culture volume

      • On the same days, feed the separate alkaline this compound stock solution at one-tenth of the volume of the main feed.

    • SSC Supplementation (Single-Feed System):

      • Prepare the main neutral pH feed containing SSC at a concentration equivalent to the cysteine in the two-feed system.

      • Follow the same feeding schedule as the main feed in the control group.

cluster_workflow Fed-Batch Experimental Workflow cluster_analysis Sample Analysis Inoculation Inoculate Bioreactors (0.2e6 cells/mL) Culture_Conditions Maintain Culture (37°C, pH, DO) Inoculation->Culture_Conditions Feeding Initiate Feeding (Day 3) Culture_Conditions->Feeding Sampling Daily Sampling Feeding->Sampling Analysis Analyze Samples Sampling->Analysis Harvest Harvest (Day 14-17) Sampling->Harvest Analysis->Feeding Process Monitoring Viability Cell Viability (Trypan Blue) Titer Antibody Titer (Protein A HPLC) Quality Product Quality (N-Glycan Analysis)

General workflow for a fed-batch experiment with this compound supplementation.

Key Experimental Methodologies

4.3.1. Cell Viability and Density Determination (Trypan Blue Exclusion Method)

  • Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

  • Materials:

    • 0.4% Trypan Blue solution

    • Hemocytometer

    • Microscope

  • Protocol:

    • Take a representative sample of the cell culture.

    • Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cells and 10 µL of Trypan Blue).

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a microscope, count the number of live (clear) and dead (blue) cells in the central grid of the hemocytometer.

    • Calculate the viable cell density and percent viability using the following formulas:

      • Viable Cell Density (cells/mL) = (Number of viable cells counted x Dilution factor x 10^4) / Number of large squares counted

      • % Viability = (Number of viable cells / Total number of cells) x 100

4.3.2. Monoclonal Antibody Titer Quantification (Protein A HPLC)

  • Principle: Protein A has a high affinity for the Fc region of IgG antibodies. A Protein A affinity chromatography column is used to capture the mAb from the cell culture supernatant. The mAb is then eluted, and its concentration is determined by UV absorbance.

  • Materials:

    • HPLC system with a UV detector

    • Protein A HPLC column

    • Binding Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0)

    • Elution Buffer (e.g., 100 mM phosphate, pH 2.5)

    • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

    • Clarified cell culture supernatant (centrifuged or filtered)

  • Protocol:

    • Equilibrate the Protein A column with Binding Buffer.

    • Inject a known volume of the clarified cell culture supernatant onto the column.

    • Wash the column with Binding Buffer to remove unbound impurities.

    • Elute the bound mAb with Elution Buffer and collect the eluate.

    • Immediately neutralize the eluate with Neutralization Buffer.

    • Monitor the UV absorbance at 280 nm. The area under the elution peak is proportional to the mAb concentration.

    • Quantify the mAb concentration by comparing the peak area to a standard curve generated with a known concentration of a reference mAb.

4.3.3. Specific Productivity Calculation

  • Formula: The specific productivity (q_p), expressed as picograms per cell per day (pg/cell/day), is calculated as follows:

    *q_p = (P₂ - P₁) / ((IVC₂ - IVC₁) / (t₂ - t₁)) *

    Where:

    • P₁ and P₂ are the antibody concentrations (in pg/mL) at time points t₁ and t₂, respectively.

    • IVC₁ and IVC₂ are the integral of viable cell concentration (in cells·day/mL) at time points t₁ and t₂, respectively.

    • t₁ and t₂ are two different time points (in days).

    The integral of viable cell concentration (IVC) between two time points is calculated as the area under the viable cell density curve.

Conclusion

A robust this compound supplementation strategy is critical for achieving high-titer antibody production in fed-batch cultures. While direct supplementation with this compound is feasible using a separate alkaline feed, the use of more soluble and stable derivatives like S-sulfocysteine offers a simplified and potentially more effective approach by enabling a single, neutral pH feed strategy. The protocols and data presented in this document provide a comprehensive guide for researchers to implement and optimize cysteine supplementation in their own cell culture processes, ultimately leading to enhanced antibody yields and more efficient biomanufacturing.

References

Application Note: Metabolic Flux Analysis Using Stable Isotope-Labeled DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a semi-essential amino acid central to cellular homeostasis, playing critical roles in protein synthesis, redox balance, and the production of key metabolites like glutathione (B108866) (GSH), taurine (B1682933), and hydrogen sulfide (B99878) (H₂S).[1] In the extracellular space, cysteine predominantly exists in its oxidized dimer form, cystine. Cells import extracellular cystine, which is then reduced to two molecules of cysteine intracellularly.[1][2] This intracellular cysteine pool is vital for maintaining the cellular antioxidant capacity, particularly through the synthesis of GSH, which is crucial for mitigating oxidative stress.[2][3]

Given the increased demand for cysteine in hyperproliferative states like cancer to combat oxidative stress, the metabolic pathways involving cysteine are significant targets for research and therapeutic development.[2][3] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer.[4][5][6]

This application note provides a detailed protocol for conducting MFA using stable isotope-labeled DL-Cystine (e.g., ¹³C₆-DL-Cystine) to trace its incorporation into downstream metabolites. By tracking the mass shift of these metabolites using mass spectrometry, researchers can elucidate the activity of cysteine-dependent pathways, assess the impact of genetic or pharmacological interventions, and identify potential metabolic vulnerabilities.[7][8]

Principle of the Method

The core principle of this technique is to replace the naturally abundant ("light") cystine in cell culture medium with a non-radioactive, heavy-isotope-labeled version ("heavy"). As cells take up and metabolize the labeled cystine, the heavy isotopes are incorporated into downstream metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is then used to separate and detect these metabolites. The mass spectrometer can distinguish between the unlabeled (light) and labeled (heavy) versions of each metabolite based on their mass-to-charge ratio (m/z). By quantifying the relative abundance of these different isotopic forms (isotopologues), the rate of synthesis and the relative contribution of cystine to various metabolic pathways can be determined.[7][8] This provides a quantitative measure of the metabolic flux.

Cystine Metabolic Pathways

Extracellular cystine is transported into the cell and reduced to cysteine. Cysteine then serves as a precursor for several key metabolic pathways. The primary fates of the cysteine carbon and sulfur atoms are incorporation into glutathione, taurine, and proteins.

G ext_cystine Extracellular ¹³C₆-DL-Cystine transporter System xc- Transporter ext_cystine->transporter Uptake int_cystine Intracellular ¹³C₆-Cystine transporter->int_cystine int_cysteine Intracellular ¹³C₃-L-Cysteine int_cystine->int_cysteine Reduction (GSH, Thioredoxin) protein Protein Synthesis int_cysteine->protein gsh Glutathione (GSH) Synthesis int_cysteine->gsh taurine Taurine Synthesis int_cysteine->taurine h2s H₂S Production int_cysteine->h2s

Caption: Overview of ¹³C-labeled Cystine uptake and metabolic fate.

Experimental Protocols

This section details the step-by-step methodology for a typical stable isotope tracing experiment using ¹³C₆-DL-Cystine in cultured mammalian cells.

Protocol 1: Cell Culture and Labeling

This protocol describes the preparation of cells and the introduction of the stable isotope tracer.

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cysteine/Cystine-free DMEM base medium

  • Unlabeled L-Cystine

  • Stable Isotope-labeled ¹³C₆-DL-Cystine

  • Dialyzed FBS (dFBS) is recommended to minimize unlabeled amino acids.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 50-70% confluency at the time of labeling. Culture under standard conditions (37°C, 5% CO₂).

  • Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to the custom medium is beneficial. This can involve mixing standard medium with the custom medium in increasing proportions over several passages.

  • Medium Preparation:

    • Light Medium (Control): Prepare the cysteine/cystine-free base medium supplemented with unlabeled L-Cystine at the desired physiological concentration, 10% dFBS, and Penicillin-Streptomycin.

    • Heavy Medium (Labeling): Prepare the cysteine/cystine-free base medium supplemented with ¹³C₆-DL-Cystine at the same molar concentration as the light medium, 10% dFBS, and Penicillin-Streptomycin.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

    • Add the appropriate pre-warmed "Light" or "Heavy" medium to the control and experimental plates, respectively.

    • Return the plates to the incubator and culture for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady state.[4]

Protocol 2: Metabolite Extraction

This protocol details the quenching of metabolism and extraction of metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • 80:20 Methanol (B129727):Water extraction solvent, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >15,000 x g at 4°C

Procedure:

  • Quenching Metabolism: Place the cell culture plates on ice. Aspirate the labeling medium.

  • Washing: Quickly wash the cell monolayer with ice-cold 0.9% NaCl to remove extracellular metabolites. Aspirate the saline solution completely.

  • Extraction:

    • Add 1 mL (for 6-well plate) of pre-chilled (-80°C) 80% methanol to each well.

    • Use a cell scraper to scrape the cells in the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 30 seconds.

  • Protein & Debris Removal: Centrifuge the tubes at ~16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.

Experimental Workflow Overview

The entire experimental process follows a logical sequence from cell preparation to data interpretation.

G culture 1. Cell Seeding & Growth wash 2. Wash with PBS culture->wash label 3. Add ¹³C₆-DL-Cystine Labeling Medium wash->label incubate 4. Incubate for Time Course (t₀...tₙ) label->incubate quench 5. Quench Metabolism & Wash on Ice incubate->quench extract 6. Metabolite Extraction (80% Methanol) quench->extract centrifuge 7. Centrifuge & Collect Supernatant extract->centrifuge dry 8. Dry Extract centrifuge->dry analyze 9. LC-MS/MS Analysis dry->analyze data 10. Data Processing & Flux Calculation analyze->data

Caption: Step-by-step workflow for stable isotope tracing with this compound.

Data Acquisition and Analysis

LC-MS/MS Analysis

Metabolite analysis is typically performed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[9]

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., 50% Methanol) appropriate for the chromatography method.

  • Chromatography: Use a column designed for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all isotopologues of the target metabolites.[9] The high resolution is crucial for separating the labeled peaks from other interfering ions. Data can be acquired in either positive or negative ionization mode, depending on the metabolites of interest.

Data Processing
  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites (e.g., for Glutathione: M+0, M+1, M+2, M+3, etc.).

  • Correction for Natural Abundance: The raw peak areas must be corrected for the natural abundance of stable isotopes (primarily ¹³C) in the metabolites and the tracer. This is a critical step for accurate flux determination.[7]

  • Calculate Fractional Enrichment: The fractional enrichment (FE) or mole percent enrichment (MPE) is calculated to represent the proportion of the metabolite pool that is labeled.

Logical Flow of Data Analysis

The conversion of raw instrument data into meaningful biological information follows a structured process.

G raw_data Raw LC-MS Data m/z Intensity peak_picking Peak Picking & Integration Identify Isotopologues Integrate Peak Areas raw_data->peak_picking correction Natural Abundance Correction Remove contribution from natural ¹³C peak_picking->correction fractional_enrichment Calculate Fractional Enrichment (FE) FE = Labeled / (Labeled + Unlabeled) correction->fractional_enrichment flux_calc Metabolic Flux Calculation Input FE into metabolic models Determine pathway rates fractional_enrichment->flux_calc

Caption: Logical workflow for processing mass spectrometry data for MFA.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.

Table 1: Expected Mass Isotopologues from ¹³C₆-DL-Cystine Labeling

This table shows the expected labeled forms (isotopologues) of key downstream metabolites. Since cystine is cleaved into two cysteine molecules, a metabolite like glutathione, which contains one cysteine molecule, will incorporate three ¹³C atoms.

MetaboliteFormulaUnlabeled Mass (Monoisotopic)Labeled FormLabeled Mass (Monoisotopic)Mass Shift
L-CysteineC₃H₇NO₂S121.0197¹³C₃-L-Cysteine124.0298+3.0101
Glutathione (GSH)C₁₀H₁₇N₃O₆S307.0838¹³C₃-GSH310.0939+3.0101
TaurineC₂H₇NO₃S125.0147¹³C₂-Taurine127.0214+2.0067
HypotaurineC₂H₇NO₂S109.0197¹³C₂-Hypotaurine111.0264+2.0067

Note: The exact mass shifts depend on the specific metabolic route taken.

Table 2: Example Quantitative Data - Fractional Enrichment of Glutathione

This table presents illustrative data showing how fractional enrichment of a key metabolite can be compared between a control group and a group treated with a hypothetical drug that inhibits glutathione synthesis.

Time PointCondition% M+0 (Unlabeled)% M+3 (Labeled from ¹³C₃-Cysteine)Standard Deviation (M+3)
4 hours Control25.4%74.6%± 3.1%
Drug Treated65.8%34.2%± 4.5%
8 hours Control10.2%89.8%± 2.5%
Drug Treated51.5%48.5%± 5.2%
24 hours Control4.7%95.3%± 1.8%
Drug Treated42.1%57.9%± 4.9%

This table presents illustrative data for demonstration purposes.

Applications in Research and Drug Development

  • Cancer Metabolism: Elucidating the dependency of cancer cells on extracellular cystine for survival and proliferation.[3]

  • Drug Discovery: Assessing the on-target and off-target effects of drugs on cysteine metabolism and downstream pathways like GSH synthesis.

  • Redox Biology: Quantifying the flux towards key antioxidants to understand how cells respond to oxidative stress.

  • Neuroscience: Investigating the role of cysteine metabolism in neurological function and disease, as metabolites like taurine and GSH are crucial in the central nervous system.[2]

  • Toxicology: Using stable isotopes to understand how toxins perturb metabolic pathways and lead to cellular damage.[10]

References

Application Note & Protocol: Monitoring DL-Cystine Consumption in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine, a dimer of the amino acid cysteine, is a critical nutrient in mammalian cell culture, particularly for the production of recombinant proteins in Chinese Hamster Ovary (CHO) cells. Cysteine is a building block for proteins and a key component of the antioxidant glutathione (B108866), playing a vital role in cellular growth, viability, and productivity. Both insufficient and excessive levels of cysteine can negatively impact bioprocess performance by inducing oxidative stress and affecting protein quality.[1][2][3][4][5] Therefore, accurate and timely monitoring of this compound consumption is essential for optimizing cell culture media, developing feeding strategies, and ensuring robust and reproducible biopharmaceutical production.

This document provides a detailed protocol for monitoring this compound consumption in bioreactors using High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable analytical technique. Additionally, it introduces Raman Spectroscopy as an advanced, non-invasive method for real-time monitoring.

Signaling Pathways and Cellular Importance

The Central Role of Cysteine in Cellular Metabolism and Redox Balance

Cysteine is considered a semi-essential amino acid in mammalian cell culture and its availability is crucial for several cellular functions.[2] As illustrated in the diagram below, cystine is taken up by cells and reduced to cysteine, which then participates in protein synthesis and the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that protects cells from oxidative damage. An imbalance in the cysteine concentration can lead to endoplasmic reticulum (ER) stress and apoptosis (programmed cell death), ultimately reducing cell viability and protein titer.[6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Cysteine Cysteine This compound->Cysteine Uptake & Reduction Protein_Synthesis Protein Synthesis Cysteine->Protein_Synthesis GSH_Synthesis Glutathione (GSH) Synthesis Cysteine->GSH_Synthesis Redox_Balance Redox Balance GSH_Synthesis->Redox_Balance Cell_Viability Cell_Viability Redox_Balance->Cell_Viability ER_Stress ER_Stress Redox_Balance->ER_Stress imbalance ER_Stress->Cell_Viability induces apoptosis

Diagram 1: Cellular uptake and metabolic role of cystine.

Experimental Protocols

Off-line Monitoring of this compound using HPLC

This protocol details the steps for sample collection, preparation, and analysis of this compound from a bioreactor using HPLC with pre-column derivatization and UV detection.

3.1.1. Materials and Reagents

  • Bioreactor Samples: Cell culture supernatant.

  • Reagents:

  • Equipment:

    • Centrifuge

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[7]

    • Vortex mixer

    • pH meter

3.1.2. Experimental Workflow

Sample_Collection 1. Sample Collection (Bioreactor) Centrifugation 2. Centrifugation (Remove Cells) Sample_Collection->Centrifugation NEM_Treatment 3. NEM Treatment (Block free thiols) Centrifugation->NEM_Treatment Reduction 4. Reduction (Cystine to Cysteine) NEM_Treatment->Reduction Derivatization 5. Derivatization (mBBr) Reduction->Derivatization HPLC_Analysis 6. HPLC Analysis Derivatization->HPLC_Analysis Data_Analysis 7. Data Analysis HPLC_Analysis->Data_Analysis

Diagram 2: Workflow for off-line this compound monitoring.

3.1.3. Detailed Methodology

  • Sample Collection: Aseptically withdraw approximately 1-2 mL of cell culture from the bioreactor.

  • Cell Removal: Centrifuge the sample at 300 x g for 5 minutes at 4°C to pellet the cells.[8] Carefully collect the supernatant.

  • NEM Treatment: To prevent the oxidation of cysteine to cystine, immediately treat the supernatant with N-ethylmaleimide (NEM).[9][10] Add NEM to a final concentration of 5 mM and vortex briefly.

  • Deproteinization: Add 1/10th volume of 35% (w/v) sulfosalicylic acid (SSA) to precipitate proteins. Vortex and centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.

  • Reduction of Cystine to Cysteine: To measure total cystine, the disulfide bonds must be reduced. Add sodium borohydride to the deproteinized supernatant to a final concentration of 10 mM. Incubate for 30 minutes at room temperature.

  • Derivatization: Add monobromobimane (mBBr) to the reduced sample to derivatize the cysteine for fluorescent detection. The final concentration of mBBr should be in slight excess of the expected total cysteine concentration. Incubate in the dark for 15 minutes at room temperature.

  • HPLC Analysis:

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm[7]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% sulfuric acid.[7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection: UV at 200 nm[7] or a fluorescence detector.

    • Injection Volume: 10 µL[8]

  • Quantification: Prepare a standard curve using known concentrations of this compound that have undergone the same reduction and derivatization process. Calculate the concentration of this compound in the bioreactor samples by comparing their peak areas to the standard curve.

Real-time Monitoring of this compound using Raman Spectroscopy

Raman spectroscopy is a non-invasive optical technique that can provide real-time information about the concentration of various components in a bioreactor, including amino acids.[11][12][13][14][15]

3.2.1. Principle

A laser is directed into the bioreactor, and the scattered light is collected. The Raman scattered light provides a molecular fingerprint of the components in the cell culture medium. By building a chemometric model that correlates the Raman spectra with off-line measurements of this compound concentration (obtained via HPLC), real-time predictions of this compound levels can be achieved.

3.2.2. Experimental Workflow

Bioreactor_Setup 1. Bioreactor Setup with Raman Probe Data_Acquisition 2. Simultaneous Data Acquisition (Raman Spectra & Offline Samples) Bioreactor_Setup->Data_Acquisition Offline_Analysis 3. Offline HPLC Analysis Data_Acquisition->Offline_Analysis Model_Building 4. Chemometric Model Building (Correlate Spectra with HPLC data) Data_Acquisition->Model_Building Offline_Analysis->Model_Building Real-time_Monitoring 5. Real-time Monitoring & Control Model_Building->Real-time_Monitoring

Diagram 3: Workflow for real-time this compound monitoring using Raman spectroscopy.

3.2.3. Detailed Methodology

  • Bioreactor Setup: Install a sterile, in-situ Raman probe into the bioreactor.

  • Data Acquisition: During the cell culture process, continuously acquire Raman spectra. At regular intervals, take samples for off-line HPLC analysis of this compound as described in section 3.1.

  • Model Building: Use the collected Raman spectra and the corresponding HPLC concentration data to build a partial least squares (PLS) regression model. This model will establish a correlation between the spectral data and the actual this compound concentration.

  • Real-time Monitoring: Once a robust model is developed, the Raman system can be used to provide real-time predictions of the this compound concentration in subsequent bioreactor runs. This data can be used to implement automated feedback control of nutrient feeding.

Data Presentation

Quantitative data on this compound consumption should be summarized in clear, structured tables for easy comparison.

Table 1: Off-line this compound Concentration in Bioreactor Supernatant

Time (hours)This compound Concentration (mM)Standard Deviation
02.500.05
242.150.04
481.750.06
721.200.03
960.650.02
1200.100.01

Table 2: Comparison of Analytical Methods for this compound Monitoring

ParameterHPLC with UV/Fluorescence DetectionRaman Spectroscopy
Measurement Type Off-line, at-lineIn-line, real-time
Sample Preparation Required (centrifugation, derivatization)Not required
Analysis Time Minutes to hours per sampleSeconds per measurement
Invasiveness Invasive (requires sample withdrawal)Non-invasive
Initial Setup Lower initial instrument costHigher initial instrument cost and model development time
Consumables Solvents, columns, reagentsMinimal

Conclusion

The protocol outlined in this application note provides a robust framework for monitoring this compound consumption in bioreactors. The choice between off-line HPLC and real-time Raman spectroscopy will depend on the specific needs of the project, including the desired frequency of measurement, the level of process automation, and budgetary considerations. Accurate monitoring of this compound is a critical step towards a Quality by Design (QbD) approach in biopharmaceutical manufacturing, enabling better process understanding, control, and ultimately, improved product quality and yield.

References

Troubleshooting & Optimization

Strategies to prevent the precipitation of DL-Cystine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of DL-Cystine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

This compound has very low solubility in water and neutral pH solutions.[1][2] Precipitation is a common issue, especially when trying to prepare concentrated stock solutions for cell culture or other biological assays that require physiological pH.[3][4] The solubility of cystine is significantly higher in acidic (pH < 2) or alkaline (pH > 8) conditions.[1]

Q2: What is the recommended method for dissolving this compound to create a stable stock solution?

The most common and effective method is to dissolve this compound in an acidic or basic solution.

  • Acidic Dissolution: this compound can be dissolved in hydrochloric acid (HCl), typically at a concentration of 1M or 2M, with heating if necessary.[1][5] For example, a stock solution can be prepared by dissolving L-Cystine at the desired concentration in 1M HCl.[5]

  • Alkaline Dissolution: Alternatively, this compound can be dissolved in a basic solution, such as 1M sodium hydroxide (B78521) (NaOH), by adjusting the pH to 12 and heating to 60°C.[6]

Once dissolved, the stock solution should be filter-sterilized using a 0.22 µm filter before use in cell culture.[5][6]

Q3: Can I adjust the pH of my acidic or basic this compound stock solution back to neutral?

Attempting to neutralize an acidic or basic this compound stock solution will likely cause it to precipitate as it passes through its isoelectric point where its solubility is lowest.[3] Therefore, it is generally not recommended to adjust the pH of the concentrated stock back to neutral. Instead, the acidic or basic stock should be diluted directly into the much larger volume of the final culture medium or buffer, where the pH will be maintained by the buffering system.

Q4: Are there any alternatives to using strong acids or bases to dissolve this compound?

Yes, for applications sensitive to extreme pH, you can consider using a more soluble derivative of cystine. One such alternative is N,N'-di-L-alanyl-L-cystine, which is reported to be about 20 times more soluble than L-cystine at pH 7.[3] Another commercially available option is a highly soluble peptide source of L-cystine.[2][4]

Q5: How should I store my this compound stock solution to prevent precipitation and degradation?

Proper storage is crucial for maintaining the stability of your this compound stock solution.

  • Storage Temperature: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6] This prevents repeated freeze-thaw cycles which can lead to degradation.[7]

  • Inert Atmosphere: To minimize oxidation of any reduced cysteine back to cystine, it is good practice to purge the headspace of the storage vials with an inert gas like nitrogen or argon before sealing.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound to water or buffer. Low solubility of this compound at neutral pH.Dissolve this compound in 1M HCl or 1M NaOH before diluting into your final solution.[1][5]
Stock solution becomes cloudy or forms a precipitate over time in storage. pH instability, temperature fluctuations, or slow precipitation.Ensure the stock solution is sufficiently acidic or basic. Store at a stable, low temperature (-20°C or -80°C) in aliquots.[6]
After adding the acidic/basic stock to my neutral culture medium, a precipitate forms. The buffering capacity of the medium is insufficient to handle the pH shift from the stock solution, causing local precipitation.Add the this compound stock solution slowly while stirring the medium. Ensure the final concentration of the acid or base from the stock is low enough not to significantly alter the medium's pH.
My stock solution has a yellowish tint. This could indicate oxidation or degradation of the amino acid.Prepare fresh stock solutions using high-purity this compound. Use degassed solvents and consider storing under an inert atmosphere.[7]

Quantitative Data Summary

The solubility of cystine is highly dependent on pH. The following table summarizes the solubility at different pH values.

Solvent/Condition Solubility Reference
Water at 25°C0.112 mg/mL[1]
Aqueous solutions with pH < 2More soluble than in neutral water[1]
Aqueous solutions with pH > 8More soluble than in neutral water[1]
1M HCl100 mg/mL (with heat)
2M HCl50 mg/mL (with heat)[1]
Water at pH 12 (with 1M NaOH and heat to 60°C)10 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of an Acidic this compound Stock Solution (e.g., 10 mg/mL)
  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, this would be 100 mg for a final volume of 10 mL.

  • Dissolution: Add the this compound powder to a sterile container. Add 1M HCl gradually while stirring until the powder is completely dissolved. Gentle heating may be required.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with 1M HCl.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile tubes. Store at -20°C or -80°C for long-term use.[6]

Protocol 2: Preparation of an Alkaline this compound Stock Solution (e.g., 10 mg/mL)
  • Weighing: Accurately weigh 100 mg of this compound powder for a final volume of 10 mL.

  • Dissolution: Add the this compound to a sterile container. Add a small amount of high-purity water.

  • pH Adjustment: While stirring, add 1M NaOH dropwise to adjust the pH to 12.[6]

  • Heating: Gently heat the solution to 60°C to aid dissolution.[6]

  • Volume Adjustment: After complete dissolution, allow the solution to cool to room temperature and adjust the final volume to 10 mL with high-purity water.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot into sterile, single-use tubes and store at -20°C or -80°C.[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Application weigh Weigh this compound dissolve Dissolve in 1M HCl or 1M NaOH weigh->dissolve adjust Adjust to Final Volume dissolve->adjust sterilize Filter Sterilize (0.22 µm) adjust->sterilize aliquot Aliquot & Store (-20°C / -80°C) sterilize->aliquot dilute Dilute into Culture Medium aliquot->dilute culture Cell Culture / Assay dilute->culture

Caption: Experimental workflow for preparing and using this compound stock solutions.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solutions Solutions precipitation This compound Precipitation low_solubility Low Solubility at Neutral pH precipitation->low_solubility acidic_ph Dissolve in Acid (pH < 2) low_solubility->acidic_ph alkaline_ph Dissolve in Base (pH > 8) low_solubility->alkaline_ph derivative Use Soluble Derivative low_solubility->derivative

Caption: Logical relationship between the problem, cause, and solutions for this compound precipitation.

References

Identifying and minimizing the degradation of DL-Cystine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with DL-Cystine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture media?

This compound is a racemic mixture of the D- and L-isomers of the amino acid cystine. L-Cystine, the biologically active form, is an essential component in chemically defined cell culture media.[1] It is crucial for cell growth, protein synthesis, and overall bioprocess productivity.[1][2] In cell culture, L-cystine is taken up by cells and reduced to L-cysteine, which is a building block for proteins and the rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant.[2][3]

Q2: What are the main challenges associated with using this compound in cell culture media?

The primary challenges with this compound are its low solubility and stability in liquid cell culture media, especially at neutral pH.[1][4] L-Cysteine, a related amino acid, is more soluble but is highly reactive and easily oxidizes to form the poorly soluble L-cystine, which can precipitate out of solution.[4][5] This precipitation can lead to suboptimal concentrations of this critical nutrient, negatively impacting cell growth and productivity.[1]

Q3: What causes the degradation of this compound in cell culture media?

The degradation of the L-isomer of this compound primarily involves oxidation. L-cysteine can be oxidized to L-cystine, which can be further oxidized to cysteic acid and other products. This process can be accelerated by the presence of metal ions, such as copper and iron, in the media.[6] These cations can catalyze the formation of reactive oxygen species, leading to the degradation of cysteine and cystine.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in the cell culture medium after adding this compound.

Possible Cause Troubleshooting Step Expected Outcome
Low solubility of this compound at neutral pH. Prepare a concentrated stock solution of this compound in 1M HCl and filter-sterilize before adding to the media.[2]The acidic pH of the stock solution will increase the solubility of this compound, preventing precipitation upon addition to the media.
Precipitation of L-Cystine due to oxidation of L-Cysteine. If using L-Cysteine, consider replacing it with a more stable and soluble analog of L-Cystine.Reduced precipitation and a more stable concentration of the cysteine source in the media.
High concentration of this compound. Optimize the concentration of this compound in the media based on the specific cell line's requirements to avoid exceeding its solubility limit.A clear medium with sufficient cystine for optimal cell growth.

Issue 2: Poor cell growth, low productivity, or signs of oxidative stress.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal concentration of bioavailable L-Cystine due to degradation or precipitation. Quantify the concentration of L-Cystine and L-Cysteine in the media over time to assess its stability.Understanding the degradation kinetics will help in optimizing the feeding strategy.
Increased oxidative stress due to L-Cysteine/L-Cystine redox cycling. Supplement the media with antioxidants or use a stabilized form of L-Cystine.Reduced oxidative stress and improved cell health and productivity.
Depletion of L-Cystine during the culture. Implement a feeding strategy with a concentrated, pH-neutral feed containing a highly soluble L-Cystine source.[1]Maintained optimal levels of L-Cystine throughout the bioprocess, leading to improved cell growth and productivity.[1]

Minimizing this compound Degradation

Several strategies can be employed to minimize the degradation of the L-isomer of this compound and improve its stability in cell culture media:

  • Use of Soluble and Stable Analogs: A number of chemically modified and highly soluble L-Cystine derivatives are available that are efficiently metabolized by cells.[1][7][8]

Analog Solubility vs. L-Cystine Key Advantages
cQrex® KC (N,N'-di-L-lysyl-L-cystine) ~1,000 times more soluble[1]Highly soluble at neutral pH, chemically defined, simplifies media formulation.[1][4]
S-Sulfocysteine (SSC) Highly soluble in water at neutral pH.[9]Stable in neutral pH feeds, but thiol-containing components should be removed from the formulation.[9]
N,N'-diacetyl-L-cystine dimethylester (DACDM) More soluble than L-Cystine.Shown to have a positive impact on reducing charge variants of recombinant proteins.[7][8]
  • Addition of Chelating Agents: The addition of a copper-specific chelating agent like bathocuproine sulfonate (BCS) can inhibit the oxidation of L-cysteine, thereby prolonging its stability in the culture medium.[6]

  • Optimized Feeding Strategies: Using separate, highly concentrated alkaline feeds for L-cysteine or L-tyrosine can overcome solubility issues, though this adds complexity to the process.[9] A more streamlined approach is to use a single, pH-neutral feed containing soluble analogs.[4]

Experimental Protocols

Protocol 1: Quantification of Cystine in Cell Culture Media using LC-MS/MS

This protocol provides a general workflow for the quantification of cystine in cell culture media samples.

  • Sample Preparation:

    • Collect cell culture supernatant at different time points.

    • Centrifuge to remove cells and debris.

    • Prepare calibration standards and quality control samples by spiking known concentrations of cystine into a blank cell culture medium.

    • Add an internal standard (e.g., d4-cystine) to all samples, standards, and controls.[10]

    • Precipitate proteins by adding ice-cold acetonitrile.[10]

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a high-resolution accurate mass (HRAM) LC/MS system for analysis.[10]

    • Separate the analytes using a suitable chromatography column.

    • Detect and quantify cystine and the internal standard using their specific mass-to-charge ratios (m/z).[10]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of cystine to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_degradation This compound Degradation Pathway Cysteine L-Cysteine (Soluble) Cystine L-Cystine (Poorly Soluble) Cysteine->Cystine Oxidation (catalyzed by metal ions, O2) Oxidized_Products Further Oxidized Products (e.g., Cysteic Acid) Cystine->Oxidized_Products Further Oxidation

Caption: Degradation pathway of the L-isomer of this compound in cell culture media.

cluster_troubleshooting Troubleshooting Workflow for Cystine-Related Issues Start Observe Issue: Precipitation or Poor Cell Growth Check_Precipitation Is there visible precipitation? Start->Check_Precipitation Check_Growth Is cell growth/productivity low? Check_Precipitation->Check_Growth No Optimize_Concentration Optimize Cystine Concentration Check_Precipitation->Optimize_Concentration Yes Analyze_Media Quantify Cystine/Cysteine Concentration Check_Growth->Analyze_Media Yes Resolved Issue Resolved Check_Growth->Resolved No Use_Analog Switch to a Soluble Analog Analyze_Media->Use_Analog Concentration is low/unstable Optimize_Feed Optimize Feeding Strategy Analyze_Media->Optimize_Feed Concentration depletes over time Optimize_Concentration->Resolved Use_Analog->Resolved Optimize_Feed->Resolved

Caption: A logical workflow for troubleshooting common issues related to this compound.

cluster_stabilization Mechanism of a Soluble Cystine Analog Analog Soluble L-Cystine Analog (e.g., cQrex® KC) Cell Cell Analog->Cell Uptake Cystine Intracellular L-Cystine Cell->Cystine Metabolized to Cysteine Intracellular L-Cysteine Cystine->Cysteine Reduction Glutathione Glutathione Synthesis & Protein Production Cysteine->Glutathione

Caption: Cellular uptake and metabolism of a soluble L-Cystine analog.

References

Technical Support Center: DL-Cystine Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from DL-Cystine in colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: Why is my protein concentration reading unexpectedly high when using the BCA or Lowry assay?

An unexpectedly high protein concentration reading in copper-based assays like the Bicinchoninic Acid (BCA) or Lowry assays is often caused by interfering substances in your sample buffer. This compound, and its reduced form L-Cysteine, are known interfering agents. These molecules can chemically react with the assay reagents in a way that mimics the protein-dependent reaction, leading to a falsely elevated colorimetric signal and an overestimation of the actual protein concentration.[1][2][3]

Q2: Which common protein assays are most affected by the presence of this compound?

The degree of interference from this compound varies significantly between assays:

  • Most Affected (High Interference): The BCA and Lowry assays are highly susceptible to interference from this compound.[1][3][4][5] This is due to their reliance on the reduction of copper ions, a reaction that cystine and cysteine can directly participate in.[1][4]

  • Least Affected (Low Interference): The Bradford assay is significantly less affected by this compound.[2][6] This method is based on the binding of Coomassie dye to proteins, primarily through interactions with basic and aromatic amino acid residues, and does not involve a copper reduction step.[4][7]

Q3: What is the chemical mechanism of this compound interference in copper-based assays?

In both the BCA and Lowry assays, the first step involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the protein's peptide backbone under alkaline conditions (the biuret (B89757) reaction).[1][4] The resulting Cu⁺ ions are then detected. This compound and its component amino acid, L-Cysteine, contain disulfide and thiol groups, respectively, which are strong reducing agents. These groups can independently reduce Cu²⁺ to Cu⁺, generating a colorimetric signal that is not proportional to the protein concentration, thus artificially inflating the results.[1][2][4] In the Lowry assay, the Folin-Ciocalteu reagent can also be directly reduced by the side chains of cysteine, tyrosine, and tryptophan, adding another layer of potential interference.[5][8]

cluster_reaction BCA/Lowry Reaction Mechanism cluster_detection Signal Generation cu2 Cu²⁺ (Cupric Ion) protein Protein (Peptide Bonds) cu2->protein cystine This compound / Cysteine (Interfering Substance) cu2->cystine cu1 Cu⁺ (Cuprous Ion) bca_reagent BCA Reagent cu1->bca_reagent Chelation protein->cu1 Biuret Reaction cystine->cu1 Interference (Direct Reduction) purple_complex Purple Product (Abs @ 562 nm) bca_reagent->purple_complex inflated_signal Inflated Absorbance (Inaccurate Result) purple_complex->inflated_signal start Start: Sample contains This compound q1 Can you switch to the Bradford assay? start->q1 a1_yes Use Bradford Assay (Recommended) q1->a1_yes Yes q2 Must you use a copper-based assay? q1->q2 No end_point Proceed with Quantification a1_yes->end_point a2_no Consider alternative non-colorimetric assays (e.g., A280, fluorescent) q2->a2_no No q3 Can the this compound be removed from the sample? q2->q3 Yes a2_no->end_point a3_yes Perform Sample Cleanup: - Acetone/TCA Precipitation - Dialysis / Desalting q3->a3_yes Yes a3_no Use a Reducing Agent Compatible BCA Kit q3->a3_no No a3_yes->end_point a3_no->end_point

References

Optimizing the concentration of DL-Cystine for maximal cell growth and viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing DL-Cystine concentration for maximal cell growth and viability.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in cell culture?

This compound is a crucial amino acid supplement in cell culture media. It is the dimeric, oxidized form of cysteine. Once taken up by cells, it is reduced to L-Cysteine, which serves several vital functions:

  • Protein Synthesis: L-Cysteine is a building block for proteins.[1][2]

  • Glutathione (B108866) Synthesis: It is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[1][2][3][4][5][6]

  • Redox Balance: The cysteine/cystine redox couple helps maintain the overall redox environment of the cell.[3]

  • Metabolic Precursor: Cysteine can be metabolized to other important molecules like taurine (B1682933) and hypotaurine, which can detoxify the culture medium.[7]

Q2: What are the main challenges of using this compound in cell culture media?

The primary challenge is its low solubility at neutral pH, which is the standard pH for most cell culture media.[8][9] This poor solubility can lead to precipitation, especially at higher concentrations, limiting its bioavailability to the cells.[1][8][9] Additionally, L-cysteine, the reduced form, is unstable in solution and can be rapidly oxidized to L-cystine.[1][10][11] This process can be accelerated by metal ions like copper and iron present in the media.[1][11]

Q3: What is the difference between L-Cystine, D-Cystine, and this compound?

L-Cystine and D-Cystine are stereoisomers (mirror images) of the cystine molecule. In biological systems, the "L" form is the naturally occurring and metabolically active isomer. This compound is a racemic mixture, meaning it contains equal amounts of both the L- and D-isomers. While cells primarily utilize L-Cystine, the DL-form is often used in cell culture media formulations.

Q4: Are there more soluble alternatives to this compound?

Yes, to overcome the solubility limitations of free cystine, more stable and soluble dipeptides have been developed. These include:

  • N,N'-di-L-alanyl-L-cystine (cQrex® AC): Approximately 30 times more soluble than L-Cystine.[1]

  • N,N'-di-L-lysyl-L-cystine dihydrochloride (B599025) (cQrex® KC): Around 1000 times more soluble than free L-Cystine.[1][8][9][10] These peptides are efficiently metabolized by cells to release L-cystine and the corresponding amino acid (alanine or lysine).[8][10]

Q5: Can high concentrations of this compound be toxic to cells?

Yes, while essential, high concentrations of cysteine/cystine can be detrimental. In Chinese Hamster Ovary (CHO) cells, cysteine concentrations greater than 2.5 mM have been shown to cause oxidative stress, leading to reduced cell growth and cell cycle arrest, particularly at low seeding densities.[12][13] It is crucial to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate forms in the medium after adding this compound. Low solubility of cystine at neutral pH.[8][9] Concentration exceeds the solubility limit.Prepare a concentrated stock solution in 1M HCl to dissolve the cystine before adding it to the medium.[7] Adjust the final pH of the medium slowly after adding the acidic stock solution. Consider using a more soluble cystine dipeptide alternative.[1][8][10]
Inconsistent experimental results. Degradation of this compound in stock solutions.[14] Repeated freeze-thaw cycles of stock solutions.[14] Oxidation of the thiol group.[14]Prepare fresh solutions for each experiment.[14] If using a frozen stock, aliquot into single-use volumes to avoid freeze-thaw cycles.[14] Use de-gassed, oxygen-free solvents for preparing solutions and purge the vial with an inert gas (e.g., nitrogen or argon) before sealing for storage.[14]
Low cell viability or reduced cell growth. Suboptimal this compound concentration (either too low or too high). High concentrations leading to oxidative stress.[12][13] Depletion of cystine in the medium during long-term culture.[15]Perform a dose-response experiment to determine the optimal concentration range for your specific cell line (see Experimental Protocols). Monitor cell viability and growth rates at different concentrations. For fed-batch or perfusion cultures, ensure adequate supplementation to prevent depletion.
Unexpected peaks in HPLC or MS analysis. Formation of the oxidized dimer (cystine) from cysteine.[14]Confirm the mass of the unexpected peak. If it corresponds to the dimer, implement stricter anaerobic handling techniques when preparing and storing solutions.[14]

Data Presentation

Table 1: Solubility of Cystine and its Derivatives

CompoundSolubility Relative to L-CystineNotes
L-Cystine1x (Baseline)Low solubility at neutral pH.[8][9]
cQrex® AC (N,N'-di-L-alanyl-L-cystine)~30xHighly soluble dipeptide.[1]
cQrex® KC (N,N'-di-L-lysyl-L-cystine)~1000xVery high solubility dipeptide.[1][8][9][10]

Table 2: General Concentration Ranges for L-Cystine in Common Cell Culture Media

MediumTypical L-Cystine Concentration (mg/L)Typical L-Cystine Concentration (mM)
DMEM630.26
RPMI-1640650.27
Ham's F-1231.50.13
IMDM91.40.38
Note: These are typical concentrations and the optimal concentration can vary significantly between cell lines.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a sterile stock solution of this compound, addressing its low solubility at neutral pH.

Materials:

  • This compound powder

  • 1M Hydrochloric Acid (HCl), sterile

  • Cell culture grade water, sterile

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter (acid-resistant, e.g., PTFE)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder and place it in a sterile container.

  • Slowly add a small volume of 1M HCl to dissolve the powder. For example, a 100 mM stock solution can be prepared by dissolving 24.03 mg of this compound in 1 mL of 1M HCl.[7]

  • Once fully dissolved, add sterile, cell culture grade water to reach the final desired volume.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[7]

  • Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]

Protocol 2: Determining the Optimal this compound Concentration for a Specific Cell Line

This protocol outlines a dose-response experiment to identify the optimal this compound concentration for maximizing cell growth and viability.

Materials:

  • The cell line of interest

  • Cystine-free basal medium

  • Prepared sterile this compound stock solution (from Protocol 1)

  • Multi-well cell culture plates (e.g., 96-well or 24-well)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Viability assay reagents (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density in your standard culture medium. Allow the cells to attach and resume proliferation (typically 24 hours for adherent cells).

  • Medium Exchange: After the initial incubation, carefully remove the standard medium and wash the cells once with a cystine-free basal medium.

  • Dose-Response Setup: Prepare a series of media with varying concentrations of this compound by diluting your stock solution into the cystine-free basal medium. A typical range to test could be from 0 mM to 2.0 mM, with several intermediate concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 mM).[16] Include a negative control (0 mM this compound) and a positive control (your standard medium).

  • Incubation: Add the prepared media to the corresponding wells and incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Data Collection: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess cell viability and proliferation for each concentration.

    • Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion) to determine the percentage of viable cells.

    • Cell Proliferation: Quantify the number of viable cells per well or use a proliferation assay like MTT.

  • Data Analysis: Plot the cell viability and cell number against the this compound concentration for each time point. The optimal concentration will be the one that supports the highest level of cell growth and viability over time.

Mandatory Visualizations

Cystine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound xCT_Antiporter xCT Antiporter (SLC7A11/SLC3A2) This compound->xCT_Antiporter Uptake L-Cystine L-Cystine L-Cysteine L-Cysteine L-Cystine->L-Cysteine Reduction (via Thioredoxin/GSH) Glutathione (GSH) Glutathione (GSH) L-Cysteine->Glutathione (GSH) Synthesis Protein Synthesis Protein Synthesis L-Cysteine->Protein Synthesis Oxidative Stress Reduction Oxidative Stress Reduction Glutathione (GSH)->Oxidative Stress Reduction xCT_Antiporter->L-Cystine

Caption: Cystine uptake and its role in glutathione synthesis.

Experimental_Workflow A Prepare this compound Stock Solution (e.g., 100 mM in 1M HCl) C Prepare Dose-Response Media (0 to 2.0 mM this compound) A->C B Seed Cells in Multi-Well Plate B->C D Incubate Cells with Test Media C->D E Assess Viability and Proliferation at 24, 48, 72, 96 hours D->E F Plot Data and Determine Optimal Concentration E->F

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Issue with Cell Culture Precipitate Precipitate in Medium? Start->Precipitate LowViability Low Viability/Growth? Precipitate->LowViability No Solubility Likely Cystine Solubility Issue. Prepare stock in 1M HCl. Consider soluble dipeptides. Precipitate->Solubility Yes Inconsistent Inconsistent Results? LowViability->Inconsistent No Concentration Concentration may be suboptimal. Perform dose-response experiment. LowViability->Concentration Yes Stability Likely Stock Solution Instability. Prepare fresh solutions. Aliquot and freeze at -80°C. Inconsistent->Stability Yes End Problem Resolved Inconsistent->End No Solubility->End Concentration->End Stability->End

Caption: Troubleshooting decision tree for this compound issues.

References

DL-Cystine stability issues in long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with DL-Cystine during long-term storage and handling.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and storage of this compound.

Issue: Inconsistent Experimental Results or Loss of Compound Activity

You may be experiencing degradation of your this compound stock. The primary cause of this compound instability is the oxidation of the two cysteine molecules that form cystine, which can be influenced by several factors.

Quantitative Data on Stability

While specific kinetic data for this compound is not extensively available, the following table summarizes the expected stability trends based on general knowledge of cysteine and cystine under various conditions. Researchers are encouraged to perform their own stability studies for critical applications.

Storage ConditionFormExpected Stability (Time to >95% Purity)Primary Degradation Products
-80°C, desiccated, dark, under Argon/NitrogenSolid (Lyophilized)> 1 yearNegligible
-20°C, desiccated, darkSolid (Lyophilized)Several yearsSlow oxidation to further oxidized species
4°C, desiccated, darkSolid (Lyophilized)MonthsOxidized sulfur species
Room Temperature (20-25°C), exposed to air and lightSolid (Lyophilized)Days to WeeksVarious oxidized species
4°C, in aqueous buffer (pH 7)Solution< 1 weekPrecipitation of less soluble oxidized forms
-80°C, in aqueous buffer (pH 7), single-use aliquotsSolutionMonthsMinimal oxidation
Experimental Protocols

Protocol for Assessing the Stability of this compound Solution

This protocol outlines a method to determine the stability of this compound in a specific solvent under your experimental conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time at different storage temperatures and pH conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, phosphate (B84403) buffer)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Autosampler vials

  • Pipettes and tips

  • pH meter

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

Methodology:

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.

    • Prepare a stock solution (e.g., 1 mg/mL) in the desired solvent. To minimize immediate degradation, use solvents that have been degassed by sonication or by sparging with nitrogen.[1]

    • For testing pH effects, prepare separate stock solutions and adjust the pH to the desired levels (e.g., acidic, neutral, alkaline).

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles of the entire stock.[1]

    • Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).

    • Include a "time zero" sample that is analyzed immediately after preparation.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.

    • Analyze the samples immediately by HPLC.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for analyzing cystine is a mixture of an aqueous buffer and an organic solvent. For example, a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid can be used.[1]

    • Column: A C18 reverse-phase column is commonly used.

    • Detection: Monitor the UV absorbance at a low wavelength, typically around 210-220 nm.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Monitor the peak area of this compound and the appearance of any new peaks, which may correspond to degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of intact this compound versus time for each storage condition to determine the degradation rate.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathway dl_cystine This compound oxidized_intermediates Oxidized Intermediates (e.g., Sulfoxides) dl_cystine->oxidized_intermediates Oxidation (O2, Metal Ions, Light) further_oxidation Further Oxidized Products (e.g., Sulfonic Acids) oxidized_intermediates->further_oxidation Further Oxidation

This compound primary degradation pathway through oxidation.

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials for Each Condition prep_stock->aliquot storage Store at Different Conditions (T, pH, Light) aliquot->storage time_points Sample at Predetermined Time Points storage->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_eval Evaluate Data and Determine Degradation Rate hplc_analysis->data_eval

Workflow for assessing the stability of this compound solutions.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare Fresh Solution Before Each Experiment check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes end_good Consistent Results prepare_fresh->end_good aliquot_frozen Use single-use aliquots stored at -80°C check_storage->aliquot_frozen Properly improper_storage Improper Storage (e.g., repeated freeze-thaw) check_storage->improper_storage Improperly check_solvent Was the solvent degassed? aliquot_frozen->check_solvent degas_solvent Use de-gassed, oxygen-free solvents and purge with N2/Ar check_solvent->degas_solvent No check_ph What is the pH of the solution? check_solvent->check_ph Yes degas_solvent->end_good acidify Prepare in a slightly acidic buffer (pH < 7) check_ph->acidify < 7 neutral_alkaline Neutral/Alkaline pH accelerates oxidation check_ph->neutral_alkaline ≥ 7 acidify->end_good

A troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or -80°C in a desiccated, dark environment.[1] To minimize oxidation, it is also recommended to purge the container with an inert gas like nitrogen or argon.[1]

Q2: My this compound is precipitating out of my aqueous solution. What is happening and how can I prevent it?

A2: Precipitation is a common issue and is often due to the oxidation of cysteine moieties to form cystine, which is significantly less soluble at neutral pH.[2] This process is accelerated by the presence of dissolved oxygen, neutral or alkaline pH, and metal ions.[3] To prevent precipitation, you should:

  • Prepare solutions fresh for each experiment.[1]

  • Use de-gassed, oxygen-free solvents.[1]

  • Prepare your solution in a slightly acidic buffer (pH < 7), as cystine is more soluble in acidic conditions.[3]

  • If short-term storage is necessary, store the solution at 4°C for no longer than a week.[1] For longer-term storage, create single-use aliquots and store them at -80°C to avoid freeze-thaw cycles.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is oxidation. The disulfide bond in cystine can be further oxidized, leading to the formation of various oxidized sulfur species, including sulfoxides and sulfonic acids. This process is influenced by factors such as the presence of oxygen, light, and elevated temperatures.

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, proper handling is crucial to maintain the stability of this compound.

  • Always wear gloves to prevent contamination.[1]

  • Before opening the vial of solid this compound, allow it to warm to room temperature in a desiccator to prevent moisture condensation, which can accelerate degradation.[1]

  • When preparing solutions, use low-protein-binding microcentrifuge tubes and pipette tips to prevent adsorption to container surfaces.[1]

  • Purge the headspace of vials containing both solid and solution forms of this compound with an inert gas (nitrogen or argon) before sealing to minimize exposure to oxygen.[1]

Q5: I am seeing unexpected peaks in my HPLC/MS analysis. What could they be?

A5: Unexpected peaks are likely degradation products. If you observe a peak with a mass corresponding to further oxidized forms of cystine, it indicates that your sample has degraded. To confirm this, you can compare the mass of the unexpected peak to the expected masses of potential oxidation products. If degradation is confirmed, you should review your handling and storage procedures and implement stricter anaerobic and light-protected techniques.[1]

References

Technical Support Center: Overcoming Challenges of DL-Cystine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with DL-Cystine oxidation during sample preparation. Accurate quantification and characterization of cysteine and cystine are critical for reliable experimental outcomes, and preventing unwanted oxidation is a key step in achieving this.

Frequently Asked Questions (FAQs)

Q1: My DL-Cysteine standard shows a peak corresponding to the mass of Cystine. Is my standard contaminated?

A1: While contamination is a possibility, it is more likely that the DL-Cysteine has dimerized to form Cystine through oxidation.[1] This is a common and often rapid process. The thiol group (-SH) in cysteine is highly reactive and susceptible to oxidation, leading to the formation of a disulfide bond between two cysteine molecules to form cystine.

Q2: What factors contribute to the oxidation of DL-Cysteine in my samples?

A2: Several factors can promote the oxidation of cysteine to cystine during sample preparation:

  • pH: Neutral or alkaline pH increases the reactivity of the thiol group, making it more prone to oxidation.[1] Most protein thiols have a pKa between 8 and 9, meaning they are largely protonated and less reactive at physiological pH. However, the specific protein microenvironment can significantly alter a cysteine's pKa, increasing its susceptibility to oxidation.[2]

  • Presence of Oxygen: Dissolved oxygen in solvents readily oxidizes cysteine.[1]

  • Presence of Metal Ions: Metal ions can act as catalysts, accelerating the oxidation of thiols.[1]

  • Temperature and Storage: Storing samples at room temperature or for extended periods, even at 4°C, can lead to significant variations in cystine levels.[3] For long-term stability, samples should be stored at -80°C.[4]

Q3: How can I prevent or minimize the oxidation of this compound during sample preparation?

A3: To maintain the native redox state of cysteine and prevent artifactual oxidation, consider the following strategies:

  • Use Freshly Prepared Solutions: Prepare standards and samples fresh whenever possible.[5]

  • Control pH: Work under acidic conditions (e.g., by adding 0.1% formic acid to your solvent) to enhance stability.[1]

  • Degas Solvents: Remove dissolved oxygen from your solvents by sonication or by sparging with an inert gas like nitrogen.[1]

  • Add Chelators: Include chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[5]

  • Use Alkylating Agents: Block the free thiol groups of cysteine residues to prevent them from oxidizing. Common alkylating agents include iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).[6][7] This is a critical step for preserving the endogenous redox state of cysteine.[6]

  • Work at Low Temperatures: Perform sample preparation steps on ice or at reduced temperatures to slow down the rate of oxidation.

Q4: I am observing poor peak shape for cysteine in my LC-MS analysis. What could be the cause?

A4: Poor peak shape for cysteine can be attributed to several factors:

  • Column Overload: Injecting a sample with too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.[1]

  • Inappropriate Mobile Phase pH: The ionization state of cysteine is dependent on the pH of the mobile phase. An unsuitable pH can result in poor peak shape. For reversed-phase chromatography, using a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) is generally recommended to ensure the analyte is in a consistent protonated state.[1]

Q5: What are some common methods for quantifying cysteine and its oxidized forms?

A5: Several analytical techniques are available for the quantification of cysteine and its various oxidation states:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique for separating and quantifying cysteine, cystine, and other modified forms.[8]

  • Oxidative Isotope-Coded Affinity Tag (OxICAT): This method allows for the site-specific relative quantification of sulfhydryls versus their reversible oxidation products.[5]

  • Differential Alkylation: This approach uses different alkylating agents to label reduced and oxidized cysteine residues, allowing for their relative quantification.[7]

  • CysQuant: A method that uses light and heavy iodoacetamide isotopologues for the simultaneous quantification of cysteine oxidation degrees and protein abundances.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of cystine detected in a fresh cysteine standard. Oxidation during standard preparation or storage.Prepare standards fresh in degassed, acidic solvents. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.[1]
Inconsistent or non-reproducible quantification of cysteine/cystine. Artifactual oxidation or reduction during sample handling.Standardize sample preparation protocols. Use alkylating agents (e.g., IAM, NEM) immediately upon cell lysis to block free thiols.[6] Control temperature and pH throughout the process.
Loss of cysteine signal over time in prepared samples. Instability of cysteine in the sample matrix.Analyze samples immediately after preparation. If storage is necessary, acidify and freeze samples at -80°C.[3][10]
Irreversible oxidation of cysteine to sulfinic or sulfonic acid. Harsh sample preparation conditions or exposure to strong oxidants.Avoid prolonged exposure to air and high temperatures. Use milder reagents and protocols. Consider methods that can directly measure irreversible oxidation, such as OxMRM.[11]

Experimental Protocols

Protocol 1: Minimizing DL-Cysteine Oxidation During Stock Solution Preparation

Objective: To prepare a stable stock solution of DL-Cysteine with minimal oxidation to Cystine.

Materials:

  • DL-Cysteine powder

  • Solvent (e.g., water, methanol, or a mixture)

  • Formic acid

  • Nitrogen or Argon gas source

  • Sonicator

  • Autosampler vials

Methodology:

  • Solvent Degassing: Degas the chosen solvent by sparging with nitrogen or argon gas for 15-20 minutes or by sonicating for 30 minutes to remove dissolved oxygen.[1]

  • Acidification: To enhance stability, acidify the degassed solvent by adding 0.1% formic acid.[1]

  • Stock Solution Preparation: Weigh the desired amount of DL-Cysteine and dissolve it in the prepared degassed, acidic solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Immediately aliquot the stock solution into multiple small-volume autosampler vials to minimize the headspace and to avoid repeated freeze-thaw cycles of the entire stock.[1]

  • Storage: Store the aliquoted vials at -80°C until use.

Protocol 2: Differential Alkylation for Relative Quantification of Cysteine Oxidation

Objective: To differentially label reduced and reversibly oxidized cysteine residues for relative quantification by mass spectrometry.

Materials:

Methodology:

  • Lysis and Initial Alkylation: Lyse cells in a buffer containing a non-isotopically labeled alkylating agent (e.g., NEM) to block all free, reduced cysteine thiols.[7]

  • Reduction: After removing the initial alkylating agent, treat the sample with a reducing agent (e.g., DTT or TCEP) to reduce any reversibly oxidized cysteines (e.g., disulfide bonds).[7]

  • Second Alkylation: Alkylate the newly formed free thiols with an isotopically labeled alkylating agent (e.g., d5-NEM).[12]

  • Proteolytic Digestion: Digest the protein sample into peptides using an enzyme such as trypsin.

  • LC-MS Analysis: Analyze the resulting peptide mixture by LC-MS. The mass difference between the light and heavy alkylating agents allows for the relative quantification of the initially reduced versus the initially oxidized cysteine residues.

Visualizations

experimental_workflow Experimental Workflow for Differential Alkylation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Sample lysis Lysis with NEM (light) start->lysis Block free thiols reduction Reduction with DTT or TCEP lysis->reduction Reduce oxidized Cys alkylation2 Alkylation with d5-NEM (heavy) reduction->alkylation2 Label newly reduced thiols digestion Tryptic Digestion alkylation2->digestion lcms LC-MS Analysis digestion->lcms quant Relative Quantification (light vs. heavy) lcms->quant

Caption: Workflow for differential alkylation of cysteine residues.

cystine_oxidation_pathway DL-Cysteine Oxidation Pathway cysteine 2x DL-Cysteine (-SH) cystine This compound (S-S) cysteine->cystine Oxidation (O2, metal ions, pH > 7) sulfenic Cysteine Sulfenic Acid (-SOH) cysteine->sulfenic Further Oxidation sulfinic Cysteine Sulfinic Acid (-SO2H) sulfenic->sulfinic Oxidation sulfonic Cysteine Sulfonic Acid (-SO3H) sulfinic->sulfonic Irreversible Oxidation

Caption: Simplified pathway of DL-Cysteine oxidation.

References

Adjusting pH to enhance DL-Cystine solubility for refolding buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information for using DL-Cystine in protein refolding buffers. It addresses common issues related to its low solubility and offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound solubility a common issue in preparing refolding buffers?

A1: this compound, a critical component of the cysteine-cystine redox couple for promoting correct disulfide bond formation, has inherently low solubility in aqueous solutions at neutral pH.[1][2] Its solubility is highly dependent on the pH of the solution. This can lead to precipitation when trying to prepare refolding buffers, which are often maintained at a pH range of 7 to 9 for optimal protein folding.

Q2: At what pH is this compound most soluble?

A2: this compound exhibits a U-shaped solubility curve with respect to pH. Its solubility is minimal in the pH range of 3 to 7. Solubility significantly increases at highly acidic (pH < 2) or highly alkaline (pH > 8) conditions.[1][3]

Q3: Can I substitute the cysteine/cystine redox couple with another system?

A3: Yes, if this compound solubility remains a persistent issue, a common and effective alternative is the reduced/oxidized glutathione (B108866) (GSH/GSSG) redox couple.[1][4] GSSG is more soluble than cystine, which can simplify buffer preparation.[5] The choice of redox system can be protein-dependent.[4]

Q4: How does temperature affect this compound solubility?

A4: Generally, the solubility of amino acids like cystine increases with temperature. However, for refolding experiments, which are often conducted at low temperatures (e.g., 4°C) to prevent aggregation, this can further decrease this compound's solubility.[6]

Q5: Will adding salts to the refolding buffer improve this compound solubility?

A5: Yes, the presence of salts like sodium chloride (NaCl) can increase the solubility of L-Cystine.[7][8] However, the effect of high salt concentrations on your specific protein's stability and refolding efficiency should also be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates immediately upon addition to the refolding buffer. The pH of the final buffer is near the isoelectric point of cystine, causing it to become insoluble.Prepare a concentrated stock solution of this compound at a high pH (e.g., by dissolving it in 1M NaOH) and add it dropwise to the final refolding buffer with vigorous stirring. Ensure the final pH of the buffer remains in the desired alkaline range.
The refolding buffer appears clear initially, but this compound precipitates over time. The buffer is supersaturated, and the this compound is slowly crystallizing out of solution, especially at lower temperatures.[4]Filter the refolding buffer after preparation and before adding your protein to remove any undissolved microcrystals. Consider preparing the buffer fresh before each use.
The protein of interest precipitates along with the this compound. The local pH change upon adding an acidic or basic cystine stock solution is causing the target protein to aggregate.Add the this compound stock solution very slowly to the refolding buffer while stirring. Alternatively, prepare the complete buffer without the protein, adjust the final pH, and then add the denatured protein solution.
Difficulty in achieving the desired concentration of both cysteine and cystine. The limited solubility of cystine restricts the workable concentration range of the redox couple.Consider using a more soluble derivative, such as N,N'-di-L-alanyl-L-cystine, which is significantly more soluble at neutral pH.[3] Alternatively, use the GSH/GSSG redox system.[5]

Data Presentation

Table 1: Solubility of L-Cystine at 25°C in Aqueous Solutions at Various pH Values and NaCl Concentrations.

pHSolubility in Water (mol/dm³)Solubility in 1M NaCl (mol/dm³)Solubility in 3M NaCl (mol/dm³)
1.000.023650.039670.03635
2.000.001160.003080.00609
3.000.000950.001130.00297
4.000.000850.001100.00283
5.000.000840.001100.00271
6.000.000840.001100.00276
7.000.000850.001100.00276
8.000.000830.00109Not Reported
9.000.00087Not ReportedNot Reported
10.000.00161Not ReportedNot Reported

Data adapted from Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution at High pH

  • Objective: To prepare a concentrated stock solution of this compound that can be added to a refolding buffer.

  • Materials:

    • This compound powder

    • 1M Sodium Hydroxide (NaOH)

    • Purified water

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a separate beaker, add a small volume of purified water.

    • Slowly add the this compound powder to the water while stirring. A milky suspension will form.

    • Carefully add 1M NaOH dropwise to the suspension while continuously monitoring the pH.

    • Continue adding NaOH until the this compound completely dissolves and the pH is stable above 10.

    • Add purified water to reach the final desired volume of the stock solution.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of a Refolding Buffer Containing a Cysteine/Cystine Redox Couple

  • Objective: To prepare a complete refolding buffer with the desired ratio of reduced (cysteine) and oxidized (cystine) forms.

  • Materials:

    • This compound high pH stock solution (from Protocol 1)

    • L-Cysteine hydrochloride

    • Buffer components (e.g., Tris-HCl)

    • Additives (e.g., L-Arginine, EDTA)

    • Purified water

    • pH meter and stir plate

  • Procedure:

    • In a beaker, dissolve all refolding buffer components (e.g., Tris base, L-Arginine, EDTA) in approximately 80% of the final buffer volume.

    • Adjust the pH of the buffer to the desired final pH (typically between 8 and 9).

    • Slowly, while vigorously stirring, add the calculated volume of the this compound stock solution.

    • Weigh and dissolve the L-Cysteine hydrochloride in the buffer.

    • Re-adjust the pH to the final desired value using HCl or NaOH as needed.

    • Bring the buffer to the final volume with purified water.

    • Cool the buffer to the desired refolding temperature (e.g., 4°C) before adding the denatured protein solution.

Visualizations

G Workflow for Preparing this compound Containing Refolding Buffer cluster_0 This compound Stock Preparation cluster_1 Refolding Buffer Preparation A Weigh this compound Powder B Suspend in Water A->B C Add 1M NaOH Dropwise to Dissolve (pH > 10) B->C D Filter Sterilize (0.22 µm) C->D G Slowly Add this compound Stock with Stirring D->G Add to Buffer E Dissolve Other Buffer Components (Tris, Arginine, etc.) F Adjust pH to Desired Alkaline Range (e.g., 8.5) E->F F->G H Add L-Cysteine G->H I Final pH Adjustment H->I J Add Denatured Protein I->J

Caption: Workflow for preparing a this compound-containing refolding buffer.

G Logical Relationship of pH and this compound Solubility cluster_pH pH Scale cluster_solubility This compound State low_pH Low pH (<2) soluble_acid High Solubility (Protonated Form) low_pH->soluble_acid Favors neutral_pH Neutral pH (3-7) insoluble Low Solubility (Zwitterionic Form) neutral_pH->insoluble Favors high_pH High pH (>8) soluble_base High Solubility (Deprotonated Form) high_pH->soluble_base Favors

Caption: Relationship between pH and the solubility of this compound.

References

Technical Support Center: Managing DL-Cystine's Impact on Culture Media Redox Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the impact of DL-Cystine on the redox potential of their culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-Cystine in cell culture?

This compound is a racemic mixture of two stereoisomers: L-Cystine and D-Cystine. In cell culture, L-Cystine is the biologically active form, serving as an essential amino acid for protein synthesis and a precursor to the major intracellular antioxidant, glutathione.[1] Most mammalian cells primarily utilize the L-isomer. The D-isomer, D-Cystine, is generally not metabolized for protein synthesis but can be acted upon by D-amino acid oxidase (DAAO), an enzyme present in some mammalian cells, which can produce hydrogen peroxide (H₂O₂) and contribute to oxidative stress.[2][3]

Q2: Why is managing the redox potential of my culture medium important?

The oxidation-reduction (redox) potential of a culture medium is a critical parameter that can significantly influence cell growth, viability, productivity, and even the quality of the final biopharmaceutical product.[4][5] An imbalanced redox state, often leaning towards oxidative conditions, can lead to cellular damage, apoptosis, and reduced process performance.[6] Conversely, an overly reductive environment can also be detrimental, for instance by causing the reduction of disulfide bonds in monoclonal antibodies.

Q3: What are the primary challenges associated with using this compound in culture media?

The main challenges with this compound stem from the properties of its components:

  • Low Solubility of L-Cystine: L-Cystine has poor solubility at neutral pH, which is typical for most cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration.[7][8]

  • Instability of L-Cysteine: The reduced form, L-Cysteine, is much more soluble but is unstable in solution and readily oxidizes to L-Cystine, especially in the presence of metal ions like copper and iron.[9] This conversion can alter the redox potential and lead to the solubility issues mentioned above.

  • Oxidative Stress: The D-isomer of cystine can be metabolized by D-amino acid oxidase to produce H₂O₂, a reactive oxygen species (ROS), thereby increasing oxidative stress.[2] Furthermore, high concentrations of L-Cysteine (>2.5 mM) can also paradoxically induce oxidative stress, particularly at low cell seeding densities.[6][10]

Q4: How does this compound influence the redox potential of the culture medium?

This compound influences the redox potential through the interplay of its reduced (cysteine) and oxidized (cystine) forms. The cysteine/cystine couple is a major determinant of the extracellular redox environment. High concentrations of cysteine can lower the redox potential, creating a more reducing environment.[11] However, the auto-oxidation of cysteine to cystine can generate ROS, shifting the balance towards a more oxidizing potential. The enzymatic conversion of D-Cystine can further contribute to this oxidative shift.

Q5: Are there more stable and soluble alternatives to this compound?

Yes, to circumvent the solubility and stability issues of free cystine, highly soluble and stable dipeptides have been developed. A notable example is N,N'-di-L-lysyl-L-cystine dihydrochloride, which serves as a reliable source of L-Cystine for cells in culture.[7][8][12] These alternatives can help in formulating concentrated, pH-neutral feeds, simplifying bioprocesses.[7][8]

Troubleshooting Guides

Issue 1: Precipitate forms in the medium after adding this compound.

Possible CauseRecommended Action
Low Solubility of Cystine L-Cystine, a component of this compound, has poor solubility at neutral pH.[7] The concentration you are using may have exceeded its solubility limit.
* Action 1: Prepare a concentrated stock solution of this compound in a dilute acid (e.g., 1M HCl) where it is more soluble, and then add it to your medium with vigorous stirring.[13] Ensure the final pH of the medium is readjusted if necessary.
* Action 2: Consider using a more soluble and stable alternative, such as a cystine dipeptide.[12]
* Action 3: If using a separate feed, an alkaline feed for cystine can be employed, though this adds complexity and risks pH spikes.

Issue 2: Cells exhibit poor growth, low viability, or signs of apoptosis after this compound supplementation.

Possible CauseRecommended Action
Oxidative Stress from D-Cystine The D-isomer in this compound can be metabolized by D-amino acid oxidase (DAAO), producing H₂O₂ and inducing oxidative stress.[2]
* Action 1: Switch to using only the L-Cystine isomer if the D-isomer is suspected to be the cause of toxicity.
* Action 2: Measure the levels of reactive oxygen species (ROS) in your culture to confirm oxidative stress.
* Action 3: If your cell line is known to have high DAAO activity, consider using a DAAO inhibitor, though this may not be feasible for bioproduction.
Toxicity from High L-Cysteine Concentration Concentrations of L-Cysteine greater than 2.5 mM have been shown to cause oxidative stress and cell cycle arrest, especially at low seeding densities.[6]
* Action 1: Titrate the concentration of this compound to determine the optimal range for your specific cell line and process. A dose-response study for Nrf2 induction showed efficacy between 0.1 to 1.6 mM for L-Cystine.[13]
* Action 2: Increase the initial cell seeding density. Higher cell densities can better counteract the oxidative stress induced by high cysteine concentrations.[6]

Issue 3: Inconsistent batch-to-batch performance and variability in product quality.

Possible CauseRecommended Action
Instability of Cysteine/Cystine The rapid oxidation of cysteine to cystine in the medium can lead to inconsistent availability of this crucial amino acid and fluctuations in the redox potential.[14] This can affect product quality, such as the formation of antibody charge variants.[4]
* Action 1: Prepare fresh media for each experiment or validate the stability of cysteine/cystine in your media under your storage conditions.
* Action 2: Monitor and control the redox potential of your culture online using a redox probe. This allows for proactive adjustments to maintain a consistent redox environment.
* Action 3: Consider using more stable cystine dipeptides to ensure a consistent supply.[7][8]

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of L-Cystine/Cysteine

ParameterConcentrationObserved EffectCell Type/System
Nrf2 Induction 0.1 - 1.6 mM (L-Cystine)Dose-dependent increase in Nrf2 protein.[13]HeLa, HEK293, AC16, MCF7
Optimal Nrf2 Induction 0.8 mM (L-Cystine)Most effective concentration for Nrf2 induction.[13]HeLa
Cell Growth Inhibition > 2.5 mM (L-Cysteine)Markedly reduced cell growth, especially at low seeding densities.[6]CHO cells
Biohydrogen Production < 500 mg/L (L-Cysteine)Enhanced cell growth and hydrogen production.[11]Enterobacterium Bacterium
Biohydrogen Production > 500 mg/L (L-Cysteine)Negative effect on cell growth and hydrogen production.[11]Enterobacterium Bacterium

Table 2: Reported Redox Potential (ORP) Values in Different Culture Contexts

ConditionORP RangeSignificanceReference
Biohydrogen Production with L-Cysteine -300 mV to -150 mVInfluenced by L-Cysteine concentration; lower ORP not always optimal for biomass.[11]Enterobacterium Culture
mAb Production Maintained above a certain thresholdPrevents reduction of antibody interchain disulfide bonds.[5]CHO cell culture

Experimental Protocols

Protocol 1: Measurement of Redox Potential (ORP) in Cell Culture Medium

This protocol describes the use of a combination Oxidation-Reduction Potential (ORP) electrode to measure the redox state of the cell culture medium.

Materials:

  • ORP combination electrode (e.g., Platinum sensor with Ag/AgCl reference)

  • pH/mV meter

  • Standard ORP solutions for validation (e.g., Quinhydrone solutions in pH 4.01 and pH 7.00 buffers)

  • Deionized water

  • Lint-free tissue

  • Beakers

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Electrode Preparation and Validation:

    • Remove the electrode from its storage solution.

    • Rinse the electrode with deionized water and gently blot dry with a lint-free tissue.

    • Prepare fresh ORP standard solutions. For a Quinhydrone test, saturate pH 4.01 and pH 7.00 buffers with Quinhydrone powder.

    • Connect the electrode to the mV meter and immerse it in the pH 7.00-Quinhydrone standard. The reading should be stable within a known range (e.g., +70 to +110 mV).

    • Rinse the electrode and immerse it in the pH 4.01-Quinhydrone standard. The reading should be stable and higher (e.g., +240 to +280 mV).[15] The difference between the two readings provides a functional check of the electrode.

  • Sample Measurement:

    • Aseptically obtain a sample of your cell culture medium. To avoid changes in redox potential due to air exposure, perform the measurement as quickly as possible. For online monitoring, a sterilizable ORP probe can be inserted into the bioreactor.[16]

    • Immerse the calibrated ORP electrode into the medium sample.

    • Allow the reading on the mV meter to stabilize. Gentle, consistent stirring may facilitate a stable reading but avoid introducing excessive oxygen.

    • Record the millivolt (mV) value.

  • Post-Measurement Care:

    • Thoroughly rinse the electrode with deionized water.

    • Return the electrode to its storage solution to keep the junction moist and functional.

Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a general workflow for using a fluorescent probe to measure intracellular ROS levels, which can indicate oxidative stress.

Materials:

  • CellROX™ Green Reagent or similar fluorescent ROS indicator

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

  • Positive and negative controls (e.g., cells treated with a known ROS inducer like H₂O₂ and untreated cells)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable format (e.g., multi-well plate).

    • Treat the cells with your experimental conditions (e.g., different concentrations of this compound). Include appropriate controls.

  • Staining with ROS Indicator:

    • Prepare the ROS indicator working solution in PBS or medium according to the manufacturer's instructions (e.g., a final concentration of 5 µM for CellROX™ Green).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the ROS indicator working solution to the cells and incubate under normal culture conditions (e.g., 37°C, 5% CO₂) for the recommended time (e.g., 30 minutes).

  • Cell Harvesting and Analysis (for Flow Cytometry):

    • Wash the cells once with PBS.

    • Detach the cells using a gentle method (e.g., trypsinization).

    • Centrifuge the cell suspension and resuspend the cell pellet in fresh PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate excitation and emission settings for the chosen probe.

  • Data Interpretation:

    • Compare the fluorescence intensity of the treated cells to the controls. An increase in fluorescence indicates a higher level of intracellular ROS.

Visualizations

Experimental_Workflow_ORP_Measurement cluster_prep 1. Preparation & Validation cluster_measure 2. Sample Measurement cluster_post 3. Post-Measurement P1 Rinse Electrode with DI Water P2 Prepare ORP Standards (e.g., Quinhydrone in pH buffers) P1->P2 P3 Immerse in Standard 1 (pH 7) Record mV P2->P3 P4 Immerse in Standard 2 (pH 4) Record mV P3->P4 P5 Verify Readings P4->P5 M1 Aseptically obtain culture medium sample P5->M1 Validated Electrode M2 Immerse validated ORP electrode M1->M2 M3 Allow reading to stabilize M2->M3 M4 Record ORP value (mV) M3->M4 C1 Rinse Electrode with DI Water M4->C1 C2 Return to Storage Solution C1->C2

Workflow for measuring the redox potential (ORP) of culture media.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from D-Cystine metabolism, Cysteine auto-oxidation) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Conformational Change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Keap1->Nrf2_cyto Dissociation Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome Targeting for sMaf sMaf Nrf2_nuc->sMaf Dimerizes with ARE Antioxidant Response Element (ARE) in DNA Nrf2_nuc->ARE Binds to sMaf->ARE Binds to TargetGenes Target Gene Transcription (e.g., GCLC, NQO1, HMOX1) ARE->TargetGenes Activates

Nrf2 signaling pathway activation by oxidative stress.

Troubleshooting_Logic cluster_precipitate Precipitate in Medium cluster_toxicity Poor Cell Health / Toxicity cluster_inconsistent Inconsistent Results Start Problem Observed in Culture P1 Is this compound concentration high? Start->P1 T1 Measure ROS levels Start->T1 I1 Are media prepared in advance? Start->I1 P_Sol1 Action: Lower concentration or use acidic stock solution. P1->P_Sol1 Yes P_Sol2 Action: Switch to soluble cystine dipeptide. P1->P_Sol2 Persistent T_HighROS ROS is high (Oxidative Stress) T1->T_HighROS T_Cause1 Is this compound used? T_HighROS->T_Cause1 T_Cause2 Is L-Cysteine > 2.5 mM? T_HighROS->T_Cause2 T_Sol1 Action: Switch to L-Cystine only. T_Cause1->T_Sol1 Yes T_Sol2 Action: Reduce concentration or increase seeding density. T_Cause2->T_Sol2 Yes I_Sol1 Action: Prepare fresh media or validate storage. I1->I_Sol1 Yes I_Sol2 Action: Monitor/control ORP online. I1->I_Sol2 For all batches

A logical workflow for troubleshooting common this compound issues.

References

Validation & Comparative

A Comparative Guide to the Accurate Quantification of DL-Cystine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of DL-Cystine, this guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques. Supported by experimental data, this document provides a comprehensive overview of methodologies to assist in selecting the most appropriate approach for your research needs.

The accurate determination of this compound, a disulfide-linked dimer of cysteine, is critical in various fields, from pharmaceutical quality control to clinical diagnostics. While HPLC stands as a widely adopted and validated technique, a clear understanding of its performance relative to other methods is essential for optimal analytical strategy. This guide delves into the specifics of a validated reversed-phase HPLC (RP-HPLC) method and contrasts it with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Spectrophotometric methods.

Performance Comparison: A Quantitative Overview

The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes key performance parameters for the quantification of this compound and related compounds using different techniques, based on available literature.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MSCapillary Electrophoresis (CE)Spectrophotometric Methods
Linearity (R²) > 0.99[1]> 0.99> 0.99Typically > 0.99
Limit of Detection (LOD) 0.004–1.258 µg/cm³[2]5 ng/mL[3][4]0.67 pmol[5]0.113 - 0.122 mg/L[6]
Limit of Quantification (LOQ) 0.011–5.272 µg/cm³[2]5 ng/mL[3][4]Not explicitly statedNot explicitly stated
Accuracy (Recovery) 93.3–109.4%[2]Within ±15% of nominalGood agreement with standard methods[5]Generally acceptable
Precision (RSD) < 4.57%[2]< 15%3.0%[5]Good
Analysis Time ~20-30 minutes per sample< 10 minutes per sample< 20 minutes per sample[7]Rapid
Specificity Good with appropriate derivatization and columnExcellentGoodProne to interference

Detailed Experimental Protocols

Validated Reversed-Phase HPLC Method with Pre-Column Derivatization

This method is a robust and widely used approach for the quantification of amino acids, including cystine. Pre-column derivatization is often necessary to enhance the detectability of cystine, which lacks a strong chromophore.

a. Sample Preparation and Derivatization (using o-Phthalaldehyde - OPA): A key challenge in cystine analysis is its poor fluorescence with OPA. To overcome this, a two-step procedure is employed: reduction of cystine to cysteine, followed by blocking the sulfhydryl group.[8]

  • Reduction: Reduce the sample containing cystine to cysteine using dithiothreitol (B142953) (DTT).

  • Alkylation: Block the resulting sulfhydryl groups with iodoacetic acid.[8]

  • Derivatization: The sample is then derivatized with OPA reagent. This can be automated in the HPLC autosampler just before injection.[5]

b. Chromatographic Conditions:

  • Column: Zorbax Eclipse-AAA column (5 μm, 150 × 4.6 mm)[5]

  • Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8[5]

  • Mobile Phase B: Acetonitrile (B52724)/Methanol/Water (45/45/10 v/v/v)[5]

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 338 nm or Fluorescence detector[1][5]

c. Method Validation Parameters:

  • Specificity: Confirmed by comparing retention times with a standard amino acid mixture.[5]

  • Linearity: Assessed over a concentration range of 20 to 500 pmol/μL, with a correlation coefficient (R²) > 0.99.[1][5]

  • Accuracy: Determined by comparing the measured concentration against a known true value.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for quantifying cystine, especially in complex biological matrices.

a. Sample Preparation:

  • For biological samples like plasma, prevent the auto-oxidation of cysteine to cystine by adding a thiol-alkylating agent such as N-Ethylmaleimide (NEM) immediately after collection.

  • Spike the sample with a stable isotope-labeled internal standard (e.g., D4-cystine) to ensure high accuracy and precision.[8]

  • Precipitate proteins using an organic solvent like ice-cold acetonitrile containing 0.1% formic acid.[8]

  • Centrifuge the sample and collect the supernatant for analysis.

b. LC-MS/MS Conditions:

  • LC System: Coupled to a tandem mass spectrometer.

  • Chromatography: Reversed-phase chromatography is typically used.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for cystine and the internal standard need to be optimized for the instrument used.[8]

c. Validation: The method should be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). A typical LLOQ for cystine in plasma can be as low as 5 ng/mL.[3][4]

Capillary Electrophoresis (CE)

CE is an alternative separation technique that offers high resolution and requires smaller sample volumes compared to HPLC.[5]

a. Derivatization: Similar to HPLC, pre-column derivatization with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) can be used to enhance the detection of amino acids.[5]

b. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A solution such as 40mM sodium tetraborate (B1243019) can be used.[5]

  • Applied Voltage: Separations are performed under high voltage (e.g., 15-30 kV).[5]

  • Detection: Spectrophotometric detection at a specific wavelength (e.g., 480 nm for NQS derivatives).[5]

c. Advantages and Disadvantages: CE offers high efficiency and low consumption of reagents. However, its sensitivity can be lower compared to HPLC with fluorescence detection or LC-MS/MS.[5]

Visualizing the HPLC Method Validation Workflow

To ensure the reliability and accuracy of the HPLC method for this compound quantification, a thorough validation process is imperative. The following diagram illustrates the logical workflow of the key validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation (Reduction & Derivatization) Chromatographic_Conditions Chromatographic Conditions (Column, Mobile Phase, etc.) Sample_Preparation->Chromatographic_Conditions Detection_Parameters Detection Parameters (Wavelength) Chromatographic_Conditions->Detection_Parameters Specificity Specificity Detection_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice of method for the accurate quantification of this compound should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • Validated RP-HPLC with pre-column derivatization remains a reliable and cost-effective method, suitable for routine analysis in quality control and research laboratories. Its performance is well-documented, with excellent linearity, accuracy, and precision.

  • LC-MS/MS is the gold standard for high-sensitivity and high-specificity analysis, particularly in complex biological matrices where interference is a major concern. The use of stable isotope-labeled internal standards further enhances its accuracy.

  • Capillary Electrophoresis presents a viable alternative with advantages in terms of sample volume and reagent consumption, making it suitable for applications where sample availability is limited.

  • Spectrophotometric methods , while simple and rapid, generally lack the specificity of chromatographic techniques and are more susceptible to interference from other compounds in the sample matrix.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select and implement the most appropriate method for the accurate and reliable quantification of this compound in their samples.

References

DL-Cystine vs. L-Cysteine: A Comparative Guide for Glutathione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification, and immune function. The availability of L-cysteine is the rate-limiting step in glutathione synthesis.[1][2] This guide provides a comprehensive comparison of two cysteine precursors, DL-Cystine and L-Cysteine, to inform the selection of the optimal compound for promoting glutathione synthesis in research and drug development.

Executive Summary

L-Cysteine is the direct precursor for glutathione synthesis. L-Cystine, the oxidized dimer of L-Cysteine, is the predominant form in the extracellular environment and is readily transported into cells, where it is reduced to L-Cysteine. This compound is a racemic mixture of D-Cystine and L-Cystine. While the L-isomer of cystine is effectively utilized for glutathione synthesis, the D-isomer is not a direct precursor. However, D-cysteine can indirectly contribute to the intracellular L-cysteine pool through a disulfide exchange reaction with extracellular L-cystine. Based on the metabolic pathways, L-Cysteine and L-Cystine are more direct and efficient precursors for glutathione synthesis than this compound on a molar basis.

Metabolic Pathways and Cellular Uptake

The efficacy of a cysteine precursor for glutathione synthesis is determined by its cellular uptake and subsequent conversion to L-Cysteine.

L-Cysteine:

  • Directly incorporated into the glutathione synthesis pathway.

  • Transported into cells via various amino acid transporters.

L-Cystine:

  • The primary form of cysteine in the extracellular space.

  • Actively transported into cells, most notably by the system x c ̅ antiporter, which exchanges extracellular cystine for intracellular glutamate.[3][4]

  • Once inside the cell, L-Cystine is rapidly reduced to two molecules of L-Cysteine.[3][4]

This compound:

  • A 1:1 mixture of D-Cystine and L-Cystine.

  • The L-Cystine component follows the same metabolic fate as pure L-Cystine.

  • The D-Cystine component is not directly utilized for glutathione synthesis.

  • D-cysteine, derived from D-cystine, can participate in a disulfide exchange reaction with extracellular L-Cystine, releasing L-Cysteine that can then be taken up by cells. This indirect mechanism suggests a lower efficiency compared to the direct utilization of L-Cystine.

The following diagram illustrates the metabolic pathways of L-Cysteine and L-Cystine leading to glutathione synthesis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LCystine L-Cystine xCT System xc- Antiporter LCystine->xCT Uptake LCysteine_ext L-Cysteine AAT Amino Acid Transporters LCysteine_ext->AAT Uptake LCysteine_int L-Cysteine Reduction Reduction (e.g., by Thioredoxin, GSH) GCL_GS γ-GCL & GS LCysteine_int->GCL_GS Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->GCL_GS GSH Glutathione (GSH) Reduction->LCysteine_int GCL_GS->GSH

Caption: Cellular uptake and metabolic pathway to glutathione.

Performance Comparison: Experimental Data

Direct comparative studies quantifying the efficiency of this compound versus L-Cysteine for glutathione synthesis are limited. However, studies comparing L-Cysteine with other precursors like N-acetyl-L-cysteine (NAC) provide valuable insights into the efficiency of cysteine delivery for glutathione synthesis.

One study on human erythrocytes demonstrated that L-cysteine is more efficient at increasing intracellular free sulfhydryl groups (a measure of cysteine and glutathione) compared to NAC.

Precursor (5 mM)Intracellular Free Sulfhydryl Groups (μmol/ml erythrocyte)
Control~1.8
L-Cysteine 3.37 ± 0.006
N-acetyl-L-cysteine (NAC)2.23 ± 0.08
Data adapted from a study on human erythrocytes.

This data suggests that direct supplementation with L-Cysteine leads to a more significant increase in the intracellular thiol pool compared to a pro-drug like NAC. While not a direct comparison with this compound, it highlights the efficiency of L-Cysteine as a direct precursor. The inclusion of the D-isomer in this compound, which is not directly utilized, would logically result in a lower efficiency for glutathione synthesis on a molar basis compared to pure L-Cysteine or L-Cystine.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: A relevant cell line for the research question (e.g., HepG2 for liver metabolism studies, primary neurons for neuroprotection studies).

  • Culture Medium: Standard culture medium appropriate for the cell line, ensuring it is cysteine/cystine-free for baseline measurements and controlled supplementation.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for high-throughput assays). After reaching a desired confluency (e.g., 70-80%), the standard medium is replaced with a cysteine/cystine-free medium for a defined period (e.g., 24 hours) to deplete intracellular glutathione stores. Subsequently, cells are treated with varying concentrations of this compound or L-Cysteine for a specified time (e.g., 24 hours).

2. Measurement of Intracellular Glutathione

Several methods can be employed to quantify intracellular glutathione levels. A common and reliable method is the use of a commercially available luminescent or fluorescent assay kit.

Example Protocol using a Luminescent Assay:

  • Cell Lysis: After the treatment period, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis reagent provided in the assay kit is added to each well to lyse the cells and release intracellular contents.

  • GSH Detection: A reagent containing a pro-luciferin substrate that is converted to luciferin (B1168401) in the presence of GSH is added to the cell lysate.

  • Luminescence Measurement: The luminescence, which is directly proportional to the amount of GSH, is measured using a luminometer.

  • Normalization: The luminescence values are normalized to the protein concentration in each well to account for variations in cell number.

The following diagram outlines a general experimental workflow for comparing the effects of this compound and L-Cysteine on cellular glutathione levels.

cluster_workflow Experimental Workflow Start Seed Cells Depletion Deplete GSH (Cysteine/Cystine-free medium) Start->Depletion Treatment Treat with This compound or L-Cysteine Depletion->Treatment Lysis Cell Lysis Treatment->Lysis Assay Glutathione Assay (Luminescent/Fluorescent) Lysis->Assay Analysis Data Analysis (Normalize to protein) Assay->Analysis End Compare Efficacy Analysis->End

Caption: Workflow for comparing cysteine precursors.

Conclusion and Recommendation

Based on the established metabolic pathways, L-Cysteine and L-Cystine are superior to this compound for promoting glutathione synthesis in a research or therapeutic context. L-Cysteine is the direct precursor, while L-Cystine is efficiently taken up by cells and converted to L-Cysteine. The presence of the D-isomer in this compound, which is not directly utilized for glutathione synthesis, reduces its molar efficiency.

For experimental design, it is crucial to consider the specific cellular transport mechanisms and the potential confounding effects of the D-isomer when using this compound. For applications requiring precise and efficient delivery of a cysteine precursor for glutathione synthesis, L-Cysteine or L-Cystine are the recommended choices. Further direct comparative studies are warranted to quantify the precise difference in efficacy between this compound and L-Cystine in various cell types.

References

A Comparative Analysis of DL-Cystine and N-acetylcysteine as Antioxidant Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Cystine and N-acetylcysteine (NAC) as antioxidant supplements. It delves into their mechanisms of action, supported by experimental data, and offers detailed protocols for key analytical methods.

Introduction

Both this compound and N-acetylcysteine (NAC) are sulfur-containing compounds that serve as precursors to L-cysteine, a critical amino acid for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells.[1] Their roles in mitigating oxidative stress are primarily attributed to their ability to replenish intracellular GSH levels and influence cellular redox signaling pathways.[2][3] This guide offers a comparative analysis of their efficacy and mechanisms as antioxidant supplements.

Mechanisms of Antioxidant Action

The primary antioxidant function of both this compound and NAC is to provide L-cysteine for the synthesis of glutathione.[1] GSH plays a pivotal role in detoxifying reactive oxygen species (ROS) and reactive nitrogen species (RNS), regenerating other antioxidants like vitamins C and E, and maintaining the cellular redox environment.

N-acetylcysteine (NAC): NAC is a more stable form of L-cysteine and is readily absorbed. Once inside the cell, it is deacetylated to form L-cysteine. Beyond its role as a GSH precursor, NAC has been shown to possess direct radical scavenging properties, although its reactivity with major ROS is relatively slow compared to enzymatic antioxidants.[4] It can also reduce disulfide bonds in proteins.[4]

This compound: this compound is a racemic mixture of the D- and L-isomers of cystine, the oxidized dimer of cysteine. For antioxidant purposes, the L-isomer is the biologically active form. L-Cystine is transported into the cell and reduced to two molecules of L-cysteine, thereby directly increasing the intracellular cysteine pool for GSH synthesis.

A key distinction in their bioavailability for GSH synthesis lies in their cellular uptake and subsequent metabolism. One study found that L-cysteine crosses erythrocyte membranes more efficiently than NAC, suggesting it may be a better immediate precursor for GSH synthesis in those cells.[3]

Signaling Pathway Activation: The Nrf2-ARE Pathway

A critical mechanism through which both L-Cystine and NAC exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, specific cysteine residues in Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.

Both L-Cystine and NAC have been shown to induce the nuclear translocation of Nrf2 and upregulate the expression of Nrf2-dependent genes, such as those involved in glutathione synthesis.[5][6][7][8] This indicates that their antioxidant effects are not solely dependent on providing the raw material for GSH synthesis but also on actively upregulating the cellular antioxidant defense system.

Figure 1: Nrf2 Signaling Pathway Activation by this compound and NAC.

Quantitative Data Comparison

Direct comparative studies measuring the in vitro antioxidant capacity (e.g., DPPH or ABTS radical scavenging activity) of this compound and NAC in the same experimental setup are limited. The IC50 values (the concentration required to scavenge 50% of the radicals) can vary significantly between studies due to different experimental conditions. However, data on their efficacy as glutathione precursors in a cellular context provides a more biologically relevant comparison.

One study directly compared the ability of L-cysteine and NAC to replenish intracellular free sulfhydryl groups in human erythrocytes. The results indicated that L-cysteine was more efficient in this regard.[3]

ParameterL-Cysteine (from this compound)N-acetylcysteine (NAC)Reference
Intracellular Free Sulfhydryl Group Replenishment More efficientLess efficient[3]
Mechanism Direct precursorPro-drug requiring deacetylation[3]

Note: this compound is a source of L-Cysteine. The data presented for L-Cysteine is therefore relevant to the antioxidant potential of this compound. It is important to note that the bioavailability and metabolic fate of the D-isomer of cystine are not as well-characterized in the context of antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare stock solutions of this compound, NAC, and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the antioxidant solution at various concentrations.

    • Add a fixed volume of the DPPH solution to each well.

    • For the control, add the solvent without the antioxidant to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Antioxidant Solutions Prep_DPPH->Mix Prep_Samples Prepare Antioxidant Dilutions (this compound, NAC) Prep_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Figure 2: DPPH Assay Experimental Workflow.
Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular system, providing a more biologically relevant assessment.

Methodology:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black plate with a clear bottom and grow to confluency.

  • Loading with Fluorescent Probe:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

  • Treatment with Antioxidants:

    • Remove the probe solution and treat the cells with various concentrations of this compound and NAC for a defined period.

  • Induction of Oxidative Stress:

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • Calculation:

    • The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to the control (cells treated only with the pro-oxidant). The results can be expressed as a percentage of inhibition or as an IC50 value.

CAA_Assay_Workflow cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow Seed_Cells Seed Cells in 96-well Plate Load_Probe Load Cells with Fluorescent Probe (DCFH-DA) Seed_Cells->Load_Probe Treat_Antioxidants Treat with this compound or NAC Load_Probe->Treat_Antioxidants Induce_Stress Induce Oxidative Stress (e.g., AAPH) Treat_Antioxidants->Induce_Stress Measure_Fluorescence Measure Fluorescence Over Time Induce_Stress->Measure_Fluorescence Calculate_Activity Calculate Antioxidant Activity Measure_Fluorescence->Calculate_Activity

Figure 3: Cellular Antioxidant Activity Assay Workflow.

Conclusion

Both this compound and N-acetylcysteine are effective antioxidant supplements that function primarily by providing L-cysteine for the synthesis of glutathione and by activating the Nrf2 signaling pathway. While NAC is a more stable and commonly used supplement, evidence suggests that L-cysteine, the active component of this compound, may be more readily utilized for glutathione synthesis in certain cell types.[3] The choice between these two supplements may depend on the specific application, desired bioavailability, and the cellular context of the research. Further direct comparative studies are warranted to fully elucidate the relative potencies of this compound and NAC in various in vitro and in vivo models of oxidative stress.

References

A Comparative Analysis of DL-Cystine and Other Thiol-Containing Compounds in Cellular Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of DL-Cystine against other prominent thiol-containing compounds, namely N-acetylcysteine (NAC), L-Cysteine, and Glutathione (B108866) (GSH). This analysis is supported by a review of experimental data and detailed methodologies for key evaluative assays.

Thiol-containing compounds are crucial for maintaining cellular redox homeostasis and protecting against oxidative stress. Their efficacy is determined by factors such as their antioxidant capacity, bioavailability, and their ability to modulate cellular signaling pathways. This guide delves into a comparative analysis of these key performance indicators.

Quantitative Comparison of Thiol Compound Efficacy

The following tables summarize key quantitative data gathered from various studies, offering a comparative overview of the antioxidant capacity and cellular uptake of this compound and its counterparts. It is important to note that direct comparative studies for all parameters are limited, and data may be collated from different experimental contexts.

Table 1: Comparison of Antioxidant Capacity (Trolox Equivalent Antioxidant Capacity - TEAC)

CompoundTEAC Value (CUPRAC method)TEAC Value (ABTS method)Notes
Glutathione (GSH)0.57[1]1.51[1]The difference in TEAC values highlights the influence of the assay methodology on antioxidant capacity measurement.
N-acetylcysteine (NAC)Data not consistently available in direct comparisonData variable depending on studyNAC's antioxidant effect is often attributed to its role as a precursor to cysteine and subsequent GSH synthesis.[2]
L-CysteineData not consistently available in direct comparisonData variable depending on studyL-Cysteine's free thiol group contributes directly to its antioxidant activity.[3]
This compoundData not consistently available in direct comparisonData not consistently available in direct comparisonAs the disulfide form, its antioxidant activity is indirect, relying on its reduction to cysteine.[4]

Table 2: Cellular Uptake and Bioavailability

CompoundCellular Uptake MechanismBioavailability Notes
N-acetylcysteine (NAC)Transported into cells, where it is deacetylated to form L-cysteine.[5]Oral bioavailability is relatively low (around 4-10%) due to first-pass metabolism.
L-CysteineTransported into cells via amino acid transport systems.Cysteine is more efficiently transported across erythrocyte membranes compared to NAC.[6]
This compound / L-CystineUptake is often preceded by extracellular reduction to cysteine or via specific cystine transporters.[7][8]Its uptake and utilization are linked to its conversion to cysteine.[7]
Glutathione (GSH)Generally poor cellular uptake due to its size and charge.Oral bioavailability is very low as it is degraded by enzymes in the gastrointestinal tract. Prodrugs are being developed to improve this.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of thiol-containing compounds. Below are outlines of key experimental protocols.

Determination of Total Antioxidant Capacity (TAC)

Several methods are employed to determine the total antioxidant capacity of thiol compounds. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are common.

ABTS Assay Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution.

    • Generate the ABTS radical cation (ABTS•+) by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.

    • Incubate the mixture for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage inhibition of absorbance is calculated relative to a control (without antioxidant).

    • A standard curve is typically generated using a known antioxidant like Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][12]

Quantification of Cellular Thiols by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying intracellular thiol levels.

Protocol Outline:

  • Sample Preparation (Cell Lysates):

    • Harvest and wash cells.

    • Lyse the cells and precipitate proteins using an acid like trichloroacetic acid.

    • Centrifuge to collect the supernatant containing low-molecular-weight thiols.

  • Derivatization:

    • React the thiol-containing supernatant with a derivatizing agent to form a stable, detectable adduct. Common agents include 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or fluorescent probes like SBD-F (ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate).[13][14]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Separate the thiol adducts using an appropriate mobile phase gradient.

    • Detect the adducts using a UV-Vis or fluorescence detector.

  • Quantification:

    • Quantify the thiol concentrations by comparing the peak areas to those of known standards.[4][13][14][15]

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of a key antioxidant enzyme that utilizes glutathione.

Protocol Outline:

  • Principle: GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR). GPx reduces a substrate (e.g., cumene (B47948) hydroperoxide), converting reduced glutathione (GSH) to its oxidized form (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored spectrophotometrically at 340 nm.[16][17][18][19][20]

  • Reagent Preparation: Prepare a reaction mixture containing buffer, NADPH, glutathione reductase, and reduced glutathione.

  • Assay Procedure:

    • Add the sample (e.g., cell lysate) to the reaction mixture.

    • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

    • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.

Nrf2 Activation Assay

The activation of the transcription factor Nrf2 is a key indicator of the cellular antioxidant response.

Protocol Outline:

  • Principle: This assay typically utilizes a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds. Activation of Nrf2 leads to the expression of the reporter gene.

  • Cell Culture and Treatment:

    • Use a cell line stably transfected with an ARE-reporter construct.

    • Treat the cells with the thiol compound of interest for a specified period.

  • Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: An increase in reporter activity indicates activation of the Nrf2 pathway.[21][22][23]

Signaling Pathways and Mechanisms of Action

Thiol-containing compounds exert their effects through various cellular signaling pathways. NAC, in particular, has been extensively studied for its role in modulating inflammatory and antioxidant pathways.

Glutathione Synthesis Pathway

All three compounds—this compound, L-Cysteine, and NAC—contribute to the synthesis of glutathione, a primary endogenous antioxidant. L-Cysteine is the rate-limiting substrate for GSH synthesis. NAC acts as a prodrug, delivering L-Cysteine to the cell. This compound, being the oxidized dimer of cysteine, can be reduced to provide two molecules of L-cysteine.

Caption: Overview of the glutathione synthesis pathway.

N-acetylcysteine (NAC) and Cellular Signaling

NAC is known to influence key signaling pathways involved in inflammation and the antioxidant response, primarily through its ability to replenish intracellular GSH levels and directly scavenge reactive oxygen species (ROS).

NAC Signaling Pathways NAC NAC ROS Reactive Oxygen Species (ROS) NAC->ROS Scavenges GSH Increased GSH NAC->GSH NFkB NF-κB NAC->NFkB Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes ROS->NFkB Activates GSH->ROS Reduces Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx) ARE->Antioxidant_Enzymes Transcription Pro-inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory_Cytokines Transcription

Caption: Key signaling pathways modulated by NAC.

Conclusion

The evaluation of this compound in comparison to other thiol-containing compounds reveals distinct profiles in terms of their mechanisms of action and efficacy. While L-Cysteine offers a direct source of the critical thiol group and NAC serves as a stable and effective precursor, this compound's role is primarily as a reservoir for cysteine upon reduction. Glutathione, despite being a potent intracellular antioxidant, is limited by poor bioavailability.

The choice of the most suitable thiol compound for a specific research or therapeutic application will depend on the desired outcome, the target cellular environment, and the preferred route of administration. The experimental protocols and comparative data presented in this guide provide a foundational framework for making informed decisions in the selection and evaluation of these critical cellular protectants.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for DL-Cystine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of DL-Cystine, the disulfide-linked dimer of cysteine, is crucial in various fields, from monitoring inborn errors of metabolism like cystinuria to ensuring the quality of pharmaceutical and food products. A variety of analytical techniques are available for this purpose, each with its own set of strengths and limitations. This guide provides a comparative overview of common analytical methods for this compound measurement, supported by performance data from various validation studies.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical techniques for the quantification of cystine. This data has been compiled from multiple studies to provide a comparative perspective.

Analytical TechniqueLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
LC-MS/MS 5 - 5000 ng/mL[1][2]0.02 - 0.05 mg/L[3]0.05 - 0.11 mg/L[3]95.6 - 100.2%[3]< 4.0%[3]
HPLC with Derivatization 10 - 90 µg/mlNot consistently reportedNot consistently reported101.16 - 101.96%< 2%
Capillary Electrophoresis (CE) Four orders of magnitude[4]5.8 x 10⁻⁸ mol/L[4]1.3 - 5.4 µM[5]95 - 99%[5]1.8 - 5.0%[5]
Spectrophotometry 0.20 - 6.00 mg/L[6]0.113 - 0.122 mg/L[6]Not consistently reportedGoodGood

Experimental Workflows and Methodologies

A generalized workflow for the cross-validation of different analytical techniques for this compound measurement is depicted below. This process ensures the reliability and comparability of results obtained from different methods.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation cluster_comparison Data Comparison & Reporting Sample This compound Standard/Sample StockSolution Prepare Stock Solution Sample->StockSolution SpikedSamples Prepare Spiked Samples & Blanks StockSolution->SpikedSamples LCMS LC-MS/MS Analysis SpikedSamples->LCMS HPLC HPLC Analysis SpikedSamples->HPLC CE Capillary Electrophoresis SpikedSamples->CE Spectro Spectrophotometry SpikedSamples->Spectro Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision (Repeatability & Intermediate) LCMS->Precision LOD_LOQ LOD & LOQ LCMS->LOD_LOQ HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->LOD_LOQ Compare Compare Performance Metrics Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Report Generate Comparison Report Compare->Report

Cross-validation workflow for this compound analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, often considered the gold standard.[7]

a. Sample Preparation (for Plasma)

  • Reduction and Alkylation: To measure total cystine (cysteine + cystine), samples are first treated with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to convert cystine to cysteine.[8] This is followed by alkylation with a reagent such as N-Ethylmaleimide (NEM) or iodoacetamide (B48618) to form a stable derivative.[7][8]

  • Internal Standard: A stable isotope-labeled internal standard, such as this compound-d4, is added to the sample to account for matrix effects and variations in sample processing.

  • Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol, often containing formic acid to aid precipitation.[7][8]

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte and internal standard is transferred for analysis.

b. Chromatographic Conditions

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.[8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

c. Mass Spectrometric Conditions

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC with UV or fluorescence detection is a widely used technique for amino acid analysis. Since cystine lacks a strong chromophore, derivatization is necessary.

a. Sample Preparation

  • Hydrolysis (if in protein): For protein-bound cystine, acid hydrolysis is performed to release the amino acid.

  • Derivatization: The sample is reacted with a derivatizing agent to attach a UV-absorbing or fluorescent tag to the amino acid. A common agent is Dansyl Chloride.

  • Extraction: The derivatized amino acid is extracted into an organic solvent.

b. Chromatographic Conditions

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile is common.

  • Detection: UV or fluorescence detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 222 nm for Dansyl Chloride derivatives).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires very small sample volumes.

a. Sample Preparation

  • Sample dilution in the background electrolyte (BGE) is often sufficient. For complex matrices like plasma, protein removal through ultrafiltration may be necessary.[5]

  • Derivatization with agents like N-ethylmaleimide can be used for UV detection of thiols.[5]

b. Electrophoretic Conditions

  • Capillary: A fused-silica capillary.[5]

  • Background Electrolyte (BGE): The choice of BGE depends on the detection method. For example, a phosphate (B84403) buffer at a specific pH is often used.[5]

  • Voltage: A high voltage (e.g., 25 kV) is applied across the capillary to effect separation.[5]

  • Detection: UV detection at a low wavelength (e.g., 200 nm) or electrochemical detection can be employed.[4][5]

Spectrophotometry

Spectrophotometric methods are generally simpler and more accessible but may be less specific than chromatographic techniques.

a. Sample Preparation

  • Minimal sample preparation is often required. For complex samples, a protein precipitation step may be necessary.

b. Assay Principle

  • These methods are typically based on a color-forming reaction. For instance, the reaction of the sulfhydryl group of cysteine (after reduction of cystine) with a specific reagent leads to a colored product whose absorbance can be measured.[6]

  • Another approach involves the reaction of cysteine with a colored reagent, causing a decrease in absorbance that is proportional to the cysteine concentration.[6]

c. Measurement

  • The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared with known concentrations of this compound.

References

A Researcher's Guide to Comparing the Bioavailability of DL-Cystine from Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the validity and reproducibility of experimental results. DL-Cystine, a racemic mixture of the D- and L-isomers of the amino acid cystine, is utilized in various research applications. However, the bioavailability of this compound can vary between different commercial sources, potentially impacting experimental outcomes. This guide provides a framework for comparing the bioavailability of this compound from various suppliers, supported by detailed experimental protocols and data presentation formats.

Factors Influencing this compound Bioavailability

The bioavailability of orally administered this compound is influenced by several factors that can differ between commercial preparations. These include:

  • Purity and Impurities: The presence of impurities can interfere with absorption and metabolic processes.

  • Isomeric Ratio: this compound is a mixture of D- and L-cystine. The D-isomer is generally less bioavailable than the L-isomer, as animal tissues primarily utilize L-amino acids. The exact ratio of these isomers can vary.

  • Physical Properties: Particle size and crystal structure can affect the dissolution rate of the compound, which is a prerequisite for absorption.

  • Formulation: The presence of excipients or other formulation agents can either enhance or hinder absorption.

Given these potential variabilities, a systematic evaluation of this compound from different sources is crucial for applications where its bioavailability is a critical parameter.

Experimental Protocols for Comparative Bioavailability Assessment

To objectively compare the bioavailability of this compound from different commercial sources, a combination of in vitro and in vivo studies is recommended. Below are detailed protocols for a hypothetical comparison of this compound from three different commercial suppliers: "Source A," "Source B," and "Source C."

In Vitro Dissolution Study

This study assesses the rate and extent to which this compound from different sources dissolves in a simulated physiological fluid.

Methodology:

  • Preparation of Dissolution Medium: Prepare a simulated gastric fluid (SGF) with a pH of 1.2 and a simulated intestinal fluid (SIF) with a pH of 6.8.

  • Apparatus: Utilize a USP Dissolution Apparatus 2 (paddle apparatus).

  • Procedure: a. Place a standardized amount of this compound from each source into separate dissolution vessels containing either SGF or SIF. b. Maintain the temperature at 37°C and the paddle speed at 50 rpm. c. Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes). d. Analyze the concentration of dissolved cystine in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Plot the percentage of dissolved this compound against time for each source to generate dissolution profiles.

In Vivo Pharmacokinetic Study in a Rodent Model

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model, providing key bioavailability metrics.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.

  • Dosing: Administer a single oral dose of this compound from each source (e.g., 100 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Quantify the concentration of L-Cystine and any relevant metabolites in the plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

Data Presentation for Easy Comparison

Summarizing the quantitative data in a structured table is essential for a clear comparison of the bioavailability of this compound from different commercial sources.

Table 1: Comparative Dissolution and Pharmacokinetic Data for this compound from Different Commercial Sources

ParameterSource ASource BSource C
In Vitro Dissolution
% Dissolved in SGF (60 min)
% Dissolved in SIF (120 min)
In Vivo Pharmacokinetics
Cmax (µg/mL)
Tmax (hr)
AUC (0-24h) (µghr/mL)
Relative Bioavailability (%)

*Relative bioavailability is calculated with respect to a reference standard or one of the tested sources.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_invitro In Vitro Dissolution Study cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Comparison dissolution Dissolution Testing (SGF & SIF) analysis_dissolution HPLC/UV-Vis Analysis dissolution->analysis_dissolution data_table Comparative Data Table analysis_dissolution->data_table dosing Oral Dosing in Rats sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep analysis_pk LC-MS/MS Analysis plasma_prep->analysis_pk pk_params Pharmacokinetic Parameter Calculation analysis_pk->pk_params pk_params->data_table metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Tissues dl_cystine This compound (Oral) dissolution Dissolution dl_cystine->dissolution absorption Absorption dissolution->absorption d_cystine D-Cystine absorption->d_cystine l_cystine L-Cystine absorption->l_cystine d_cysteine D-Cysteine d_cystine->d_cysteine Reduction l_cysteine L-Cysteine l_cystine->l_cysteine Reduction d_cysteine->l_cysteine Conversion (limited) metabolites Metabolites (e.g., Taurine, Pyruvate) l_cysteine->metabolites protein_synthesis Protein Synthesis l_cysteine->protein_synthesis glutathione Glutathione Synthesis l_cysteine->glutathione excretion Excretion metabolites->excretion

A Head-to-Head Comparison: DL-Cystine and L-Methionine in Supporting Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of essential and semi-essential amino acids in cell culture is paramount for robust and reproducible results. This guide provides a comprehensive comparison of DL-Cystine and L-Methionine, two critical sulfur-containing amino acids, in their capacity to support cell proliferation, with a focus on their metabolic interplay and impact on cellular signaling.

While both this compound and L-Methionine are crucial for cell growth, they fulfill distinct yet interconnected roles. L-Methionine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in the culture medium.[1] this compound, the oxidized, more stable form of L-Cysteine, is considered semi-essential.[1] Cells can synthesize L-Cysteine from L-Methionine through the transsulfuration pathway.[1][2] However, under conditions of rapid proliferation, such as in cancer cell lines, the demand for L-Cysteine often outstrips the capacity of this pathway, rendering exogenous supplementation necessary.[3]

Metabolic Interdependence and Cellular Fate

The metabolic relationship between L-Methionine and L-Cysteine is central to their function in supporting cell proliferation. L-Methionine serves as the precursor for S-adenosylmethionine (SAM), a universal methyl donor for crucial methylation reactions of DNA, RNA, and proteins.[2] The resulting S-adenosylhomocysteine (SAH) is converted to homocysteine, which can either be remethyled back to L-Methionine or enter the transsulfuration pathway to produce L-Cysteine.[2][3]

L-Cysteine, derived from either extracellular cystine uptake and reduction or from L-Methionine, is a building block for proteins and a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[4][5] GSH plays a pivotal role in protecting cells from oxidative stress, a common byproduct of rapid metabolism in proliferating cells.[4]

L_Methionine L-Methionine (Essential Amino Acid) SAM S-adenosylmethionine (SAM) (Methyl Donor) L_Methionine->SAM Activation SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L_Methionine Remethylation L_Cysteine L-Cysteine (Semi-Essential Amino Acid) Homocysteine->L_Cysteine Transsulfuration Pathway DL_Cystine This compound (Extracellular) DL_Cystine->L_Cysteine Uptake & Reduction Protein Protein Synthesis L_Cysteine->Protein GSH Glutathione (GSH) (Antioxidant) L_Cysteine->GSH

Figure 1. Metabolic relationship between L-Methionine and this compound.

Impact on Cell Proliferation: A Tale of Two Depletion Scenarios

Direct head-to-head supplementation studies are not prevalent in the literature. However, depletion studies, where cells are cultured in media lacking either L-Methionine or L-Cystine, provide significant insights into their distinct contributions to cell proliferation.

Experimental ConditionKey Observations on Cell ProliferationAssociated Cell Death Mechanism
L-Methionine Depletion Cell cycle arrest.[2]Apoptosis.[3]
L-Cystine Depletion Inhibition of cell proliferation, often more pronounced than methionine depletion in certain cancer cell lines.[3]Ferroptosis, due to severe glutathione depletion and increased lipid peroxidation.[3]

These findings underscore that while both are indispensable, their absence triggers different cellular stress responses and death pathways. The profound decrease in total glutathione levels (up to 95%) upon cysteine depletion highlights its critical role in mitigating oxidative stress, a key factor for sustained proliferation.[3] Methionine depletion, while also impacting glutathione levels (a decrease of around 42%), primarily leads to cell cycle arrest, likely due to insufficient SAM for methylation events essential for cell cycle progression.[2][3]

Signaling Pathways in Response to Amino Acid Stress

The depletion of either L-Methionine or L-Cystine activates the Integrated Stress Response (ISR), a key signaling network for cellular adaptation. A central player in this pathway is the activating transcription factor 4 (ATF4).

  • ATF4 Activation: Both L-methionine and L-cysteine depletion lead to the induction of ATF4.[3] ATF4 upregulates genes involved in amino acid synthesis and transport to restore homeostasis. However, under severe or prolonged stress, ATF4 can also promote apoptosis.

  • NRF2 Antioxidant Response: The depletion of these sulfur-containing amino acids also activates the NRF2 antioxidant pathway, a cellular defense mechanism against oxidative stress.[3]

cluster_stress Amino Acid Depletion cluster_response Cellular Response Met_Dep L-Methionine Depletion ATF4 ATF4 Activation (Integrated Stress Response) Met_Dep->ATF4 NRF2 NRF2 Activation (Antioxidant Response) Met_Dep->NRF2 Cys_Dep This compound Depletion Cys_Dep->ATF4 Cys_Dep->NRF2 Ferroptosis Ferroptosis Cys_Dep->Ferroptosis Severe GSH Depletion Apoptosis Apoptosis ATF4->Apoptosis

Figure 2. Signaling responses to amino acid depletion.

Experimental Protocols

Cell Proliferation Assays

A common method to assess the impact of this compound and L-Methionine on cell growth is through proliferation assays.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to attach for 4-24 hours in complete medium.

2. Treatment:

  • Replace the medium with experimental media:

    • Control (complete medium)

    • L-Methionine-free medium

    • This compound-free medium

    • Medium supplemented with varying concentrations of L-Methionine or this compound.

3. Incubation:

  • Incubate cells for 24, 48, and 72 hours.

4. Quantification:

  • MTS/MTS Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[6] Measure absorbance at 490nm (MTS) or 570nm (MTT after solubilization).[6] The absorbance is proportional to the number of viable cells.

  • Hoechst Staining: Add Hoechst 33342 dye to stain DNA.[3] Measure fluorescence (excitation ~350nm, emission ~461nm) to quantify cell number.[3]

Start Plate Cells in 96-well Plate Attach Allow Attachment (4-24h) Start->Attach Treatment Replace with Experimental Media (e.g., Cys/Met-free) Attach->Treatment Incubate Incubate (24-72h) Treatment->Incubate Assay Add Proliferation Reagent (e.g., MTS, Hoechst) Incubate->Assay Measure Incubate & Measure (Absorbance/Fluorescence) Assay->Measure End Analyze Data Measure->End

Figure 3. General workflow for a cell proliferation assay.

Conclusion

  • L-Methionine is an essential amino acid that is not only a protein building block but also a critical source of methyl groups for vital cellular processes. Its depletion primarily leads to cell cycle arrest and apoptosis.

  • This compound serves as the primary source of L-Cysteine, which is crucial for protein synthesis and, most critically, for the production of the antioxidant glutathione. Its absence triggers a catastrophic depletion of glutathione, leading to cell death via ferroptosis.

For researchers optimizing cell culture media, it is crucial to recognize that while L-Cysteine can be synthesized from L-Methionine, this endogenous production is often insufficient for rapidly dividing cells. Therefore, adequate supplementation with both L-Methionine and a source of L-Cysteine (like this compound) is essential to support maximal cell proliferation and maintain cellular health. The choice of supplementation levels may also depend on the specific metabolic characteristics of the cell line being used, particularly in the context of cancer research where metabolic reprogramming is common.

References

Performance of DL-Cystine as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive evaluation of DL-Cystine as an internal standard, particularly its deuterated forms, for the analysis of cysteine and cystine. We compare its performance with other commonly used internal standards, supported by a review of published experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Role of Internal Standards

Internal standards (IS) are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for matrix effects and other sources of analytical variability.[2] Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard for quantitative analysis.[3]

This compound as a Stable Isotope-Labeled Internal Standard

This compound, particularly in its deuterated forms (e.g., this compound-d4), serves as a valuable SIL internal standard for the quantification of endogenous cystine and its precursor, cysteine. The presence of deuterium (B1214612) atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chromatographic behavior and ionization efficiency.[3]

Comparative Performance Analysis

While direct head-to-head experimental comparisons of all available internal standards for cystine analysis in a single study are limited, a review of published data allows for a comparative assessment of their performance. The following table summarizes the performance characteristics of deuterated cystine (as a proxy for this compound performance), a ¹³C-labeled cysteine derivative, and a structural analog.

Table 1: Comparative Performance of Internal Standards for Cysteine/Cystine Analysis

Internal Standard TypeAnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Key AdvantagesPotential Considerations
Deuterated (d4-Cystine) Cystine> 0.999[2]95.2 - 105.3[2]Intra-day: < 6.2, Inter-day: 3.8 - 5.0[2]Good co-elution with analyte, effectively compensates for matrix effects.[2]Potential for isotopic (H/D) exchange, minor chromatographic shifts.[2]
¹³C-Labeled ([¹³C₂]-CM-Cys) Cysteine (derivatized)-97 ± 2Within-day: 2.1, Week-to-week: 8.0[2]High chemical stability, less prone to isotopic exchange than deuterated standards.[2]Higher cost of synthesis.[3]
Structural Analog (MPG) Cysteine---Cost-effective.[2]Differences in physicochemical properties can lead to variations in extraction recovery and ionization efficiency.[2]

Data compiled from multiple sources as cited. MPG: N-(2-mercaptopropionyl)-glycine.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of methodologies that have successfully employed deuterated and ¹³C-labeled internal standards for cystine and cysteine quantification.

Method 1: Quantification of Cystine in White Blood Cells using d4-Cystine

This method utilizes a high-resolution accurate mass (HRAM) LC/MS approach for the precise quantification of cystine.

  • Sample Preparation: White blood cell lysates are spiked with d4-cystine as the internal standard. Proteins are then precipitated using ice-cold acetonitrile.[2][4]

  • Chromatography: Separation is achieved using a suitable reversed-phase column.[2]

  • Mass Spectrometry: Detection is performed using a Q-TOF mass spectrometer, monitoring the exact masses of cystine and d4-cystine.[2][4]

Method 2: Analysis of Cysteine and Cystine in Human Plasma using [¹³C₂]-labeled Standards

This protocol employs a rapid liquid chromatography-fourier-transform mass spectrometry (LC-FTMS) method.

  • Sample Preparation: To prevent the oxidation of cysteine to cystine, plasma samples are treated with iodoacetic acid for derivatization.[2] [¹³C₂]-CM-Cys (for cysteine) and [¹³C₂]-CySS (for cystine) are added as internal standards, followed by protein precipitation.[2]

  • Chromatography: A rapid chromatographic separation is performed.[2]

  • Mass Spectrometry: An LTQ-FT mass spectrometer is used for detection, leveraging high mass accuracy for quantification.[2]

Visualizing Key Processes

To better understand the context of cysteine analysis and the experimental procedures, the following diagrams illustrate the relevant biochemical pathway and a typical analytical workflow.

G cluster_pathway Transsulfuration Pathway Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Taurine Taurine Cysteine->Taurine

Figure 1. Simplified diagram of the transsulfuration pathway for cysteine synthesis.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with This compound IS Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Spike->Preparation LC LC Separation (Reversed-Phase) Preparation->LC MS Mass Spectrometry (e.g., Q-TOF, Triple Quadrupole) LC->MS Data Data Analysis (Peak Integration, Ratio Calculation) MS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Figure 2. A typical experimental workflow for cystine quantification using an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is a robust strategy for the accurate and precise quantification of cystine in complex biological matrices. Deuterated standards like this compound offer a cost-effective and reliable option, demonstrating excellent linearity, accuracy, and precision in published methods.[2][3] While they are generally reliable, the potential for H/D exchange and slight chromatographic shifts should be assessed during method development.[2] For applications requiring the highest level of stability, and where the budget allows, ¹³C-labeled standards represent a superior, albeit more expensive, alternative due to their reduced risk of isotopic exchange.[2][3] The choice of internal standard should ultimately be guided by the specific requirements of the assay, including the desired level of accuracy and precision, and validated to ensure fitness for purpose.

References

Side-by-side comparison of the effects of D-Cystine and L-Cystine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of stereoisomers is paramount. While L-amino acids form the backbone of life as we know it, their D-enantiomers are emerging from obscurity, revealing unique and potent biological effects. This guide provides a side-by-side comparison of the in vitro and in vivo effects of D-Cystine and its well-known counterpart, L-Cystine, supported by experimental data and detailed methodologies.

This document delves into the differential impacts of D- and L-Cystine on key cellular processes, including cell proliferation, glutathione (B108866) synthesis, and ferroptosis. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this guide aims to equip researchers with the knowledge to effectively harness the distinct properties of these stereoisomers in their work.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative findings from various biological assays comparing the effects of D-Cystine and L-Cystine.

Biological Assay D-Cystine Effect L-Cystine Effect Cell/Animal Model Key Findings
Neural Progenitor Cell (NPC) Proliferation Inhibition (~50%)No significant effectCultured mouse embryonic NPCsD-Cystine, but not L-Cystine, reduces NPC proliferation by approximately 50% at a concentration of 1 mM.[1][2]
Cancer Cell Proliferation Inhibition of growthEssential for proliferationCertain cancer cell lines (e.g., mammary cancer) and various cancer cellsD-Cystine has been shown to slow the growth of certain tumors.[3] In contrast, L-Cystine is often required for the proliferation of many cancer cell types.[4][5]
Glutathione (GSH) Synthesis Indirectly increases GSHDirect precursor for GSH synthesisHepa 1-6 cellsD-Cystine is not a direct precursor for GSH synthesis. However, its supplementation can sustain intracellular GSH levels to some extent, likely by promoting the uptake of L-Cystine.[6] L-Cystine is a direct and essential precursor for the synthesis of the antioxidant glutathione.[6]
Ferroptosis Inhibition Partial protectionComplete rescueErastin-induced ferroptosis in Hepa 1-6 cellsL-Cystine supplementation completely rescues cells from erastin-induced ferroptosis. D-Cystine offers partial protection, allowing cells to remain viable for up to 24 hours before succumbing to cell death.[6]
In Vivo Toxicity (4-week oral administration in rats) NOAEL: 500 mg/kg/day. Observed mild anemia and salivation.NOAEL: <500 mg/kg/day. Observed increased reticulocyte counts and salivation.Male RatsBoth isomers exhibited some toxicity at higher doses, with slight differences in their toxicological profiles.[7]

Experimental Protocols

Neural Progenitor Cell (NPC) Proliferation Assay

This protocol is adapted from studies investigating the effects of D-amino acids on neural development.

  • Cell Culture: Mouse embryonic neural progenitor cells are cultured in a suitable medium, such as NeuroCult, supplemented with proliferation factors.

  • Treatment: NPCs are treated with either D-Cystine (e.g., 1 mM), L-Cystine (e.g., 1 mM), or a vehicle control.

  • Incubation: Cells are incubated for a specified period, typically 48 hours, to allow for cell division.

  • Proliferation Assessment: Cell proliferation can be quantified using methods such as:

    • Ki-67 Staining: Immunostaining for the proliferation marker Ki-67, followed by fluorescence microscopy to count the percentage of Ki-67 positive cells.

    • EdU Incorporation: Addition of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium, which is incorporated into the DNA of dividing cells and can be visualized using a fluorescent azide.

  • Data Analysis: The percentage of proliferating cells in the D-Cystine and L-Cystine treated groups is compared to the vehicle control.

Glutathione (GSH) Measurement Assay

This protocol outlines a common method for quantifying intracellular GSH levels.

  • Cell Culture and Treatment: Cells (e.g., Hepa 1-6) are cultured and treated with D-Cystine, L-Cystine, or a control for a designated time.

  • Cell Lysis: Cells are washed with a cold phosphate-buffered saline (PBS) and then lysed to release intracellular components.

  • GSH Quantification: Several commercial kits are available for GSH measurement. A common method involves a colorimetric assay where GSH reacts with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Standard Curve: A standard curve is generated using known concentrations of GSH to determine the concentration in the cell lysates.

  • Normalization: The GSH concentration is typically normalized to the total protein content of the cell lysate to account for variations in cell number.

Ferroptosis Induction and Inhibition Assay

This protocol describes a method to assess the protective effects of D- and L-Cystine against ferroptosis.

  • Cell Culture: Cells susceptible to ferroptosis (e.g., Hepa 1-6) are seeded in multi-well plates.

  • Induction of Ferroptosis: Ferroptosis is induced by treating the cells with an agent like erastin, which inhibits the cystine/glutamate antiporter system xc-.

  • Treatment: In parallel with the ferroptosis inducer, cells are co-treated with D-Cystine, L-Cystine, or a vehicle control at various concentrations.

  • Assessment of Cell Viability: Cell viability is measured after a set incubation period (e.g., 24 and 48 hours) using assays such as:

    • LDH Release Assay: Measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

    • CellTiter-Blue® Assay: A fluorescent assay that measures the metabolic capacity of viable cells.

  • Lipid Peroxidation Measurement: The accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, can be measured using fluorescent probes like C11-BODIPY™ 581/591.

  • Data Analysis: The cell viability and lipid peroxidation levels in the D-Cystine and L-Cystine treated groups are compared to the control group treated only with the ferroptosis inducer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., NPCs, Hepa 1-6) treatment Treatment Addition (D-Cystine, L-Cystine, Control) cell_culture->treatment incubation Incubation treatment->incubation proliferation Cell Proliferation Assay (Ki-67, EdU) incubation->proliferation gsh Glutathione (GSH) Assay incubation->gsh ferroptosis Ferroptosis Assay (Cell Viability, Lipid ROS) incubation->ferroptosis quantification Quantitative Measurement proliferation->quantification gsh->quantification ferroptosis->quantification comparison Side-by-Side Comparison quantification->comparison conclusion Conclusion comparison->conclusion signaling_pathways cluster_l_cystine L-Cystine Signaling cluster_d_cystine D-Cystine Signaling l_cystine L-Cystine gsh_synthesis Glutathione (GSH) Synthesis l_cystine->gsh_synthesis Precursor mtorc1 mTORC1 Activation l_cystine->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation d_cystine D-Cystine akt Akt (inhibition) d_cystine->akt foxo FoxO (activation) akt->foxo proliferation_inhibition Proliferation Inhibition (e.g., NPCs) foxo->proliferation_inhibition

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of DL-Cystine, a common laboratory reagent. Following these guidelines will help maintain a secure workspace and ensure compliance with environmental regulations.

This compound is considered a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.[1] Ingestion may also be harmful.[1] During a fire, it can produce hazardous byproducts, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][2] Therefore, meticulous care in its disposal is essential.

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

Recommended PPE:

  • Gloves: Chemical-resistant gloves are mandatory.[1]

  • Eye Protection: Safety goggles or glasses are essential to prevent eye contact.[1]

  • Lab Coat: A lab coat should be worn to protect against skin contact.[1]

  • Respiratory Protection: In situations where dust generation is likely, a particulate respirator should be used.[1]

Disposal of Unused or Expired this compound

For this compound that is unused or has expired, a systematic approach to disposal is necessary to ensure safety and regulatory compliance.

Step-by-Step Protocol:

  • Container Preparation: Ensure the original container is securely sealed. If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[1]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines or a licensed disposal company.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.[1][3]

Managing Spills

Accidental spills require immediate and appropriate action to mitigate potential hazards. The response procedure will vary depending on the scale of the spill.

Minor Spills:

  • Control Dust: Use a dry clean-up method to avoid making the powder airborne.[1][4]

  • Containment: Gently sweep or scoop the spilled material into a suitable and labeled container for disposal.[1][5]

  • Decontamination: Clean the spill area with a damp cloth or paper towel.[1]

  • Waste Disposal: Dispose of the cleaning materials as hazardous waste.[1]

Major Spills:

  • Evacuate: Immediately evacuate the area to ensure personnel safety.[1][4]

  • Alert Authorities: Notify your institution's emergency responders or safety officer.[1][4]

  • Restrict Access: Prevent personal contact with the spilled material, including inhalation.[1]

  • Professional Clean-up: Only personnel trained in hazardous material spills and equipped with the appropriate PPE should manage the clean-up process.[1]

Quantitative Data

For quick reference, the following table summarizes key physical and chemical properties of this compound and related compounds.

PropertyValue
Physical StateSolid (White Crystalline Powder)
OdorOdorless
Melting Point260 °C
SolubilityInsoluble in water

Data compiled from multiple sources.[1][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Initial Assessment cluster_unused Unused/Expired Product cluster_spill Spill Management start This compound Disposal assess_state Assess Material State start->assess_state prep_container Prepare & Seal Container assess_state->prep_container Unused/Expired assess_spill Assess Spill Size assess_state->assess_spill Spill label_waste Label as Hazardous Waste prep_container->label_waste professional_disposal Arrange Professional Disposal label_waste->professional_disposal minor_spill Minor Spill assess_spill->minor_spill Minor major_spill Major Spill assess_spill->major_spill Major dry_cleanup Dry Cleanup Procedure minor_spill->dry_cleanup evacuate_area Evacuate Area major_spill->evacuate_area contain_spill Contain & Collect dry_cleanup->contain_spill decontaminate_area Decontaminate Area contain_spill->decontaminate_area dispose_materials Dispose of Contaminated Materials decontaminate_area->dispose_materials alert_responders Alert Emergency Responders evacuate_area->alert_responders

This compound Disposal Workflow

References

Personal protective equipment for handling DL-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Cystine, focusing on personal protective equipment (PPE), and operational and disposal plans.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical powder.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details and Precautions
Eye Protection Safety glasses with side shields or chemical goggles.[3][4]Ensure a snug fit to protect against dust particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, butyl, or polychloroprene rubber).[3][4]Inspect gloves for any signs of degradation before use and replace them if they become contaminated.[3]
Body Protection Laboratory coat or overalls. A PVC apron is recommended if there is a risk of significant exposure.[3][4]Keep lab coats buttoned to provide maximum coverage.
Respiratory Protection Work in a well-ventilated area. If dust generation is likely, use a NIOSH-approved N95 dust mask or a higher-level respirator.[3]Engineering controls like a chemical fume hood or glove box should be used for procedures with a high potential for dust generation.[3]

Operational Plan: Safe Handling Procedure

  • Engineering Controls : Always handle this compound in a well-ventilated laboratory.[3][5] For procedures that may generate dust, a chemical fume hood or a glove box is required.[3]

  • General Hygiene : Avoid all personal contact with the chemical, including the inhalation of dust.[3][4] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the substance.[3]

  • Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept in a dark place, and for long-term storage, a temperature of -20°C is recommended.[3]

  • Spill and Leak Procedures :

    • Minor Spills : Immediately clean up spills using dry methods to avoid generating dust.[3] Place the spilled material into a suitable, labeled container for disposal.[3]

    • Major Spills : Evacuate the area and notify emergency responders.[3]

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Container : Place waste this compound and any contaminated materials (e.g., gloves, weigh boats) into a clearly labeled, sealed container for hazardous waste.[6]

  • Disposal : Arrange for a licensed hazardous waste management company to collect and dispose of the waste.[6] Do not mix with other waste streams unless explicitly permitted.[6] To prevent reuse, puncture the container before disposal in an authorized landfill.[3]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal risk_assessment Conduct Risk Assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe prepare_workspace Prepare Well-Ventilated Workspace select_ppe->prepare_workspace weigh_transfer Weigh and Transfer this compound prepare_workspace->weigh_transfer Proceed when ready perform_experiment Perform Experiment weigh_transfer->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate Experiment complete collect_waste Collect Contaminated Waste perform_experiment->collect_waste Generate waste store_chemical Store Unused Chemical Properly decontaminate->store_chemical label_waste Label as Hazardous Waste collect_waste->label_waste dispose_waste Dispose via Licensed Contractor label_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Cystine
Reactant of Route 2
Reactant of Route 2
DL-Cystine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.